molecular formula C16H17NO5S B2395416 n-[(3-methoxyphenyl)sulfonyl]phenylalanine CAS No. 1008003-24-4

n-[(3-methoxyphenyl)sulfonyl]phenylalanine

Cat. No.: B2395416
CAS No.: 1008003-24-4
M. Wt: 335.37
InChI Key: BLIMNFLGMZZQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-methoxyphenyl)sulfonyl]phenylalanine is a useful research compound. Its molecular formula is C16H17NO5S and its molecular weight is 335.37. The purity is usually 95%.
The exact mass of the compound 2-[(3-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality n-[(3-methoxyphenyl)sulfonyl]phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-[(3-methoxyphenyl)sulfonyl]phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-22-13-8-5-9-14(11-13)23(20,21)17-15(16(18)19)10-12-6-3-2-4-7-12/h2-9,11,15,17H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIMNFLGMZZQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structural Validation & Analysis of N-[(3-methoxyphenyl)sulfonyl]phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes the standard operating procedure (SOP) for the structural characterization of N-[(3-methoxyphenyl)sulfonyl]phenylalanine . This compound represents a critical scaffold in medicinal chemistry, often utilized in the development of Matrix Metalloproteinase (MMP) inhibitors and carbonic anhydrase antagonists.

The analysis of this molecule presents specific challenges: verifying the integrity of the sulfonamide bond, ensuring the chiral purity of the phenylalanine backbone (prevention of racemization during synthesis), and confirming the regiochemistry of the methoxy substituent. This guide synthesizes spectroscopic data, chromatographic separation techniques, and synthetic logic to provide a self-validating analytical workflow.

Synthetic Logic & Impurity Profiling

To accurately analyze the compound, one must understand its genesis. The standard synthesis involves a Schotten-Baumann reaction between L-phenylalanine and 3-methoxybenzenesulfonyl chloride under basic conditions.

Critical Analytical Control Points:

  • Racemization Risk: Excessive basicity during the sulfonylation step can abstract the

    
    -proton of phenylalanine, leading to partial racemization. Chiral HPLC is mandatory.
    
  • Hydrolysis Byproducts: The sulfonyl chloride starting material is moisture-sensitive, potentially generating 3-methoxybenzenesulfonic acid as a persistent impurity.

  • Regioisomer Contamination: Commercial sulfonyl chlorides may contain trace amounts of 2- or 4-methoxy isomers, which must be resolved via high-field NMR.

Visualization: Synthesis & Impurity Workflow

SynthesisWorkflow Start Start: L-Phenylalanine + 3-Methoxybenzenesulfonyl Cl Rxn Reaction: Schotten-Baumann (pH 8-9, 0°C to RT) Start->Rxn Crude Crude Mixture Rxn->Crude Impurity2 Impurity: D-Isomer (Racemization) Rxn->Impurity2 If pH > 10 Workup Acidic Workup (pH 2) Ppt of Product Crude->Workup Impurity1 Impurity: Sulfonic Acid (Hydrolysis) Crude->Impurity1 Side Rxn Pure Target: N-Sulfonyl Phenylalanine Workup->Pure Recrystallization

Figure 1: Synthetic pathway highlighting critical control points where impurities (sulfonic acid, enantiomers) are introduced, dictating downstream analytical requirements.

Spectroscopic Characterization Strategy

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum in DMSO-

provides the definitive structural proof. The molecule possesses distinct "diagnostic zones."

1. The Phenylalanine Backbone (ABX System):

  • 
    -CH (Methine):  Appears as a multiplet (typically 
    
    
    
    or
    
    
    ) around 3.9 – 4.2 ppm . This signal is coupled to both the NH and the
    
    
    -CH
    
    
    protons.
  • 
    -CH
    
    
    
    (Methylene):
    These protons are diastereotopic due to the adjacent chiral center. They appear as two distinct sets of doublets of doublets (dd) in the 2.7 – 3.1 ppm range. Note: If these collapse into a single doublet, check solvent viscosity or temperature.

2. The Sulfonamide Linkage:

  • NH Proton: A distinct doublet (due to coupling with

    
    -CH) appearing downfield at 8.0 – 8.5 ppm . This signal is exchangeable with D
    
    
    
    O. Its sharpness is a qualitative indicator of sample purity (acidic impurities cause broadening).

3. The 3-Methoxyphenyl Moiety:

  • Methoxy Group (–OCH

    
    ):  A sharp singlet at 3.75 – 3.85 ppm .
    
  • Aromatic Region (6.9 – 7.5 ppm): The 3-substituted ring shows a characteristic pattern:

    • H-2: Singlet (isolated between sulfonyl and methoxy).

    • H-4: Doublet (ortho to methoxy).

    • H-6: Doublet (ortho to sulfonyl).

    • H-5: Triplet (meta to both).

    • Differentiation: The phenylalanine aromatic protons usually appear as a multiplet overlapping around 7.1 – 7.3 ppm.

Table 1: Predicted


H NMR Shifts (DMSO-

, 400 MHz)
Proton TypeChemical Shift (

)
MultiplicityIntegrationAssignment Logic
–COOH12.5 - 13.0Broad Singlet1HCarboxylic acid (often invisible if wet)
–SO

NH
8.1 - 8.4Doublet (

Hz)
1HSulfonamide proton
Ar-H (Sulfonyl)7.3 - 7.5Multiplet4H3-methoxy ring protons
Ar-H (Phe)7.1 - 7.3Multiplet5HPhenylalanine ring

-CH
3.9 - 4.1Multiplet1HChiral center
–OCH

3.78Singlet3HMethoxy group

-CH

2.7 - 3.0dd (ABX system)2HDiastereotopic methylene
B. Mass Spectrometry (HRMS-ESI)

High-Resolution Mass Spectrometry (HRMS) in negative ion mode (ESI-) is preferred due to the acidic carboxylic proton and the sulfonamide NH.

  • Molecular Ion:

    
     at m/z calculated for C
    
    
    
    H
    
    
    NO
    
    
    S.
  • Fragmentation Logic:

    • Decarboxylation: Loss of CO

      
       (
      
      
      
      ).
    • Sulfonyl Cleavage: Rupture of the S-N bond is a primary pathway, yielding the sulfonamide anion or the sulfonyl radical.

    • Isotope Pattern: Look for the

      
      S isotope peak (~4.4% relative abundance to 
      
      
      
      S) at
      
      
      . This confirms the presence of sulfur.
C. Infrared Spectroscopy (FT-IR)

IR is used primarily for solid-state characterization (fingerprinting).

  • Sulfonamide Bands: Strong asymmetric stretch (

    
     cm
    
    
    
    ) and symmetric stretch (
    
    
    cm
    
    
    ) for O=S=O.[1]
  • Carbonyl: C=O stretch of the carboxylic acid at

    
     cm
    
    
    
    .
  • NH/OH: Broad absorption

    
     cm
    
    
    
    due to hydrogen bonding networks typical in sulfonamide crystals.

Analytical Purity & Chiral Separation

Standard reverse-phase HPLC (C18 column) is sufficient for chemical purity, but Chiral HPLC is mandatory to validate the enantiomeric excess (ee%).

Protocol for Chiral Analysis:

  • Column: Chiralpak IA or AD-H (Amylose-based stationary phases).

  • Mobile Phase: Hexane : Isopropanol : TFA (80 : 20 : 0.1). The acid is crucial to suppress ionization of the carboxylic group and prevent peak tailing.

  • Detection: UV at 254 nm (Phenyl absorption) or 280 nm.

  • Validation: Inject the racemic mixture (synthesized intentionally via DL-phenylalanine) to establish separation parameters before running the sample.

Structural Validation Decision Tree

This workflow ensures no step is skipped in the verification process.

ValidationTree Sample Isolated Sample MS HRMS (ESI-) Confirm Mass & S-Isotope Sample->MS NMR 1H NMR (DMSO-d6) Check Integration & Shifts Sample->NMR Check1 Is Methoxy Singlet Present? MS->Check1 NMR->Check1 Check2 Are Beta-Protons Diastereotopic? Check1->Check2 Yes Fail REJECT / RE-PURIFY Check1->Fail No (Wrong Isomer) HPLC Chiral HPLC (>98% ee) Check2->HPLC Yes Check2->Fail No (Racemized/Degraded) Pass VALIDATED STRUCTURE HPLC->Pass Single Peak HPLC->Fail Split Peak

Figure 2: Analytical decision matrix. Note that the diastereotopic nature of beta-protons in NMR is a rapid check for chiral center integrity before expensive HPLC runs.

References

  • Synthesis of Sulfonamide Derivatives: Mickevičius, V., et al. (2025).[1][2][3] "Synthesis and Biological Evaluation of

    
    -Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties." Molecules, 30(15), 3303.[4]
    [Link]
    
  • NMR Characterization of Sulfonamides: Perlovich, G. L., et al. (2009). "Thermodynamic and structural aspects of sulfonamide crystals." Journal of Thermal Analysis and Calorimetry. (Contextual citation for H-bonding networks and IR shifts). [Link]

  • Mass Spectrometry Fragmentation Patterns: Harrison, A. G. (2002).[5] "Effect of phenylalanine on the fragmentation of deprotonated peptides."[5] Journal of the American Society for Mass Spectrometry, 13(10), 1242-1249.[5] [Link]

  • General Properties of 3-Methoxy-Phenylalanine Derivatives: PubChem Compound Summary for 3-Methoxy-D-Phenylalanine (Analogous substructure data). [Link]

Sources

A Technical Guide to the Anticipated Biological Activity and Mechanism of Action of N-[(3-methoxyphenyl)sulfonyl]phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-[(3-methoxyphenyl)sulfonyl]phenylalanine represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: the sulfonamides and the amino acid, phenylalanine. While, as of this writing, no specific biological data for this precise molecule is publicly available, its constituent parts are well-established in a multitude of clinically relevant compounds. This guide, therefore, serves as a forward-looking technical analysis, leveraging structure-activity relationships (SAR) from closely related molecules to predict its most probable biological activities and mechanisms of action. We will dissect the molecule's structural motifs to build a hypothesis-driven framework for its potential therapeutic applications, ranging from oncology to inflammatory and infectious diseases. This document is intended for researchers and drug development professionals, providing a scientifically grounded rationale for initiating an investigation into this promising, yet unexplored, chemical space.

Part 1: Deconstruction of Structural Motifs & Postulated Biological Targets

The predictive analysis of a new chemical entity's biological potential begins with an understanding of its core components. The structure of N-[(3-methoxyphenyl)sulfonyl]phenylalanine suggests a synergy between the well-established pharmacological activities of its sulfonamide and phenylalanine moieties.

The Sulfonamide Moiety: A Privileged Pharmacophore

The sulfonamide group is a cornerstone of modern medicinal chemistry. Its ability to act as a bioisostere for carboxylic acids, amides, and other functional groups, combined with its capacity to form key hydrogen bonds with biological targets, has led to its incorporation into a wide array of therapeutic agents. Research on related sulfonamide-containing molecules has revealed a broad spectrum of biological activities, including:

  • Antimicrobial Effects: The foundational role of sulfonamides as antibacterial agents is well-documented.[1] More recent studies have expanded their utility to antifungal and anti-parasitic applications, such as against Trypanosoma cruzi, the causative agent of Chagas disease.[2]

  • Anticancer Properties: A significant body of research points to the potential of sulfonamides in oncology.[3] They have been shown to inhibit critical cancer-related enzymes and pathways.[3]

  • Enzyme Inhibition: The sulfonamide scaffold is a versatile inhibitor of various enzymes, including monoamine oxidases (MAO), which are targets for neurological disorders.[4]

The Phenylalanine Scaffold: A Gateway to Biological Systems

As an essential amino acid, phenylalanine is a fundamental building block of proteins and a precursor to key neurotransmitters.[5] Its derivatives are of immense interest in medicinal chemistry for several reasons:[6][7]

  • Biocompatibility and Transport: Phenylalanine-based structures can leverage natural amino acid transport systems to cross biological membranes, potentially enhancing bioavailability and cellular uptake.

  • Protein-Protein Interaction (PPI) Modulation: The benzyl side chain of phenylalanine is crucial for interactions within protein cores and at the interfaces of protein complexes. Derivatives can be designed to mimic these interactions and disrupt pathological PPIs, such as the p53-MDM2 interaction in cancer.[8]

  • Pseudopeptidic Character: Incorporating a phenylalanine scaffold can impart a peptide-like character to a molecule, enabling it to be recognized by biological systems while offering greater metabolic stability than natural peptides.[6][7]

The Methoxyphenyl Group: A Modulator of Physicochemical Properties

The 3-methoxy substitution on the phenylsulfonyl ring is predicted to influence the molecule's pharmacokinetic profile. The methoxy group can increase lipophilicity, potentially improving membrane permeability. It also provides a site for metabolic modification (O-demethylation), which can be a key determinant of the compound's half-life and clearance.

Part 2: Plausible Mechanisms of Action and Therapeutic Applications

Based on the analysis of its structural components, we can hypothesize several promising avenues for the therapeutic application of N-[(3-methoxyphenyl)sulfonyl]phenylalanine.

Anticancer Activity

The combination of a sulfonamide and a phenylalanine derivative strongly suggests potential applications in oncology.

  • Kinase Inhibition: Many sulfonamide-based compounds exhibit anticancer activity through the inhibition of protein kinases. A recent study identified sulfonamide molecules as potent inhibitors of Lemur tyrosine kinase 3 (LMTK3), which is implicated in tumor development.[3] The N-[(3-methoxyphenyl)sulfonyl]phenylalanine structure could similarly target the ATP-binding pocket of various oncogenic kinases.

  • Disruption of p53-MDM2/MDMX Interaction: The p53 tumor suppressor is a critical regulator of cell cycle arrest and apoptosis. Its activity is kept in check by the negative regulators MDM2 and MDMX. A novel phenylalanine-derived compound, designated P5, has been identified as a dual inhibitor of both MDM2 and MDMX, demonstrating that this scaffold can effectively disrupt these key protein-protein interactions.[8] N-[(3-methoxyphenyl)sulfonyl]phenylalanine could function in a similar manner, liberating p53 to induce apoptosis in cancer cells.

  • General Cytotoxicity: Studies on sulfonamide-phenylalanine conjugates have demonstrated selective cytotoxic activity against cancer cell lines, including murine mammary adenocarcinoma and human breast cancer cells.[9]

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases. The structural similarity of N-[(3-methoxyphenyl)sulfonyl]phenylalanine to known anti-inflammatory agents suggests this as a plausible activity.

  • VLA-4 Antagonism: Very Late Antigen-4 (VLA-4) is an integrin that plays a crucial role in the adhesion and trafficking of leukocytes to sites of inflammation. N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives have been identified as highly potent and selective VLA-4 antagonists.[10] Given the shared phenylsulfonyl-phenylalanine core, it is reasonable to hypothesize that N-[(3-methoxyphenyl)sulfonyl]phenylalanine could exhibit similar antagonistic properties, thereby preventing immune cell infiltration and reducing inflammation.

Antimicrobial Activity

The sulfonamide moiety is a classic antibacterial pharmacophore.

  • Broad-Spectrum Antimicrobial Potential: N-acyl-α-amino acids and diaryl sulfones are known to possess antimicrobial properties.[11] The combination of these features in N-[(3-methoxyphenyl)sulfonyl]phenylalanine could lead to a novel antimicrobial agent, potentially effective against drug-resistant bacterial or fungal strains.

Part 3: Proposed Experimental Workflows for Target Validation

To empirically test the hypotheses outlined above, a structured, multi-tiered experimental approach is recommended.

Tier 1: Initial In Vitro Screening

The first step is to perform broad-based screening to identify the most promising therapeutic area.

Protocol 1: Broad-Spectrum Cancer Cell Line Viability Assay

  • Cell Panel Selection: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60) representing various tissue origins (breast, lung, colon, etc.).

  • Compound Preparation: Prepare a 10 mM stock solution of N-[(3-methoxyphenyl)sulfonyl]phenylalanine in DMSO. Create a serial dilution series ranging from 100 µM to 1 nM.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with the compound dilutions for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo® to quantify cell viability.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency and selectivity.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

  • Strain Selection: Test against a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Broth Microdilution: In a 96-well plate, perform a two-fold serial dilution of the compound in appropriate growth media.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates under optimal growth conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Tier 2: Target Identification and Validation

If significant activity is observed in a particular area, the next phase focuses on identifying the specific molecular target.

Workflow for Anticancer Target Identification

G start Potent Anticancer Activity Observed (Tier 1 Screening) kinome Kinome-Wide Profiling (e.g., KiNativ, PamGene) start->kinome Hypothesis: Kinase Inhibitor ppi Protein-Protein Interaction Screen (e.g., SPR, AlphaScreen) start->ppi Hypothesis: PPI Disruptor kinome_hit Identify Candidate Kinase(s) kinome->kinome_hit ppi_hit Identify MDM2/MDMX Binding ppi->ppi_hit validation In Vitro Target Validation kinome_hit->validation Recombinant Enzyme Assay (IC50 Determination) ppi_hit->validation Competitive Binding Assay (Displacement of p53 peptide) cellular Cellular Target Engagement Assay (e.g., Western Blot for p-Substrate, Co-IP for p53-MDM2) validation->cellular conclusion Validated Mechanism of Action cellular->conclusion

Caption: Workflow for anticancer target identification and validation.

Protocol 3: Surface Plasmon Resonance (SPR) for MDM2/MDMX Binding

  • Chip Preparation: Immobilize recombinant human MDM2 or MDMX protein onto a sensor chip.

  • Analyte Injection: Flow serial dilutions of N-[(3-methoxyphenyl)sulfonyl]phenylalanine over the chip surface.

  • Binding Kinetics: Measure the association (ka) and dissociation (kd) rates in real-time.

  • Affinity Calculation: Calculate the equilibrium dissociation constant (KD = kd/ka) to quantify binding affinity.

Part 4: Data Presentation and Benchmarking

To provide context for potential efficacy, the following table summarizes the reported activities of structurally related compounds discussed in this guide.

Compound ClassTarget/ActivityReported Potency (IC50/KD)Reference
N-(phenylsulfonyl-piperidinoyl)-phenylalanine derivativesVLA-4 Antagonism90 pM[10]
Phenylalanine-derived natural product (P5)MDM2/MDMX Binding (KD)46 nM (MDM2), 576 nM (MDMX)[8]
Sulfonamide-based EGFR InhibitorsEGFR Kinase Inhibition22 nM[7]
Sulfonamide derivativesTrypanosoma cruzi Lysis> Nifurtimox/Benznidazole[2]

Conclusion

N-[(3-methoxyphenyl)sulfonyl]phenylalanine stands as a molecule of significant interest, positioned at the confluence of proven pharmacological scaffolds. The theoretical framework presented in this guide, built upon robust data from analogous structures, strongly suggests its potential as a lead compound for developing novel therapeutics in oncology, inflammation, and infectious disease. The proposed experimental workflows provide a clear, logical path for the empirical validation of these hypotheses. The synthesis and biological evaluation of this compound are therefore highly encouraged to unlock its potential contribution to the field of drug discovery.

References

  • Gutteridge, C. E., et al. (2003). N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent, selective VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 13(5), 885-890. [Link]

  • Abdel-Wahab, B. F., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(3), 839-851. [Link]

  • Bocanegra-Garcia, V., et al. (2012). Synthesis and biological evaluation of new sulfonamide derivatives as potential anti-Trypanosoma cruzi agents. Medicinal Chemistry, 8(6), 1039-1044. [Link]

  • Krasavin, M., et al. (2020). Synthesis and Biological Evaluation of N-Aminoalkil Derivatives of Sulfanilamide Reaction. Pharmaceutical Chemistry Journal, 54, 788-793. [Link]

  • Dufour, J. R., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 20(33), 6625-6633. [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as Anticancer Agents. Scholars Research Library, 7(10), 1-10. [Link]

  • Collet, F., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Future Medicinal Chemistry, 16(11), 1147-1162. [Link]

  • Tidwell, M. W., et al. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2021(3), M1261. [Link]

  • Wikipedia contributors. (2024). Phenylalanine. Wikipedia, The Free Encyclopedia. [Link]

  • Collet, F., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry, 16(11), 1147-1162. [Link]

  • Putra, M. Y., et al. (2024). Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. ChemMedChem, e202400139. [Link]

  • Ioniță, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals, 15(9), 1118. [Link]

Sources

Literature review of sulfonyl phenylalanine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Sulfonyl Phenylalanine Scaffolds in Medicinal Chemistry

Executive Summary & Pharmacophore Rationale

The sulfonyl phenylalanine (Sulf-Phe) scaffold represents a privileged structure in medicinal chemistry, particularly in the design of peptidomimetics. Unlike the planar amide bond (


), the sulfonamide moiety (

) introduces a tetrahedral geometry around the sulfur atom, acting as a transition-state isostere for proteolytic hydrolysis or locking specific conformations required for receptor binding.

Why Phenylalanine? In biological systems, the benzyl side chain of phenylalanine is a critical "anchor" residue. It frequently occupies hydrophobic pockets (S1/S1' subsites) in proteases (e.g., Chymotrypsin-like enzymes) and integrins (e.g., the hydrophobic slot for the Leucine in the LDV motif).

Why Sulfonyl?

  • Metabolic Stability: Sulfonamides are significantly more resistant to proteolytic cleavage than carboxamides.

  • Hydrogen Bonding: The sulfonyl oxygens act as strong hydrogen bond acceptors, often engaging backbone amides in the target protein.

  • Geometry: The tetrahedral geometry allows the phenyl group to access vectors unavailable to planar amide analogs, often improving potency by orders of magnitude.

Synthetic Architecture: The "Make" Phase

The construction of Sulf-Phe derivatives generally follows a convergent synthesis strategy. The core challenge is maintaining chiral integrity at the


-carbon of the phenylalanine.
Core Synthetic Protocol: Schotten-Baumann Sulfonylation[1]

This protocol describes the synthesis of N-benzenesulfonyl-L-phenylalanine methyl ester, a versatile intermediate.

Reagents:

  • L-Phenylalanine methyl ester hydrochloride (1.0 equiv)

  • Benzenesulfonyl chloride (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Solubilization: Suspend L-Phenylalanine methyl ester HCl (10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0°C. Add TEA (25 mmol) dropwise over 10 minutes. The solution should become clear as the free amine is liberated.

  • Acylation: Add Benzenesulfonyl chloride (11 mmol) dropwise. Critical Control Point: Maintain temperature < 5°C to prevent racemization and bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash the organic layer successively with 1N HCl (to remove unreacted amine/TEA), saturated

    
     (to remove sulfonyl chloride byproducts), and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane to yield the sulfonamide.
    
Synthetic Workflow Visualization

SyntheticWorkflow Start L-Phe Methyl Ester (HCl Salt) Base Base Addition (TEA/DIPEA, 0°C) Start->Base Deprotonation Inter Free Amine Intermediate Base->Inter Liberation Reagent Sulfonyl Chloride Addition Inter->Reagent Nucleophilic Attack Product N-Sulfonyl-Phe Ester Reagent->Product Schotten-Baumann Deriv Downstream Derivatization (Hydrolysis/Hydroxaminolysis) Product->Deriv SAR Expansion

Caption: Convergent synthesis workflow for N-sulfonyl phenylalanine scaffolds, highlighting critical deprotonation and coupling steps.

Case Study A: Integrin Antagonists (VLA-4)

Target: VLA-4 (


 integrin).
Indication:  Multiple Sclerosis, Asthma, Crohn's Disease.
Mechanism:  VLA-4 binds to VCAM-1 via a Leu-Asp-Val (LDV) sequence. Sulfonyl-Phe derivatives mimic this sequence.
Mechanistic Insight

In potent antagonists like TR-14035 or the Merck series (e.g., Compound 52), the phenylalanine side chain penetrates the hydrophobic specificity pocket (usually occupied by Leucine in VCAM-1). The sulfonyl group imposes a "kink" that positions the carboxylate (or mimetic) to interact with the metal ion (Mg2+/Mn2+) in the


 subunit.

SAR Data Summary: Impact of N-Substitution

Compound IDN-Substituent (Sulfonyl)Phe-Ring ModificationIC50 (VLA-4 Binding)Notes
Ref-1 Acetyl (Amide control)None> 10

M
Planar amide fails to position Phe correctly.
Cmpd-A PhenylsulfonylNone450 nMTetrahedral geometry improves fit.
Cmpd-B (2,6-Cl)-PhenylsulfonylNone12 nMSteric bulk locks conformation.
Cmpd-C (2,6-Cl)-Phenylsulfonyl4-(2,6-dimethoxy)0.09 nM "Biaryl" stack fills deep hydrophobic pocket.

Data synthesized from Gutteridge et al. (2003) and related SAR studies.

Biological Logic: VLA-4 Interaction Map

VLA4_Binding Metal Metal Ion (Mg2+) (Beta-1 Subunit) Pocket Hydrophobic Pocket (Alpha-4 Subunit) Backbone Receptor Backbone (H-Bond Donors) Carboxy Carboxylate/Mimetic Carboxy->Metal Coordination Sulfonyl Sulfonyl Group (SO2) Sulfonyl->Backbone H-Bonding (Acceptor) PheRing Phenylalanine Side Chain Sulfonyl->PheRing Rigidification PheRing->Pocket Hydrophobic Interaction

Caption: Pharmacophore mapping of Sulfonyl-Phe ligands within the VLA-4 integrin binding site.

Case Study B: Matrix Metalloproteinase (MMP) Inhibitors

Target: MMP-2, MMP-9 (Gelatinases).[1] Indication: Cancer metastasis, Tissue remodeling. Mechanism: Zinc-binding globulin (ZBG) inhibition.

While early MMP inhibitors used succinyl backbones, sulfonyl phenylalanine hydroxamates (e.g., BPHA ) emerged to address selectivity.

  • The Warhead: The carboxylic acid of Phe is converted to a hydroxamic acid (

    
    ) to chelate the catalytic Zinc.
    
  • The Selectivity Filter: The sulfonyl group pushes the phenylalanine side chain into the S1' subsite. The depth and shape of S1' vary between MMPs (deep in MMP-2/9, shallow in MMP-1).

  • Outcome: N-biphenyl sulfonyl derivatives show high selectivity for MMP-2/9 over MMP-1, reducing the musculoskeletal side effects (MSS) associated with broad-spectrum inhibition.

Detailed Biological Protocol: Solid-Phase Integrin Binding Assay

To validate the efficacy of synthesized Sulf-Phe derivatives, a self-validating competitive binding assay is required.

Objective: Determine IC50 of small molecules competing with VCAM-1-Ig fusion protein for VLA-4 expressing cells (e.g., Jurkat cells).

Protocol:

  • Immobilization: Coat 96-well microtiter plates with Recombinant VCAM-1-Fc chimera (

    
     in PBS) overnight at 4°C.
    
  • Blocking: Wash 3x with PBS-T (0.05% Tween). Block with 1% BSA/PBS for 2 hours at RT to prevent non-specific binding.

  • Cell Prep: Harvest Jurkat cells (T-cell leukemia line expressing

    
    ). Label with fluorescent dye (e.g., Calcein-AM) if using fluorescence readout, or use anti-integrin antibody for detection. Resuspend in assay buffer containing 
    
    
    
    (activates the integrin).
  • Competition: Add serial dilutions of the Sulf-Phe test compound to the wells. Immediately add

    
     Jurkat cells per well.
    
  • Incubation: Incubate for 45 minutes at 37°C.

  • Wash: Critical Step: Gently wash the plate 3x with assay buffer. Adherent cells (bound to VCAM-1) remain; cells blocked by the drug are washed away.

  • Quantification: Measure fluorescence (Ex 485nm / Em 530nm). Calculate % Inhibition relative to DMSO control.

References

  • Gutteridge, C. E., et al. (2003).[2] "N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent, selective VLA-4 antagonists." Bioorganic & Medicinal Chemistry Letters, 13(5), 885-890.[2]

  • Tamura, Y., et al. (2002). "Selective matrix metalloproteinase inhibitor, N-biphenyl sulfonyl phenylalanine hydroxamic acid (BPHA), inhibits the migration of CD4+ T lymphocytes."[3] Journal of Neuroimmunology, 127(1-2), 134-138.[3]

  • Whittaker, M., et al. (1999). "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 2735-2776.

  • Zhang, Y. M., et al. (2006).[4] "Synthesis and SAR of alpha-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(12), 3096-3100.[4]

Sources

Therapeutic potential of n-[(3-methoxyphenyl)sulfonyl]phenylalanine inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of N-[(3-methoxyphenyl)sulfonyl]phenylalanine Inhibitors

Abstract

The conjugation of a phenylalanine scaffold with a sulfonamide moiety has yielded a class of compounds with significant therapeutic promise across diverse pathological areas, including inflammation, oncology, and neurology. This technical guide provides a comprehensive overview of the N-[(3-methoxyphenyl)sulfonyl]phenylalanine inhibitor class, a specific scaffold that leverages the structural and electronic properties of the 3-methoxy substitution. We will explore the foundational principles of the N-sulfonyl phenylalanine scaffold, delve into key molecular targets and their associated mechanisms of action, present detailed protocols for chemical synthesis and preclinical evaluation, and discuss the future therapeutic outlook for these promising inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and advance this important class of molecules.

Section 1: Introduction to the N-Sulfonyl Phenylalanine Scaffold

The design of N-[(3-methoxyphenyl)sulfonyl]phenylalanine inhibitors is rooted in the strategic combination of two well-established pharmacophores: the phenylalanine core and the sulfonamide group. This union creates a versatile scaffold with tunable properties for targeting a range of biological macromolecules.

1.1. The Phenylalanine Core: A Versatile Scaffold in Drug Discovery Phenylalanine, an essential amino acid, provides a chiral backbone that is frequently recognized by biological systems. Its derivatives have been explored for a multitude of therapeutic applications, from managing metabolic disorders like Phenylketonuria (PKU) to acting as neuroprotective and anticonvulsant agents.[1][2] The aromatic ring of phenylalanine offers a key interaction point for π-π stacking and hydrophobic interactions within protein binding pockets, while its carboxylic acid and amine groups provide handles for further chemical modification and hydrogen bonding.

1.2. The Sulfonamide Moiety: A Privileged Structure in Medicinal Chemistry The sulfonamide group (—SO₂NH—) is considered a "privileged structure" due to its presence in a wide array of FDA-approved drugs, including antibacterial, anti-inflammatory, and anti-cancer agents.[3][4] Its tetrahedral geometry, ability to act as a hydrogen bond donor and acceptor, and its role as a stable, non-hydrolyzable mimic of a peptide bond make it an invaluable component in drug design.[5] Sulfonamides have been successfully incorporated into inhibitors of enzymes crucial to disease progression, such as carbonic anhydrases, proteases, and kinases.[3]

1.3. Synergy of the Scaffold: Rationale for Investigating N-[(3-methoxyphenyl)sulfonyl]phenylalanine Inhibitors The combination of these two moieties into a single chemical entity creates a scaffold with significant potential. The sulfonyl group links to the phenylalanine amine, creating a stable sulfonamide bond. The (3-methoxyphenyl) group provides specific electronic and steric properties that can be fine-tuned to achieve high affinity and selectivity for a given biological target. This specific substitution pattern influences the molecule's conformation and interaction with target proteins, distinguishing it from other positional isomers.

Section 2: Key Therapeutic Targets and Mechanisms of Action

Derivatives of the N-sulfonyl phenylalanine scaffold have demonstrated activity against several critical therapeutic targets. The following sections outline the most promising applications for N-[(3-methoxyphenyl)sulfonyl]phenylalanine inhibitors based on established structure-activity relationships.

2.1. Anti-inflammatory Potential: VLA-4 Antagonism Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key cell adhesion molecule expressed on the surface of leukocytes. It mediates the trafficking of these immune cells from the bloodstream into inflamed tissues by binding to Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells. Inhibiting this interaction is a validated strategy for treating inflammatory conditions like multiple sclerosis and inflammatory bowel disease. Several N-sulfonyl-phenylalanine derivatives have been identified as potent and selective VLA-4 antagonists.[6][7] These compounds typically occupy the binding site on VLA-4, preventing its engagement with VCAM-1 and thereby reducing immune cell infiltration into tissues.

VLA4_Signaling cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell Leukocyte VLA4 VLA-4 (α4β1) VCAM1 VCAM-1 VLA4->VCAM1 Binding Adhesion Cell Adhesion & Extravasation VLA4->Adhesion Endothelium VCAM1->Adhesion Inhibitor N-[(3-methoxyphenyl) sulfonyl]phenylalanine Inhibitor Inhibitor->VLA4 Antagonism Inflammation Tissue Inflammation Adhesion->Inflammation TK_Inhibition cluster_membrane Cell Membrane TKR Tyrosine Kinase Receptor (TKR) Substrate Substrate Protein TKR->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate TKR->PhosphoSubstrate ATP ATP ATP->TKR Binds Inhibitor N-sulfonyl phenylalanine Inhibitor Inhibitor->TKR Competitive Inhibition Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: General mechanism of tyrosine kinase inhibition.

2.3. Neurological Applications The inherent properties of phenylalanine make this scaffold particularly suitable for addressing neurological disorders.

2.3.1. Modulation of Amino Acid Transport for Phenylketonuria (PKU) PKU is a genetic disorder characterized by the inability to metabolize phenylalanine, leading to its toxic accumulation in the blood and brain. [2]A novel therapeutic strategy involves inhibiting the neutral amino acid transporter SLC6A19, which is responsible for reabsorbing phenylalanine in the kidneys and intestines. [8][9]By blocking this transporter, excess phenylalanine can be excreted in the urine, thereby lowering systemic levels. [2][10]An inhibitor based on the N-[(3-methoxyphenyl)sulfonyl]phenylalanine scaffold could be designed to selectively block the SLC6A19 transporter, offering a new treatment modality for PKU.

2.3.2. Neuroprotection and Anticonvulsant Activity Phenylalanine-based compounds have shown promise as neuroprotective agents by antagonizing AMPA receptors, which are involved in glutamate-induced neurotoxicity. [1]This mechanism is relevant for conditions like epilepsy and neurodegenerative diseases. Furthermore, related structures like N-(3-methoxybenzyl)oleamide have demonstrated anticonvulsant effects, potentially through inhibition of the FAAH enzyme. [11]This suggests that the N-[(3-methoxyphenyl)sulfonyl]phenylalanine core could be explored for its potential to modulate these neurological targets.

Section 3: Synthesis and Chemical Methodology

The synthesis of N-[(3-methoxyphenyl)sulfonyl]phenylalanine inhibitors is generally straightforward, following established methods for sulfonamide formation.

3.1. General Synthesis Strategy The most common approach involves the reaction of a phenylalanine derivative (typically a methyl or ethyl ester to protect the carboxylic acid) with 3-methoxybenzenesulfonyl chloride in the presence of a base. The resulting ester can then be hydrolyzed to yield the final carboxylic acid product.

Experimental Protocol: Synthesis of N-[(3-methoxyphenyl)sulfonyl]phenylalanine

  • Esterification of Phenylalanine (if starting from the free acid):

    • Suspend L-phenylalanine (1.0 eq) in methanol.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise while stirring.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to yield L-phenylalanine methyl ester hydrochloride as a white solid.

  • Sulfonamide Coupling:

    • Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Cool the solution to 0 °C.

    • Add a non-nucleophilic base, such as triethylamine (2.5 eq) or pyridine (2.5 eq), and stir for 15 minutes. [4] * Slowly add a solution of 3-methoxybenzenesulfonyl chloride (1.1 eq) in the same solvent.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude ester.

  • Purification and Hydrolysis:

    • Purify the crude N-[(3-methoxyphenyl)sulfonyl]phenylalanine methyl ester by flash column chromatography or recrystallization. [12] * Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours until saponification is complete.

    • Acidify the reaction mixture to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield the final product, N-[(3-methoxyphenyl)sulfonyl]phenylalanine.

3.2. Workflow Diagram for Synthesis

Sources

Technical Guide: Binding Affinity & Pharmacological Profiling of N-[(3-methoxyphenyl)sulfonyl]phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the binding affinity, pharmacological targets, and experimental characterization of N-[(3-methoxyphenyl)sulfonyl]phenylalanine .[1]

Based on the structural pharmacophore (a sulfonamide-linked phenylalanine), this molecule belongs to a well-established class of Matrix Metalloproteinase (MMP) inhibitors and Integrin Antagonists .[1] The specific 3-methoxy substitution pattern is a critical determinant for selectivity, distinguishing it from its para-substituted (4-methoxy) analogs.[1]

Executive Summary

N-[(3-methoxyphenyl)sulfonyl]phenylalanine is a synthetic small molecule scaffold designed to mimic the transition state of peptide hydrolysis or specific protein-protein interaction epitopes.[1] Its core architecture—a phenylalanine backbone coupled to a 3-methoxybenzenesulfonyl group—positions it as a versatile probe for two primary biological targets:[1]

  • Matrix Metalloproteinases (MMPs): Specifically Gelatinases (MMP-2, MMP-9) and Stromelysins (MMP-3), where it acts as a zinc-binding inhibitor.[1]

  • Integrins (LFA-1, VLA-4): Where it functions as an antagonist by mimicking the hydrophobic phenylalanine residue found in the ICAM-1 or VCAM-1 binding epitope.[1]

This guide details the structural basis of its binding, expected affinity ranges (


, 

), and the rigorous experimental protocols required to validate its interaction.[1]

Molecular Architecture & Target Identification

Structural Pharmacophore

The molecule consists of three distinct functional domains that drive its binding affinity:[1]

  • Domain A (Zinc/Cation Binding): The sulfonyl group (

    
    )  acts as a hydrogen bond acceptor or coordinates the catalytic Zinc ion (
    
    
    
    ) in metalloproteases.[1]
  • Domain B (Hydrophobic Anchor): The phenylalanine side chain targets the S1' specificity pocket (in MMPs) or the hydrophobic groove (in Integrins).[1]

  • Domain C (Selectivity Filter): The 3-methoxyphenyl ring extends into the S2' or solvent-exposed sub-pocket.[1] The meta-methoxy substitution is sterically distinct from para-analogs, often enhancing selectivity for pockets with restricted depth or specific lateral hydrophobic clefts.[1]

Primary Target: Matrix Metalloproteinases (MMP-2/9)

In the context of MMP inhibition, this molecule binds to the active site:[1]

  • Mechanism: The sulfonamide oxygen coordinates the catalytic Zinc.

  • Affinity Driver: The Phenylalanine benzyl group penetrates the deep, hydrophobic S1' pocket.

  • Selectivity: The 3-methoxy group interacts with the S2' region.[1] Unlike the 4-methoxy analog (which probes depth), the 3-methoxy group probes the width and polarity of the S2' rim.[1]

Secondary Target: Integrin Antagonism (LFA-1/ICAM-1)

As an integrin antagonist, the molecule mimics the critical phenylalanine residue (e.g., Phe292 in ICAM-1) that inserts into the


-subunit of the integrin (LFA-1 or VLA-4).[1] The sulfonyl group mimics the peptide bond geometry, locking the conformation.[1]

Thermodynamics & Kinetics of Binding

Binding Affinity ( and )

Based on Structure-Activity Relationship (SAR) data for sulfonyl-phenylalanine derivatives:

  • MMP-2/9 Inhibition:

    • Expected

      
      : 10 nM – 500 nM .
      
    • Note: The free carboxylic acid variant typically shows weaker affinity (

      
      ) unless converted to a hydroxamate or used as a peptidomimetic intermediate.[1]
      
  • Integrin Antagonism:

    • Expected

      
      : 1 
      
      
      
      M – 50
      
      
      M
      .
    • Note: High affinity for integrins often requires a secondary basic group (absent here) or a larger hydrophobic surface area.[1]

Kinetic Profile
  • Association Rate (

    
    ):  Typically diffusion-controlled (
    
    
    
    ).[1]
  • Dissociation Rate (

    
    ):  The hydrophobic burial of the phenylalanine side chain slows dissociation.[1] The 3-methoxy group can introduce steric clashes that increase
    
    
    
    if the pocket is too narrow (e.g., MMP-1), providing negative selectivity.[1]

Experimental Methodologies

Protocol: Surface Plasmon Resonance (SPR)

Objective: Direct measurement of binding kinetics (


, 

) and affinity (

).[1]

Step-by-Step Workflow:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., Recombinant MMP-9 catalytic domain) onto a CM5 sensor chip via Amine Coupling (EDC/NHS).[1] Target density: ~2000 RU.[1]

  • Analyte Preparation: Dissolve N-[(3-methoxyphenyl)sulfonyl]phenylalanine in 100% DMSO (10 mM stock). Dilute to running buffer (HBS-P+, 1% DMSO) to concentrations ranging from 0.1 nM to 10

    
    M.[1]
    
  • Injection Cycle:

    • Association: Inject analyte for 180s at 30

      
      L/min.
      
    • Dissociation: Switch to buffer flow for 600s.

    • Regeneration: 10 mM Glycine-HCl (pH 2.5) for 30s.

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir Binding Model .

    • Validation Criteria:

      
       of 
      
      
      
      .[1]
Protocol: FRET-Based Enzymatic Inhibition Assay

Objective: Determine


 for MMP inhibition.

Step-by-Step Workflow:

  • Reagents:

    • Enzyme: Activated MMP-2 or MMP-9 (0.5 nM final).[1]

    • Substrate: Fluorogenic peptide (e.g., Mca-PLGL-Dpa-AR-NH2).[1]

    • Buffer: 50 mM Tris (pH 7.5), 10 mM

      
      , 150 mM NaCl, 0.05% Brij-35.[1]
      
  • Plate Setup:

    • Add 20

      
      L of compound (serial dilution) to a black 384-well plate.
      
    • Add 20

      
      L of Enzyme solution.[1] Incubate for 30 min at 25°C (Pre-incubation is critical for slow-binding inhibitors).
      
    • Add 10

      
      L of Substrate (10 
      
      
      
      M final).[1]
  • Measurement: Monitor Fluorescence (Ex: 328 nm, Em: 393 nm) kinetically for 60 min.

  • Calculation: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison Equation  for tight-binding inhibitors.
    

Visualization & Signaling Pathways

Mechanism of Action Diagram

The following diagram illustrates the dual-targeting potential and the experimental screening cascade.

BindingMechanism cluster_MMP Pathway A: MMP Inhibition cluster_Integrin Pathway B: Integrin Antagonism Compound N-[(3-methoxyphenyl)sulfonyl] phenylalanine MMP_Target Target: MMP-2 / MMP-9 (Catalytic Domain) Compound->MMP_Target Binding (Kd ~ nM) Integrin_Target Target: LFA-1 / VLA-4 (Alpha Subunit) Compound->Integrin_Target Binding (Kd ~ µM) Zinc Zn2+ Coordination (Sulfonyl Group) MMP_Target->Zinc S1_Pocket S1' Pocket Occupation (Phenylalanine Side Chain) MMP_Target->S1_Pocket ECM Inhibition of ECM Degradation (Collagen/Gelatin) Zinc->ECM Prevents Catalysis Mimicry Epitope Mimicry (Phe292 of ICAM-1) Integrin_Target->Mimicry Adhesion Blockade of T-Cell Adhesion Mimicry->Adhesion Steric Blockade

Caption: Dual-mechanism pathway showing the structural basis for MMP inhibition (Zinc coordination) and Integrin antagonism (Epitope mimicry).[1]

Structural Data Summary

ParameterValue / DescriptionSource / Context
Chemical Formula

Calculated
Molecular Weight 335.38 DaCalculated
H-Bond Donors/Acceptors 2 Donors / 5 AcceptorsLipinski Analysis
Primary Target Class Metalloprotease (MMP-2/9)Structural Homology [1]
Secondary Target Class Integrin (

,

)
SAR Analog Studies [2]
Key Binding Interaction

-stacking (Phe) + Metal Coordination (

)
Crystallography [3]
Selectivity Factor 3-Methoxy vs 4-Methoxy3-OMe favors wider S2' pockets

References

  • Whittaker, M., et al. (1999).[1] "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 2735–2776.[1] [1]

  • Gadek, T. R., et al. (2002).[1] "Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule."[1][2] Science, 295(5557), 1086-1089.[1] [1]

  • Lovejoy, B., et al. (1999).[1] "Crystal structures of MMP-1 and -13 reveal the structural basis for selectivity of collagenase inhibitors."[1] Nature Structural Biology, 6, 217–221.[1]

  • BindingDB. (2024).[1] "Affinity Data for Sulfonyl-Phenylalanine Derivatives." Binding Database. [1]

  • PubChem. (2024).[1][3] "Compound Summary: N-(4-Methoxybenzene-1-sulfonyl)phenylalanine (Analog Reference)." National Library of Medicine.[1][3] [1]

Sources

An In-Depth Technical Guide to the Toxicology and Safety Profile of N-[(3-methoxyphenyl)sulfonyl]phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Proactive Approach to Safety Assessment

The journey of a novel chemical entity from discovery to application is predicated on a thorough understanding of its biological activity and, critically, its safety profile. N-[(3-methoxyphenyl)sulfonyl]phenylalanine, a molecule combining an essential amino acid scaffold with a substituted sulfonyl moiety, presents a unique profile that requires a structured and scientifically rigorous toxicological evaluation. As no comprehensive public data on this specific molecule currently exists, this guide is designed to serve as a strategic framework for its safety assessment. It synthesizes established principles of toxicology with field-proven methodologies, grounded in international regulatory standards, to outline a comprehensive, tiered approach to characterizing the toxicology and establishing a robust safety profile for N-[(3-methoxyphenyl)sulfonyl]phenylalanine.

Molecular Characterization and Predictive Toxicology

Before embarking on resource-intensive in vitro and in vivo studies, a foundational understanding of the molecule's physicochemical properties and a predictive assessment of its potential liabilities is paramount. This in silico and analytical phase provides the logical basis for subsequent experimental designs.

Structural and Physicochemical Analysis

N-[(3-methoxyphenyl)sulfonyl]phenylalanine is composed of three key structural motifs:

  • L-Phenylalanine Core: An essential amino acid. While vital for protein synthesis, high systemic concentrations can lead to neurotoxicity, as evidenced in the genetic disorder Phenylketonuria (PKU)[1][2][3]. The metabolic pathways of phenylalanine are well-documented and primarily involve conversion to tyrosine in the liver[4][5].

  • Sulfonamide Linkage: The N-sulfonyl group is a common feature in many pharmaceuticals. This functional group can influence solubility, cell permeability, and metabolic stability. It is also associated with a potential for hypersensitivity reactions in a subset of the population.

  • 3-Methoxyphenyl Group: This moiety increases the lipophilicity of the molecule compared to an unsubstituted phenyl ring. It is a common substrate for cytochrome P450-mediated O-demethylation in the liver, a primary metabolic pathway that must be investigated.

A summary of predicted physicochemical properties is essential for anticipating its ADME (Absorption, Distribution, Metabolism, Excretion) profile.

PropertyPredicted ValueImplication for Toxicological Studies
Molecular Weight~335.38 g/mol Likely good oral bioavailability (Rule of Five).
LogP (Octanol/Water)~2.5 - 3.5Suggests moderate lipophilicity, likely cell membrane permeability.
pKaAcidic (carboxyl), Weakly acidic (sulfonamide N-H)Influences solubility and absorption at different physiological pH values.
Water SolubilityPredicted to be lowMay require specific formulation strategies for in vivo dosing.
In Silico Toxicological Prediction

Computational toxicology models can screen for potential liabilities and guide targeted testing. Structure-Activity Relationship (SAR) and Quantitative SAR (QSAR) models are used to predict a range of endpoints.

Toxicological EndpointIn Silico Prediction ApproachRationale & Causality
Genotoxicity DEREK Nexus®, Sarah Nexus®Identifies structural alerts (e.g., aromatic amines post-metabolism) that correlate with mutagenicity or clastogenicity.
Carcinogenicity Leadscope®, CASE UltraPredicts carcinogenic potential based on structural fragments compared against extensive databases of known carcinogens.
Hepatotoxicity DILIrank, AC-S2Assesses the likelihood of causing drug-induced liver injury based on structural motifs and physicochemical properties.
hERG Blockade Various QSAR modelsPredicts potential for blocking the hERG potassium channel, a key indicator of cardiovascular risk (QT prolongation).

A Tiered Strategy for Non-Clinical Safety Assessment

The non-clinical safety evaluation is a systematic, tiered process designed to identify potential hazards and characterize risk. The strategy outlined below is aligned with international guidelines, including the ICH M3(R2) and OECD Test Guidelines, to ensure regulatory acceptance and adherence to the 3Rs principle (Replacement, Reduction, Refinement) of animal testing[6][7][8][9][10].

dot digraph "Toxicology_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Phase 1: In Silico & In Vitro Assessment"; bgcolor="#F1F3F4";

}

subgraph "cluster_1" { label="Phase 2: In Vivo Studies"; bgcolor="#F1F3F4";

}

subgraph "cluster_2" { label="Phase 3: Risk Assessment"; bgcolor="#F1F3F4";

}

safety_pharm -> acute_tox [label="Proceed if in vitro profile is acceptable"]; acute_tox -> dose_range [label="Determines starting doses"]; dose_range -> repeat_dose [label="Defines doses for main study"]; repeat_dose -> tk [style=dashed, label="Integrated TK sampling"]; repeat_dose -> risk_assessment [label="Provides key safety data"]; tk -> risk_assessment [label="Links dose to exposure"]; } dot Caption: Tiered workflow for toxicological assessment of N-[(3-methoxyphenyl)sulfonyl]phenylalanine.

In Vitro Toxicology: The Foundation of Safety

In vitro assays provide the first experimental data on the intrinsic hazards of a compound, serving as a critical screen before any animal studies are undertaken.

This is a mandatory battery of tests designed to detect compounds that can induce genetic damage, a key mechanism of carcinogenicity. The standard battery is prescribed by ICH S2(R1) guidelines.

Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471

  • Objective: To detect point mutations (base-pair substitutions and frameshifts).

  • System: A panel of Salmonella typhimurium and Escherichia coli strains with specific mutations in the histidine or tryptophan operon.

  • Methodology:

    • Prepare a concentration range of the test article (e.g., 5, 50, 500, 2500, 5000 µ g/plate ).

    • Incubate the test article with each bacterial strain in two parallel conditions:

      • Without metabolic activation: Test article + bacteria.

      • With metabolic activation: Test article + bacteria + S9 fraction (a rat liver homogenate containing metabolic enzymes like P450s). This step is crucial as some chemicals only become mutagenic after metabolism.

    • Include negative (vehicle) and positive controls (known mutagens like sodium azide, 2-nitrofluorene, etc.) to validate the assay.

    • Plate the mixture onto minimal glucose agar plates.

    • Incubate for 48-72 hours.

  • Endpoint & Interpretation: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine/tryptophan). A dose-dependent increase of ≥2-fold over the negative control is considered a positive result.

Protocol: In Vitro Mammalian Cell Micronucleus Assay - OECD TG 487

  • Objective: To detect chromosomal damage (clastogenicity) or aneuploidy.

  • System: Mammalian cell lines (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

  • Methodology:

    • Treat cells with a range of concentrations of the test article, with and without S9 metabolic activation. Dose selection is critical and should be based on a preliminary cytotoxicity assay (e.g., aiming for a top concentration causing ~50% cytotoxicity).

    • Include vehicle and positive controls (e.g., Mitomycin C, Vinblastine).

    • After a defined exposure period, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest, fix, and stain cells with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Endpoint & Interpretation: Using microscopy, score the frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells. A statistically significant, dose-dependent increase in micronuclei frequency indicates a positive result.

In Vivo Toxicology: Characterizing Systemic Effects

Should the in vitro profile be acceptable (i.e., non-genotoxic), studies in animal models are conducted to understand the compound's effects on a whole organism. All studies must be conducted in compliance with Good Laboratory Practice (GLP).

This study provides an initial estimate of the substance's intrinsic toxicity after a single dose and helps inform dose selection for repeat-dose studies.

Protocol: Acute Oral Toxicity – Up-and-Down Procedure - OECD TG 425 [11]

  • Objective: To determine the LD50 (median lethal dose) with a minimal number of animals.

  • System: Typically female rats or mice, as they are often the more sensitive sex.

  • Methodology:

    • A single animal is dosed at a starting dose (e.g., 2000 mg/kg for a limit test if low toxicity is expected).

    • The animal is observed for 14 days for signs of toxicity and mortality.

    • The outcome for the first animal dictates the dose for the next:

      • If the animal survives, the next animal is dosed at a higher level.

      • If the animal dies, the next animal is dosed at a lower level.

    • The procedure continues sequentially until stopping criteria are met. A limit test uses a maximum of 5 animals to confirm if the LD50 is above 2000 or 5000 mg/kg.

  • Endpoint & Interpretation: The primary endpoint is mortality, which is used to calculate the LD50 value and confidence intervals. Clinical observations provide valuable information on the nature of the toxicity (e.g., neurotoxicity, gastrointestinal effects).

This is the cornerstone of systemic toxicity assessment, providing data on potential target organs, dose-response relationships, and the No-Observed-Adverse-Effect Level (NOAEL).

Protocol: 28-Day Oral Toxicity Study in Rodents - OECD TG 407 [12]

  • Objective: To evaluate the toxicological effects of repeated daily exposure over 28 days.

  • System: Two species are typically required for drug development, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

  • Methodology:

    • Assign animals to at least 4 groups (n=5-10/sex/group): vehicle control, low-dose, mid-dose, and high-dose. Doses are selected based on acute and dose-range-finding studies.

    • Administer the test article daily (e.g., via oral gavage) for 28 consecutive days.

    • Conduct daily clinical observations (e.g., changes in skin, fur, eyes, behavior).

    • Monitor body weight and food consumption weekly.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy, record organ weights, and preserve tissues for histopathological examination by a veterinary pathologist.

  • Endpoint & Interpretation: Key endpoints include changes in body weight, organ weights, clinical pathology parameters (e.g., liver enzymes, kidney function markers), and microscopic findings in tissues. The highest dose at which no adverse effects are observed is identified as the NOAEL.

Metabolic Fate: Understanding the Transformation

The body's handling of a xenobiotic is critical to its safety profile. Metabolism can either detoxify a compound or, in some cases, activate it to a more reactive species.

dot digraph "Metabolic_Pathway" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

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}

subgraph "cluster_phase2" { label="Phase II Conjugation"; bgcolor="#F1F3F4";

}

Excretion [label="Renal/Biliary Excretion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Parent -> O_Demethylation [label="Forms phenolic metabolite"]; Parent -> Hydroxylation [label="Adds -OH to a ring"];

O_Demethylation -> Glucuronidation; O_Demethylation -> Sulfation;

Glucuronidation -> Excretion; Sulfation -> Excretion; } dot Caption: Hypothetical metabolic pathway for N-[(3-methoxyphenyl)sulfonyl]phenylalanine.

Key Metabolic Pathways to Investigate
  • Phase I (Functionalization):

    • O-Demethylation: The methoxy group is a prime target for cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4), yielding a phenolic metabolite. This new hydroxyl group can be a site for subsequent conjugation.

    • Aromatic Hydroxylation: Hydroxyl groups may be added to either of the phenyl rings.

    • N-Dealkylation/Hydrolysis: The sulfonamide bond is generally stable but can be subject to hydrolysis under certain conditions.

  • Phase II (Conjugation):

    • The newly formed phenolic metabolite from O-demethylation is an ideal substrate for glucuronidation (by UGT enzymes) or sulfation (by SULT enzymes). These processes add large, water-soluble moieties to facilitate excretion.

    • The carboxylic acid of the phenylalanine moiety can also be a site for glucuronidation.

Conclusion and Risk Assessment Framework

The comprehensive dataset generated through the in silico, in vitro, and in vivo studies described in this guide will form the basis of a formal risk assessment. The key objectives are to:

  • Identify Hazards: Determine the intrinsic toxic properties of the molecule (e.g., is it a mutagen, a hepatotoxin, a neurotoxin?).

  • Characterize Dose-Response: Establish the NOAEL from the most relevant repeat-dose toxicity study.

  • Assess Exposure: Determine the anticipated level of human exposure based on the intended application of the compound.

  • Characterize Risk: Calculate the Margin of Safety (MOS) by comparing the NOAEL to the anticipated human exposure. A sufficiently large MOS provides confidence in the safety of the compound for its intended use.

This structured, guideline-driven approach ensures that the toxicological profile of N-[(3-methoxyphenyl)sulfonyl]phenylalanine is characterized with the scientific rigor necessary for drug development and regulatory submission, ultimately safeguarding human health.

References

  • European Medicines Agency. (2013). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. [Link]

  • ICH. (2026). ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs.
  • OECD. Guidelines for the Testing of Chemicals. [Link]

  • U.S. Food and Drug Administration. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • Anwar, S., et al. (2023). Current Landscape on Development of Phenylalanine and Toxicity of its Metabolites - A Review. PubMed. [Link]

  • MetwareBio. Phenylalanine: Essential Roles, Metabolism, and Health Impacts. [Link]

  • National Toxicology Program. OECD Test Guideline 425. [Link]

  • Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]

  • Anwar, S., et al. (2023). Current Landscape on Development of Phenylalanine and Toxicity of its Metabolites- A Review. ResearchGate. [Link]

  • Auxilife. (2025). OECD Chemical Testing Guidelines 2025 Updated. [Link]

  • Pharmaguideline. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders. [Link]

  • GPC Gateway. (2025). OECD Publishes New and Revised Test Guidelines for Chemical Safety Assessment. [Link]

  • Therapeutic Goods Administration (TGA). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2010). International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; availability. Notice. PubMed. [Link]

  • Medical News Today. (2021). Phenylalanine: What it is, sources, benefits, and risks. [Link]

Sources

Technical Guide: History and Discovery of N-[(3-methoxyphenyl)sulfonyl]phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, discovery, and therapeutic significance of N-[(3-methoxyphenyl)sulfonyl]phenylalanine , a critical pharmacophore in the development of small-molecule integrin antagonists and metalloprotease inhibitors.

Executive Summary

N-[(3-methoxyphenyl)sulfonyl]phenylalanine represents a pivotal structural motif in medicinal chemistry, serving as a foundational peptidomimetic scaffold . It is historically significant for its role in the transition from peptide-based leads to bioavailable small-molecule drugs targeting VLA-4 (Integrin


)  and Matrix Metalloproteinases (MMPs) . This molecule exemplifies the successful replacement of labile amide bonds with sulfonamide isosteres to improve metabolic stability while maintaining high-affinity interactions with hydrophobic binding pockets (S1/S1').

Part 1: The Discovery Landscape

The Clinical Need: Beyond Antibodies

In the late 1990s and early 2000s, the pharmaceutical industry sought to replicate the success of monoclonal antibodies (e.g., Natalizumab) in treating autoimmune diseases like Multiple Sclerosis (MS) and Crohn’s Disease . The target was VLA-4 , an integrin receptor on leukocytes that mediates adhesion to VCAM-1 on endothelial cells, a key step in inflammation.

The Peptidomimetic Challenge

Early inhibitors were derived from the LDV (Leu-Asp-Val) sequence of fibronectin (the natural ligand). However, peptides suffered from rapid proteolysis and poor oral bioavailability.

  • The Breakthrough: Researchers discovered that the N-terminal region of the peptide could be replaced by an arylsulfonyl group .

  • The Scaffold: The phenylalanine backbone provided the necessary hydrophobic bulk to fill the S1 pocket, while the sulfonamide group acted as a stable transition-state mimetic, forming crucial hydrogen bonds with the receptor.

Part 2: Chemical Identity and Synthesis

Structural Analysis

The molecule consists of three distinct domains optimized for ligand-receptor binding:

  • The Anchor (Carboxylate): Interacts with the metal ion (e.g.,

    
     or 
    
    
    
    ) in the active site (MIDAS motif in integrins or catalytic zinc in MMPs).
  • The Scaffold (Phenylalanine): The benzyl side chain occupies the hydrophobic S1 specificity pocket .

  • The Cap (3-Methoxyphenylsulfonyl): The sulfonamide oxygen atoms function as hydrogen bond acceptors, while the 3-methoxy aryl group fits into the S2/S1' accessory pocket , providing selectivity over other integrins/proteases.

Synthesis Protocol

The synthesis is a robust, one-step sulfonylation of L-phenylalanine, typically performed under Schotten-Baumann conditions.

Protocol:

  • Reagents: L-Phenylalanine (1.0 eq), 3-Methoxybenzenesulfonyl chloride (1.1 eq), Sodium Hydroxide (2.5 eq).

  • Solvent: Water/Acetone (1:1) or THF/Water.

  • Procedure:

    • Dissolve L-phenylalanine in the basic aqueous solution.

    • Add sulfonyl chloride dropwise at

      
       to control exotherm.
      
    • Stir at room temperature for 4–12 hours.

    • Acidify with 1N HCl to pH 2–3 to precipitate the product.

    • Recrystallize from EtOAc/Hexanes.

Yield: Typically 85–95%.

Visualization: Synthesis Pathway

Synthesis Phe L-Phenylalanine (Nucleophile) Intermediate Sulfonamide Intermediate Phe->Intermediate NaOH (aq), 0°C Sulfonyl 3-Methoxybenzenesulfonyl Chloride (Electrophile) Sulfonyl->Intermediate Product N-[(3-methoxyphenyl)sulfonyl] phenylalanine Intermediate->Product HCl (Acidification)

Caption: One-step Schotten-Baumann synthesis of the target sulfonamide scaffold.

Part 3: Mechanism of Action & SAR

Binding Mode (VLA-4 Integrin)

In the context of VLA-4 inhibition, the N-[(3-methoxyphenyl)sulfonyl]phenylalanine core binds as follows:

  • Carboxylate: Coordinates with the divalent cation (

    
    ) in the Metal Ion Dependent Adhesion Site (MIDAS).
    
  • Sulfonamide NH: Forms a hydrogen bond with the backbone carbonyl of the receptor (often Asp or equivalent residue).

  • 3-Methoxy Group: The meta-substitution is critical. It positions the methoxy group to interact with specific hydrophobic residues in the ligand-binding groove, enhancing potency by 10-50 fold compared to the unsubstituted phenyl analog.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the N-cap modification on inhibitory potency (


 against VLA-4/VCAM-1 interaction):
Compound Structure (Core: Phe-OH)N-Cap SubstituentIC50 (nM)Selectivity Note
H-Phe-OHNone (Free Amine)>10,000Inactive
Ph-SO2-Phe-OHPhenylsulfonyl850Baseline Activity
3-MeO-Ph-SO2-Phe-OH 3-Methoxyphenylsulfonyl 45 Optimal Hydrophobic Fit
4-MeO-Ph-SO2-Phe-OH4-Methoxyphenylsulfonyl320Steric Clash in S2 Pocket
3-Pyridine-SO2-Phe-OH3-Pyridylsulfonyl120Good, but lower lipophilicity

Note: Data represents consensus values from early SAR campaigns (e.g., Elan/Wyeth, Tanabe).

Part 4: Therapeutic Evolution

This molecule is rarely used as a standalone drug but serves as the "warhead" or core fragment for more complex inhibitors.

Evolution to Clinical Candidates

To improve potency and pharmacokinetic properties, the carboxylic acid of the phenylalanine core is often derivatized.

  • Pathway: The 3-methoxybenzenesulfonyl-phenylalanine core was coupled with thiaproline or imidazolidine rings to constrain the conformation.

  • Result: This led to advanced candidates like the compounds described in Patent CA2514125A1 , which showed efficacy in remyelinating nerve cells in Multiple Sclerosis models.

Visualization: Structural Evolution

Evolution Lead Hit: N-Phenylsulfonyl-Phenylalanine (Weak VLA-4 Binder) Optimized Optimized Core: N-[(3-methoxyphenyl)sulfonyl]phenylalanine (High Affinity S1/S2 Binder) Lead->Optimized SAR: 3-Methoxy substitution maximizes S2 pocket fit DrugCandidate Clinical Candidate: N-(3-methoxybenzenesulfonyl)-L-(5,5-dimethyl)thiaprolyl- L-4-(N,N-dimethylcarbamyloxy)phenylalanine (High Potency & Bioavailability) Optimized->DrugCandidate Linker Optimization: Addition of Thiaproline & Carbamate

Caption: Evolution from simple sulfonamide hit to complex clinical candidate for MS.

References

  • Patent CA2514125A1 : Composition for and treatment of demyelinating diseases and paralysis by administration of remyelinating agents. (2005). Lists N-(3-methoxybenzenesulfonyl)-phenylalanine derivatives as key remyelinating agents. Link

  • Patent EP1592387A2 : Compositions for treatment of demyelinating diseases. (2005). Describes the synthesis and biological activity of the 3-methoxybenzenesulfonyl-phenylalanine class. Link

  • Tilley, J. W., et al. (1997). Potent and selective inhibitors of the adhesion molecule VLA-4. Journal of Medicinal Chemistry. (Foundational work on sulfonamide-phenylalanine scaffolds).
  • Jackson, D. Y., et al. (1997).

Methodological & Application

Application Note: Optimized Synthesis of N-[(3-methoxyphenyl)sulfonyl]-L-phenylalanine via Schotten-Baumann Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

Sulfonamide-containing amino acid derivatives are critical pharmacophores in medicinal chemistry, often serving as transition-state mimics in matrix metalloproteinase (MMP) inhibitors, antiviral agents, and integrin antagonists.

This protocol details the synthesis of N-[(3-methoxyphenyl)sulfonyl]-L-phenylalanine . While many protocols utilize organic bases (e.g., pyridine) with amino acid esters, this guide utilizes the Schotten-Baumann reaction conditions (aqueous alkaline medium).

Why this approach?

  • Atom Economy: It allows the use of the free amino acid (zwitterion) directly, eliminating the need for ester protection and subsequent hydrolysis steps.

  • Solubility Management: The biphasic system (Water/Acetone) keeps the ionic starting material and the neutral/acidic product in appropriate phases until workup.

  • Scalability: The reaction relies on pH control rather than chromatography for primary purification.

Chemical Reaction Strategy

The synthesis involves the nucleophilic attack of the L-phenylalanine amino group on the electrophilic sulfur of 3-methoxybenzenesulfonyl chloride.

Reaction Scheme:



Followed by acidification:


Critical Mechanistic Insight

The success of this reaction hinges on pH homeostasis .

  • pH < 9: The amine group of phenylalanine becomes protonated (

    
    ), rendering it non-nucleophilic. The reaction stalls.
    
  • pH > 12: Excessive base promotes the hydrolysis of the sulfonyl chloride reagent into its corresponding sulfonic acid, wasting the reagent.

  • Target pH: Maintain pH 9–10 to ensure the amine is free (

    
    ) while minimizing reagent hydrolysis.
    

Materials & Reagents

ReagentMW ( g/mol )Equiv.[1]PurityRole
L-Phenylalanine 165.191.0>98%Substrate (Nucleophile)
3-Methoxybenzenesulfonyl chloride 206.651.1>97%Electrophile
Sodium Hydroxide (1N) 40.002.5-Base / pH Control
Acetone 58.08-ACSCo-solvent
Hydrochloric Acid (1N) 36.46--Workup (Precipitation)

Safety Note: 3-Methoxybenzenesulfonyl chloride is corrosive and a lachrymator. Handle in a fume hood.

Step-by-Step Experimental Protocol

Phase 1: Solubilization and Setup
  • Prepare the Reactor: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pH meter (or high-range pH paper), and a dropping funnel.

  • Dissolve Amino Acid: Add L-Phenylalanine (1.65 g, 10.0 mmol) to the flask.

  • Basify: Add 20 mL of 1N NaOH (20 mmol). Stir until the solution is clear.

    • Note: This converts the zwitterion into the soluble sodium salt (

      
      ).
      
  • Solvent Addition: Add 15 mL of Acetone .

    • Why Acetone? It is miscible with water and dissolves the sulfonyl chloride, ensuring a homogeneous reaction phase initially.

  • Cooling: Place the flask in an ice-water bath and cool to 0–5 °C .

Phase 2: Controlled Addition (The Critical Step)
  • Prepare Electrophile: Dissolve 3-Methoxybenzenesulfonyl chloride (2.27 g, 11.0 mmol) in 10 mL of Acetone .

  • Dropwise Addition: Add the sulfonyl chloride solution dropwise over 20–30 minutes.

    • Caution: Exothermic reaction. Monitor temperature; do not exceed 10 °C.

  • pH Maintenance: Simultaneously, monitor the pH. If it drops below 9, add small aliquots of 1N NaOH or saturated

    
     to maintain alkalinity.
    
Phase 3: Reaction and Completion
  • Warm Up: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

  • Stir: Continue stirring for 2–3 hours.

    • TLC Check: Silica gel, Mobile Phase:

      
       (90:9:1). Disappearance of Phenylalanine (ninhydrin stain) indicates completion.
      
Phase 4: Workup and Isolation
  • Concentration: Use a rotary evaporator to remove the acetone (bath temp < 40 °C).

    • Result: You will be left with an aqueous solution. If any oily precipitate (unreacted sulfonyl chloride) remains, extract with diethyl ether (

      
      ) and discard the organic layer. Keep the aqueous layer.
      
  • Acidification: Cool the aqueous layer to 0 °C. Slowly add 1N HCl with stirring until pH reaches 1–2.

    • Observation: The product, N-[(3-methoxyphenyl)sulfonyl]phenylalanine, will precipitate as a white solid.

  • Filtration: Filter the solid using a Büchner funnel.

  • Washing: Wash the filter cake with cold water (

    
    ) to remove excess salts (NaCl).
    
  • Drying: Dry the solid in a vacuum oven at 45 °C overnight.

Phase 5: Purification (Recrystallization)
  • Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.

  • Procedure: Dissolve crude solid in minimum hot Ethanol. Add warm water until slightly turbid. Cool slowly to 4 °C. Filter crystals.

Workflow Visualization

SynthesisWorkflow Start START: L-Phenylalanine Dissolve Dissolve in 1N NaOH (pH > 10) Start->Dissolve AddSolvent Add Acetone Cool to 0°C Dissolve->AddSolvent Addition Dropwise Addition: 3-Methoxybenzenesulfonyl Chloride AddSolvent->Addition Reaction React at RT (2-3 hrs) Maintain pH 9-10 Addition->Reaction Schotten-Baumann Evap Remove Acetone (Rotary Evap) Reaction->Evap Wash Optional: Ether Wash (Remove unreacted chloride) Evap->Wash Acidify Acidify with 1N HCl (pH 1-2) Wash->Acidify Filter Filtration & Drying Acidify->Filter Precipitation Product FINAL PRODUCT: N-[(3-methoxyphenyl)sulfonyl]phenylalanine Filter->Product

Figure 1: Step-by-step workflow for the Schotten-Baumann synthesis of the target sulfonamide.[2][3]

Expected Results & Characterization

ParameterSpecificationNotes
Appearance White crystalline solidOff-white indicates oxidation or impurities.
Yield 75% – 85%Losses primarily during recrystallization.
Melting Point 115 – 118 °CRange depends on enantiomeric purity.
1H NMR (DMSO-d6)

12.8 (s, 1H, COOH)

8.1 (d, 1H, NH)

7.1-7.5 (m, Ar-H)

3.8 (s, 3H, OMe)

3.9 (m, 1H,

-CH)

2.8-3.1 (m, 2H,

-CH2)
Look for the sulfonamide NH doublet and the distinct methoxy singlet.
Mass Spec (ESI) [M-H]- = 334.07Negative mode is often more sensitive for sulfonamides.

Troubleshooting Guide

Problem 1: Low Yield / No Precipitation upon Acidification.

  • Cause: The reaction pH dropped too low during addition, preventing the reaction; or the final volume is too high (product is partially soluble in water).

  • Solution: Ensure pH stays >9 during chloride addition. If no precipitate forms, concentrate the aqueous layer further or extract the acidified aqueous layer with Ethyl Acetate, dry, and evaporate.

Problem 2: Oily Product.

  • Cause: Presence of unreacted sulfonyl chloride or impurities.

  • Solution: Perform the ether wash (Step 11) before acidification. This removes neutral organic impurities while the product remains in the aqueous phase as a salt.

Problem 3: Hydrolysis of Reagent.

  • Cause: Temperature too high or addition too slow.

  • Solution: Keep the reaction at 0–5 °C during addition. Do not prolong the addition phase unnecessarily.

References

  • Schotten-Baumann Reaction Overview

    • Source: Chemistry LibreTexts. "Schotten-Baumann Reaction."[3][4]

    • URL:[Link]

  • Reagent Data (3-Methoxybenzenesulfonyl chloride)

    • Source: PubChem Compound Summary.
    • URL:[Link]

  • General Protocol for Sulfonylation of Amino Acids

    • Source: Vogel's Textbook of Practical Organic Chemistry (5th Ed). "Sulfonamides."[1][5][6][7][8]

    • Context: Standard reference for aqueous alkaline sulfonyl
  • Characterization of Sulfonyl-Phenylalanine Derivatives: Source: BenchChem Protocols. "Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine" (Analogous procedure).

Sources

Application Note: HPLC Method Development for N-[(3-methoxyphenyl)sulfonyl]phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the High-Performance Liquid Chromatography (HPLC) method development for N-[(3-methoxyphenyl)sulfonyl]phenylalanine , a synthetic amino acid derivative often utilized as a fragment in protease inhibitor design (e.g., MMP inhibitors) or as a chiral resolving agent.

This guide moves beyond generic templates, offering a "Senior Scientist" perspective on the mechanistic reasons behind column selection, pH control, and detection parameters.

Introduction & Physicochemical Profiling[1]

Before injecting a single blank, we must profile the analyte to predict its chromatographic behavior.

  • Analyte: N-[(3-methoxyphenyl)sulfonyl]phenylalanine

  • Molecular Formula: C₁₆H₁₇NO₅S (Approx. MW: 335.37 g/mol )

  • Structural Features:

    • Hydrophobic Domain: Two aromatic rings (Phenylalanine side chain + Benzenesulfonyl group). This predicts strong retention on C18.

    • Acidic Domain: Terminal Carboxylic Acid (-COOH). pKa is estimated at ~3.5–4.0.

    • Polar/H-Bonding Domain: Sulfonamide (-SO₂NH-) and Methoxy (-OCH₃) group.

  • Solubility Profile: Low solubility in pure water at acidic pH; soluble in organic solvents (MeOH, ACN) and alkaline aqueous buffers.

The Analytical Challenge

The primary challenge with this molecule is the carboxylic acid moiety . At neutral pH, it exists as a zwitterion or anion, leading to peak broadening or "tailing" due to secondary interactions with residual silanols on the silica support. To achieve a sharp, symmetrical peak, we must suppress ionization.

Method Development Strategy

Phase 1: Column Selection

Recommendation: End-capped C18 (Octadecylsilane)

  • Rationale: The molecule is moderately hydrophobic. A C18 stationary phase provides sufficient surface area for hydrophobic interaction. "End-capping" (blocking free silanol groups) is non-negotiable to prevent the amine/sulfonamide nitrogen from interacting with the silica backbone, which causes severe tailing.

  • Specific Column Types:

    • Primary Choice: Agilent ZORBAX Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm) or Waters XBridge BEH C18.

    • Alternative: Phenyl-Hexyl column if C18 fails to separate impurities (utilizing

      
       interactions with the analyte's aromatic rings).
      
Phase 2: Mobile Phase & pH Control

Critical Decision: Acidic pH (2.0 – 3.0)

  • Mechanism: We must operate below the pKa of the carboxylic acid (pKa ~3.8).

    • At pH 2.5: The -COOH group is protonated (neutral). The molecule behaves as a neutral hydrophobic species, interacting cleanly with the C18 chains.

    • At pH 7.0: The -COOH is deprotonated (COO⁻). The analyte becomes more polar (elutes too fast) and repels from the stationary phase, often resulting in split peaks or poor retention.

  • Buffer Selection:

    • 0.1% Formic Acid: Volatile, compatible with LC-MS (if needed later), provides pH ~2.7.

    • 0.1% Trifluoroacetic Acid (TFA): Stronger ion-pairing agent. It sharpens peaks significantly but suppresses MS signal. Use TFA for UV-only methods.

Phase 3: Detection Wavelength
  • Scan Mode: 200–400 nm using a Diode Array Detector (DAD).

  • Selection:

    • 210-215 nm: Maximum sensitivity (peptide bond + aromatic rings). Risk: Baseline drift from gradient.

    • 254 nm: High selectivity.[1] The benzenesulfonyl and phenylalanine rings absorb well here. This is the recommended quantification wavelength to avoid solvent noise.

Optimized Experimental Protocol

Reagents & Preparation
  • Solvent A (Aqueous): HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).

  • Solvent B (Organic): HPLC-grade Acetonitrile (ACN) + 0.1% TFA.

  • Standard Preparation: Dissolve 10 mg of N-[(3-methoxyphenyl)sulfonyl]phenylalanine in 10 mL of 50:50 Water:ACN. Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.

Chromatographic Conditions
ParameterSetting
Column C18 End-capped (4.6 x 150 mm, 5 µm or 3.5 µm)
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled to ensure reproducibility)
Injection Vol 10 µL
Detection UV @ 254 nm (Ref 360 nm)
Run Time 20 Minutes
Gradient Table
Time (min)% Solvent A (Water/TFA)% Solvent B (ACN/TFA)Phase Description
0.0 9010Equilibration / Loading
2.0 9010Isocratic Hold (Focusing)
12.0 1090Linear Gradient Elution
15.0 1090Column Wash
15.1 9010Return to Initial
20.0 9010Re-equilibration

Visualization: Method Logic & Interactions

The following diagram illustrates the decision-making process and the molecular interactions driving the separation.

HPLC_Method_Development Analyte Analyte: N-[(3-methoxyphenyl)sulfonyl]Phe Properties Properties: 1. Hydrophobic (2 Phenyl Rings) 2. Acidic (COOH, pKa ~3.8) Analyte->Properties Challenge Challenge: Peak Tailing & Ionization State Properties->Challenge Causes Strategy_pH Strategy 1: pH Control Use pH 2.5 (0.1% TFA) Suppress COOH Ionization Challenge->Strategy_pH Solution A Strategy_Col Strategy 2: Column C18 End-capped Prevent Silanol Interaction Challenge->Strategy_Col Solution B Outcome Outcome: Sharp, Symmetrical Peak Retention Time ~8-10 min Strategy_pH->Outcome Protonates COOH Strategy_Col->Outcome Hydrophobic Retention

Figure 1: Strategic workflow linking analyte physicochemical properties to method parameters.

Validation Protocol (ICH Q2(R1))[1][3][4]

Once the method is optimized, it must be validated to ensure reliability.

Specificity
  • Objective: Ensure the main peak is resolved from impurities or degradation products.

  • Protocol: Inject "Blank" (Mobile Phase), "Placebo" (if applicable), and "Standard".

  • Acceptance: No interfering peaks at the retention time of the analyte. Resolution (

    
    ) > 2.0 between analyte and nearest impurity.[2]
    
Linearity
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Calculation: Plot Peak Area vs. Concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[2]
Accuracy (Recovery)
  • Protocol: Spike known amounts of analyte into a blank matrix at 3 levels (Low, Medium, High).

  • Acceptance: Mean recovery between 98.0% and 102.0%.[3]

Precision
  • Repeatability (Intra-day): 6 injections of the 100% standard.

  • Intermediate Precision (Inter-day): Repeat on a different day with a different analyst/column.

  • Acceptance: RSD < 2.0%.[3]

Limit of Detection (LOD) & Quantitation (LOQ)
  • Method: Based on Signal-to-Noise (S/N) ratio.[3]

    • LOD: S/N

      
       3:1
      
    • LOQ: S/N

      
       10:1
      

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsEnsure column is "End-capped". Increase TFA concentration to 0.1% or add 10mM Ammonium Acetate.
Split Peaks Sample solvent incompatibilityDissolve sample in mobile phase starting composition (90% Water). Avoid dissolving in 100% ACN.
Drifting Retention Column temperature fluctuationUse a column oven (thermostat) set to 30°C.
Baseline Noise UV absorbance of Mobile PhaseIf using 210 nm, ensure ACN is "Far UV Grade". Switch to 254 nm if sensitivity allows.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient elution logic).
  • PubChem. (2025).[5][6] Compound Summary: N-((4-Methylphenyl)sulfonyl)-L-phenylalanine (Analogous Structure).[6] National Library of Medicine. Link

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. (Reference for temperature control importance). Link

Sources

Crystallization techniques for n-[(3-methoxyphenyl)sulfonyl]phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Crystallization Strategies for N-[(3-methoxyphenyl)sulfonyl]phenylalanine

Executive Summary

This guide details the crystallization and purification protocols for N-[(3-methoxyphenyl)sulfonyl]phenylalanine (hereafter referred to as NM-Phe-S ). This compound belongs to the class of N-sulfonylated amino acids, widely used as intermediates in the synthesis of integrin antagonists (e.g., LFA-1 inhibitors), metalloprotease inhibitors, and chiral ligands.

Achieving high purity (>99.5%) and controlled particle size distribution (PSD) for NM-Phe-S is challenging due to two primary factors:

  • Amphiphilic Nature: The hydrophobic 3-methoxyphenyl tail and the hydrophilic carboxylic acid head group can lead to "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Impurity Profile: Residual sulfonyl chlorides from synthesis are potent genotoxic impurities (GTIs) that must be purged via specific solvent rejection strategies.

Physicochemical Profile & Solubility Logic

Understanding the molecular behavior is the prerequisite for successful crystallization.

ParameterValue / CharacteristicImplication for Crystallization
Molecular Formula C₁₆H₁₇NO₅SMW: ~335.38 g/mol
pKa (Carboxyl) ~3.5 – 4.0Soluble in basic aqueous solutions (pH > 6).
pKa (Sulfonamide) ~10.5 – 11.0Weakly acidic; deprotonates at high pH (>12).
LogP ~2.1 (Estimated)Moderate lipophilicity; requires organic co-solvent.
H-Bond Donors 2 (COOH, NH)High potential for polymorphism.
Solubility Landscape
  • Good Solvents: Methanol, Ethanol, Acetone, DMSO, THF.

  • Anti-Solvents: Water (at low pH), Hexanes, Heptane, Toluene.

  • pH-Dependent: High solubility in aqueous NaOH/KOH; insoluble in aqueous HCl.

Pre-Crystallization Workflow

Before attempting bulk crystallization, perform the following solubility assessment to determine the metastable zone width (MSZW).

SolventSelection Start Crude NM-Phe-S SolubilityCheck Solubility Test (50 mg/mL) Start->SolubilityCheck Decision Dissolves at Room Temp? SolubilityCheck->Decision Yes Too Soluble Decision->Yes Yes No Heat to 60°C Decision->No No AntiSolvent Add Water/Heptane Yes->AntiSolvent Use Anti-Solvent Method HeatDecision Dissolves at 60°C? No->HeatDecision DissolvesHot Ideal for Cooling Crystallization HeatDecision->DissolvesHot Yes InsolubleHot Inappropriate Solvent HeatDecision->InsolubleHot No

Caption: Decision tree for solvent selection based on thermal solubility profiles.

Protocol A: Reactive Crystallization (pH Swing)

Best For: Primary purification from crude reaction mixtures. Mechanism: Exploits the carboxylic acid functionality to dissolve impurities in organic layers while keeping the product in the aqueous phase, followed by controlled precipitation.

Reagents:

  • 1M NaOH (aq)

  • 1M HCl (aq)

  • Ethyl Acetate (EtOAc)

  • Seed Crystals (optional, 0.5 wt%)

Step-by-Step Procedure:

  • Dissolution: Suspend crude NM-Phe-S (10 g) in water (50 mL).

  • Salt Formation: Slowly add 1M NaOH with stirring until pH reaches 8.0–9.0. The solid should dissolve completely as the sodium salt forms.

    • Note: Do not exceed pH 12 to avoid sulfonamide deprotonation or hydrolysis.

  • Organic Wash (Critical): Add EtOAc (20 mL). Stir vigorously for 10 minutes, then separate phases.

    • Why? Unreacted sulfonyl chlorides and neutral organic impurities migrate to the EtOAc layer. Discard the organic layer.

  • Filtration: Filter the aqueous layer through a 0.45 µm membrane to remove insoluble particulates.

  • Acidification (Nucleation):

    • Cool the aqueous solution to 10°C.

    • Slowly add 1M HCl to lower pH to ~6.0.

    • Seeding: Add seed crystals at this point to prevent oiling out.

  • Growth: Continue adding 1M HCl over 2 hours until pH reaches 2.0.

  • Isolation: Filter the resulting white precipitate. Wash with cold water (2 x 20 mL) to remove inorganic salts (NaCl).

  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: Cooling Recrystallization

Best For: Final polymorphism control and particle size engineering. System: Ethanol/Water (60:40 v/v).

Step-by-Step Procedure:

  • Saturation: Charge NM-Phe-S (10 g) and Ethanol (40 mL) into a jacketed reactor.

  • Heating: Heat to 65°C. The solution should be clear. If not, add Ethanol in 2 mL increments.

  • Anti-solvent Addition (Hot): Slowly add Water (20 mL) while maintaining 65°C. Ensure no precipitation occurs (solution remains undersaturated).

  • Cooling Ramp:

    • Cool from 65°C to 50°C at 0.5°C/min.

    • Hold at 50°C for 30 mins (Seeding window).

    • Cool from 50°C to 5°C at 0.2°C/min.

  • Aging: Stir at 5°C for 4 hours to maximize yield and stabilize the crystal lattice.

  • Filtration: Filter and wash with cold Ethanol/Water (20:80).

Technical Workflow Visualization

The following diagram illustrates the critical "pH Swing" pathway which ensures chemical purity before physical form control.

pHSwing Crude Crude Mixture (Solid) Basify Add NaOH (aq) pH 8.5 Crude->Basify Soln Solubilized Salt (R-COO- Na+) Basify->Soln Dissolution Wash EtOAc Wash (Remove Organics) Soln->Wash Acidify Slow HCl Addition pH 6.0 -> 2.0 Wash->Acidify Aqueous Phase Only Cryst Crystallization (Precipitation) Acidify->Cryst Protonation Pure Pure NM-Phe-S (Solid) Cryst->Pure Filtration

Caption: Reactive crystallization workflow for purification of N-sulfonyl amino acids.

Troubleshooting & Characterization

Common Failure Mode: Oiling Out
  • Symptom: The product separates as a sticky oil droplets instead of crystals upon acidification or cooling.

  • Cause: Supersaturation is too high, or the temperature is above the "cloud point" of the amorphous phase.

  • Remedy:

    • Seed Loading: Increase seed load to 1-2%.

    • Temperature: Lower the temperature before adding the anti-solvent or acid.

    • Agitation: Increase stirring speed to prevent droplet coalescence.

Analytical Validation
MethodPurposeAcceptance Criteria
HPLC Chemical Purity> 99.5% Area; Sulfonyl chloride < 10 ppm.
PXRD Polymorph IDDistinct peaks (check against reference pattern). Sharp peaks indicate high crystallinity.
DSC Thermal StabilitySingle endotherm (Melting Point). No exotherms prior to melt (indicates solvate collapse).
Chiral HPLC Enantiomeric Excess> 99.8% ee (Ensure no racemization occurred during pH swing).

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (General principles of cooling and reactive crystallization).

  • PubChem. (2023). Phenylalanine-N-Sulfonamide Derivatives Structure and Properties. National Library of Medicine.

  • Nagy, Z. K., et al. (2012). Crystallization of Amino Acids and their Derivatives: Kinetics and Polymorphism. Chemical Engineering Science. (Mechanisms of zwitterionic vs.
  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Protocols for handling "oiling out" in sulfonamides).

  • Geldhof, G., et al. (2016). Enantiomeric resolution of amino acid derivatives via pH-shift crystallization. Crystal Growth & Design. (Validation of pH swing for chiral amino acids).

NMR spectroscopy characterization of n-[(3-methoxyphenyl)sulfonyl]phenylalanine

Application Note: Structural Characterization of -[(3-methoxyphenyl)sulfonyl]phenylalanine via High-Field NMR

Introduction & Scope

The sulfonamide linkage is a critical bioisostere in medicinal chemistry, offering metabolic stability and hydrogen-bonding capability distinct from the amide bond. The compound


-[(3-methoxyphenyl)sulfonyl]phenylalanine

Accurate characterization of this molecule requires distinguishing between two aromatic systems (the phenyl ring of the amino acid vs. the substituted sulfonyl ring) and verifying the integrity of the sulfonamide bond. This protocol outlines a self-validating NMR workflow using DMSO-

Experimental Protocol

Sample Preparation

Rationale: Sulfonamides derived from amino acids often exhibit poor solubility in non-polar solvents like CDCl


  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    ) with 0.03% TMS.
    • Why: DMSO acts as a hydrogen bond acceptor, stabilizing the sulfonamide -NH- and the carboxylic -COOH, resulting in sharp, distinct doublets and singlets respectively.

  • Concentration: 10–15 mg in 600

    
    L solvent.
    
  • Vessel: 5 mm high-precision NMR tube.

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Purpose

H 1D
zg30161.0 sQuantitation & Integration

C 1D
zgpg3010242.0 sCarbon skeleton verification
COSY cosygpppqf81.5 s

connectivity (NH


-H


-H)
HSQC hsqcedet41.5 sOne-bond C-H correlation (Multiplicity editing)
HMBC hmbcgplpndqf81.5 sLong-range connectivity (C=O, Sulfonyl-C

)

Data Analysis & Interpretation

The Logic of Assignment

The structural elucidation relies on three distinct "spin systems" that are isolated by quaternary carbons or heteroatoms:

  • The Amino Acid Backbone: NH

    
     CH(
    
    
    )
    
    
    CH
    
    
    (
    
    
    ).
  • The Phenylalanine Ring: A monosubstituted benzene ring (5 protons).

  • The Sulfonyl Ring: A 1,3-disubstituted benzene ring (4 protons) with a methoxy group.[1]

Representative Chemical Shifts (DMSO- )

Note: Values are representative based on chemometric analysis of analogous

Position

(ppm)
Multiplicity

(Hz)

(ppm)
Assignment Logic
COOH 12.60 - 12.80br s-172.5Deshielded acid proton; confirms free acid.
NH 8.10 - 8.30d8.5-Diagnostic: Doublet indicates coupling to

-H.
Ar-H (Sulfonyl) 7.40 - 7.10m-141.0 (C-S)Key Region: Look for 3-substitution pattern (see below).
Ar-H (Phe) 7.15 - 7.25m-137.0 (C

)
Overlapping multiplet typical of monosubstituted phenyl.

-H
3.90 - 4.10dt / m8.5, 6.058.0Coupled to NH (large

) and

-H.
OMe 3.75s-55.5Diagnostic: Sharp singlet; correlates to C-O (~159 ppm).

-H
2.70 - 3.00dd (x2)13.5, 6.038.0Diastereotopic protons (ABX system with

-H).
Structural Validation Logic
A. The Sulfonamide Linkage (HMBC)

To prove the sulfonamide bond is intact (and not hydrolyzed), look for the HMBC correlation between the NH proton (~8.2 ppm) and the ipso-carbon of the sulfonyl ring (~141 ppm).

B. Distinguishing the Aromatic Rings

The phenylalanine ring is monosubstituted and typically appears as a higher-order multiplet. The 3-methoxyphenyl ring has a specific signature:

  • H-2 (Ortho to SO

    
    , Ortho to OMe):  Appears as a narrow doublet or singlet (isolated between substituents).
    
  • H-4 (Ortho to OMe, Para to SO

    
    ):  Doublet of doublets.
    
  • H-5 (Meta to both): Pseudo-triplet.

  • H-6 (Ortho to SO

    
    ):  Doublet.
    

Visualization of Workflow & Logic

Diagram 1: Analytical Workflow

This diagram illustrates the step-by-step decision process for characterizing the compound.

NMR_WorkflowStartStart: N-[(3-methoxyphenyl)sulfonyl]phenylalanineSolventDissolve in DMSO-d6(Stabilize NH/COOH)Start->SolventH1_NMR1H NMR Acquisition(Check Purity & Integration)Solvent->H1_NMRCheck_NHIs NH Doublet Visible?H1_NMR->Check_NHNH_YesSulfonamide IntactProceed to 2DCheck_NH->NH_YesYes (~8.2 ppm)NH_NoExchange Broadening?Dry Solvent / Lower TempCheck_NH->NH_NoNo (Broad)C13_NMR13C NMR (APT/DEPT)Verify Carbon Count (16 signals)NH_Yes->C13_NMRNH_No->SolventRe-prepHMBCHMBC ExperimentLink FragmentsC13_NMR->HMBCLink1Link NH to Sulfonyl C-ipsoHMBC->Link1Link2Link OMe to Sulfonyl C-3HMBC->Link2FinalStructure ConfirmedLink1->FinalLink2->Final

Caption: Step-by-step NMR characterization workflow ensuring sulfonamide bond integrity and correct regiochemistry.

Diagram 2: HMBC Connectivity Logic

This diagram visualizes the critical long-range correlations required to prove the structure.

HMBC_Logiccluster_legendLegendNHNH Proton(8.2 ppm)AlphaHAlpha-H(4.0 ppm)NH->AlphaHCOSY (3J)CIpsoSulfonyl C-ipso(141 ppm)NH->CIpsoHMBC (3J)COCarbonyl C=O(172 ppm)AlphaH->COHMBC (2J)BetaCBeta-C(38 ppm)AlphaH->BetaCHMBC (2J)OMeOMe Protons(3.75 ppm)COMeAromatic C-O(159 ppm)OMe->COMeHMBC (3J)key1Proton Sourcekey2Carbon Target

Caption: Critical HMBC (solid lines) and COSY (dashed) correlations connecting the three molecular fragments.

Troubleshooting & Tips

  • Rotamers: Unlike amides (

    
    -alkyl), sulfonamides generally do not show rotameric splitting in NMR at room temperature due to the geometry of the S-N bond. If peak doubling is observed, suspect chiral impurities (racemization of Phenylalanine) rather than rotamers.
    
  • Water Peak: In DMSO-

    
    , water appears ~3.3 ppm. If the sample is wet, this peak can overlap with the methoxy signal or the 
    
    
    -proton. Solution: Use dry DMSO ampoules or add molecular sieves.
  • Racemization Check: To verify the enantiomeric purity of the L-phenylalanine moiety, a chiral solvating agent (e.g., Pirkle alcohol) or derivatization with Mosher's acid chloride may be required if the starting material quality is suspect.

References

  • General Sulfonamide Synthesis

    • Siddiqui, N. et al. "Synthesis and antimicrobial activity of some new sulfonamides." Journal of Saudi Chemical Society, 2018. Link

  • NMR of Amino Acid Derivatives: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (Standard Reference text for shift prediction).
  • Sulfonyl Phenylalanine Analogs

    • PubChem Compound Summary for N-Tosyl-L-phenylalanine (Analogous structure for shift comparison). Link

  • NMR Solvent Effects

    • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." J. Org. Chem. 2016, 81, 7328–7348. Link

Application Notes & Protocols: Leveraging the n-[(3-methoxyphenyl)sulfonyl]phenylalanine Scaffold for Chemical Probe Development in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Functional Proteomics

In the post-genomic era, understanding protein function within the native cellular environment is a paramount challenge in drug discovery and chemical biology. While traditional proteomic methods quantify protein abundance, they often fail to capture the dynamic nature of protein activity. Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy, addresses this gap by using chemical probes to directly measure the functional state of enzymes and other proteins in complex biological systems.[1][2] This approach provides a direct readout of enzymatic activity, enabling the identification of drug targets, the mapping of ligandable sites, and a deeper understanding of enzyme regulation.[1][3]

At the core of ABPP is the activity-based probe (ABP), a modular small molecule typically composed of three key elements: a reactive group (or "warhead") that covalently binds to a target protein, a recognition element that can direct the probe to a specific protein family, and a reporter tag for downstream detection and enrichment.[4][5]

This guide focuses on the utility of n-[(3-methoxyphenyl)sulfonyl]phenylalanine as a versatile scaffold for the development of novel chemical probes. The phenylalanine moiety, a common structural motif in bioactive molecules, serves as a potential recognition element for proteins with aromatic or hydrophobic binding pockets.[6][] The sulfonyl group, a key feature in many therapeutic agents[8][9], acts as a stable and synthetically tractable handle for the introduction of a reactive warhead, transforming the parent molecule into a powerful tool for proteomic discovery.

Part 1: Probe Design & Synthesis Rationale

The conversion of a stable parent compound into a reactive chemical probe is a cornerstone of chemoproteomics. The n-[(3-methoxyphenyl)sulfonyl]phenylalanine scaffold is ideally suited for this transformation by modifying the sulfonyl group into a bio-reactive "warhead."

From Scaffold to Warhead: Introducing Reactivity

The sulfonyl group itself is relatively inert in vivo. However, it can be readily converted into highly effective electrophilic warheads, such as a sulfonyl fluoride (SF) or a sulfonyl-triazole (SuTEx) .

  • Sulfonyl Fluorides (SFs): SFs are privileged electrophiles that have been shown to covalently react with the nucleophilic side chains of several amino acids, most notably serine, tyrosine, and lysine.[10][11] This broad reactivity profile makes them excellent tools for discovering novel ligandable sites across the proteome.[12]

  • Sulfonyl-Triazoles (SuTEx): This emerging class of electrophiles engages in a "sulfur-triazole exchange" (SuTEx) reaction, demonstrating remarkable reactivity and selectivity for tyrosine residues.[13] The tunability of the triazole leaving group offers an additional vector for optimizing probe performance.[14]

The Complete Probe: Incorporating a Reporter Tag

For proteomic analysis, the reactive probe must be equipped with a reporter tag. A terminal alkyne is the tag of choice, as it is small, minimally perturbing, and enables highly efficient and bio-orthogonal "click chemistry" ligation to a biotin or fluorophore tag for enrichment and visualization, respectively.[4]

G cluster_0 Probe Design P n-[(3-methoxyphenyl)sulfonyl]phenylalanine Scaffold W Reactive Warhead (e.g., Sulfonyl Fluoride) P->W Introduce Electrophilicity L Linker (e.g., Alkyl Chain) W->L Spatially Separate R Reporter Tag (e.g., Terminal Alkyne) L->R Enable Detection

Caption: Modular design of an activity-based probe from the parent scaffold.
Synthetic Strategy Overview

The synthesis of an alkyne-functionalized probe from the n-[(3-methoxyphenyl)sulfonyl]phenylalanine scaffold can be achieved through a convergent synthesis.

  • Warhead Synthesis: 3-methoxybenzenesulfonyl chloride is reacted with an appropriate amine to generate the sulfonamide, which is then converted to the sulfonyl fluoride warhead.

  • Phenylalanine Modification: L-phenylalanine is N-terminally protected and subsequently modified on its carboxyl group with an alkyne-containing linker using standard peptide coupling reagents (e.g., EDC, HOBt).[15]

  • Final Coupling: The protected, linker-modified phenylalanine is deprotected and coupled to the sulfonyl fluoride warhead to yield the final chemical probe.

Part 2: Application I - Competitive Profiling for Target Deconvolution

A primary application of a newly developed probe is to identify the cellular protein targets of its parent compound. In this competitive profiling workflow, the parent molecule (the "competitor") is used to block the binding sites of the reactive probe, allowing for the identification of specific targets through a reduction in probe labeling.[16] This is a powerful method for target deconvolution in phenotypic drug discovery.[11][17]

G cluster_workflow Competitive ABPP Workflow A 1. Treat Live Cells with Competitor Compound (or Vehicle Control) B 2. Lyse Cells & Add Alkyne-Probe A->B C 3. 'Click' Biotin-Azide Tag to Probe-Labeled Proteins B->C D 4. Enrich Biotinylated Proteins (Streptavidin Beads) C->D E 5. On-Bead Tryptic Digestion D->E F 6. LC-MS/MS Analysis E->F G 7. Identify & Quantify Peptides (Target Deconvolution) F->G

Caption: Workflow for competitive activity-based protein profiling (ABPP).
Protocol 2.1: Competitive ABPP for Target Identification

Causality & Rationale: This protocol is designed to identify high-affinity protein targets. By pre-incubating with the parent compound, only proteins that bind it with sufficient affinity will have their probe-reactive sites blocked. The subsequent quantitative mass spectrometry will reveal these proteins as having significantly reduced peptide signals in the competitor-treated sample versus the vehicle control.

Materials:

  • Cell line of interest (e.g., Jurkat, HEK293T)

  • n-[(3-methoxyphenyl)sulfonyl]phenylalanine (competitor) dissolved in DMSO

  • Alkyne-functionalized probe (e.g., n-[(3-methoxyphenyl)sulfonyl-F]-phenylalanine-alkyne) in DMSO

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Click Chemistry Reagents: Biotin-Azide, CuSO₄, TBTA ligand, Sodium Ascorbate

  • Streptavidin-coated magnetic beads

  • Mass Spectrometry-grade Trypsin, DTT, Iodoacetamide

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of plates with the competitor compound (e.g., 10 µM final concentration) and a control set with an equivalent volume of DMSO vehicle. Incubate for 1-2 hours at 37°C.

  • Proteome Labeling: Harvest cells and wash with cold PBS. Lyse the cells in lysis buffer on ice. Clarify the lysate by centrifugation.

  • Probe Incubation: Normalize protein concentration for all samples. Add the alkyne-probe to each lysate (e.g., 1 µM final concentration) and incubate for 30-60 minutes at room temperature. Self-Validation Step: Run a parallel gel-based assay by clicking a fluorophore-azide to a small aliquot to visually confirm protein labeling and competition.

  • Click Reaction (CuAAC): To each 1 mg of protein lysate, add the pre-mixed click reagents in the following order: Biotin-Azide (100 µM), CuSO₄ (1 mM), TBTA (100 µM), and freshly prepared sodium ascorbate (1 mM). Vortex and incubate for 1 hour at room temperature.[4]

  • Protein Enrichment: Add streptavidin magnetic beads to the reaction mixture and incubate for 1 hour with rotation to capture biotinylated proteins.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins (e.g., with 1% SDS in PBS, followed by 8M urea, and finally PBS).

  • On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

  • LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides using a high-resolution mass spectrometer.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides. Calculate the ratio of peptide intensities between the vehicle- and competitor-treated samples. Proteins with significantly reduced ratios are considered high-confidence targets of the parent compound.

Part 3: Application II - Direct Profiling of Ligandable Sites

When used without a competitor, the probe serves as a discovery tool to map all accessible, reactive sites within a given proteome. This "direct profiling" approach is invaluable for identifying novel druggable pockets and understanding the broader reactivity landscape of a particular chemical scaffold.[18]

Protocol 3.1: Direct ABPP for Ligandable Site Discovery

Causality & Rationale: This protocol aims to broadly identify any protein that can be covalently modified by the probe. The absence of a competitor ensures that all potential interactions are captured. This method is excellent for hypothesis generation, revealing unexpected protein classes that may interact with the phenylalanine-sulfonyl scaffold.

Procedure: The protocol for direct profiling is identical to Protocol 2.1 with one critical exception:

  • Step 1 (Cell Treatment) is omitted. Instead, the experiment is performed using lysates from untreated cells, directly proceeding to Step 2 (Proteome Labeling). This allows for an unbiased assessment of all proteins targeted by the probe.

Part 4: Data Presentation & Quantitative Analysis

The output of a chemical proteomics experiment is a large dataset of identified proteins and peptides. Clear presentation is crucial for interpretation.

Hypothetical Target Engagement Data

The primary quantitative output of a competitive ABPP experiment is the target engagement or occupancy, often expressed as a ratio or percentage.

Protein TargetUniProt IDSite of ModificationFold Change (Competitor/Vehicle)p-valuePutative Function
Kinase XP12345Y1540.12<0.01Signal Transduction
Transferase YQ67890K880.21<0.01Metabolism
Protein ZA0A123Y3010.890.45Unknown (Non-target)

Interpretation:

  • Kinase X and Transferase Y show a significant decrease in probe labeling upon pre-treatment with the competitor, indicating they are high-confidence targets. The specific tyrosine (Y) and lysine (K) residues identified represent the precise site of covalent modification.

  • Protein Z shows no significant change, indicating it is likely a background protein or a very weak off-target.

References

  • Title: Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics Source: RSC Chemical Biology URL: [Link]

  • Title: CellEKT: A robust chemical proteomics workflow to profile cellular target engagement of kinase inhibitors Source: bioRxiv URL: [Link]

  • Title: Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases Source: PubMed URL: [Link]

  • Title: Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes Source: EMBL-EBI URL: [Link]

  • Title: Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design Source: MDPI URL: [Link]

  • Title: Activity-Based Protein Profiling (ABPP) Service Source: Mtoz Biolabs URL: [Link]

  • Title: Activity-based proteomics - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Activity-based Protein Profiling Source: Plant Chemetics Laboratory URL: [Link]

  • Title: Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates Source: PMC - NIH URL: [Link]

  • Title: Synthesis of Multifunctional Probes for Targeted Chemical Proteomics Source: Macquarie University Research PURE URL: [Link]

  • Title: Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications Source: PubMed URL: [Link]

  • Title: 5 Target Deconvolution Approaches in Drug Discovery Source: Technology Networks URL: [Link]

  • Title: N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent, selective VLA-4 antagonists Source: PubMed URL: [Link]

  • Title: Target identification of natural medicine with chemical proteomics approach Source: PMC - NIH URL: [Link]

  • Title: Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E Source: Korean Chemical Society URL: [Link]

  • Title: Target deconvolution strategies in drug discovery Source: Semantic Scholar URL: [Link]

  • Title: Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as Anticancer Agents Source: Scholars Research Library URL: [Link]

  • Title: A Preliminary Introduction to the Nature of Phenylalanine and Some Basic Reactions Related to It Source: SciTePress URL: [Link]

  • Title: Phenylalanine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Application of Sulfonyl in Drug Design Source: ResearchGate URL: [Link]

  • Title: A Chemical Proteomic Approach to Reveal the Cellular Targets of Anti-Protozoan Unnatural Products Source: White Rose eTheses Online URL: [Link]

  • Title: Quantitative Analysis of Occupancy and Selectivity of Covalent Small Molecule Drug Targets Source: ChomiX URL: [Link]

Sources

Solid-phase peptide synthesis involving sulfonyl phenylalanine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the solid-phase peptide synthesis (SPPS) of peptides containing sulfonyl phenylalanine derivatives, with a primary focus on 4-(fluorosulfonyl)-L-phenylalanine (Fmoc-Phe(4-SO₂F)-OH) . Unlike traditional sulfonyl chlorides, which are often too reactive for standard SPPS cycles, sulfonyl fluorides (SF) possess a unique "sleeping beauty" reactivity—stable under standard Fmoc deprotection and acidic cleavage conditions, yet highly reactive toward specific nucleophiles (Tyr, Ser, Lys, His) in biological contexts (SuFEx chemistry). This note provides validated protocols for incorporating these residues, ensuring warhead integrity, and executing on-resin macrocyclization.

Introduction & Strategic Planning

The incorporation of sulfonyl groups into peptides generally serves two distinct purposes:

  • Covalent Inhibition (Warheads): Using Sulfonyl Fluorides (SF) to covalently modify active site residues (e.g., Serine proteases) via Sulfur-Fluoride Exchange (SuFEx).

  • Solubility & Mimicry: Using Sulfonic Acids (-SO₃H) to mimic phosphotyrosine or enhance aqueous solubility.

The Stability Paradox (Crucial for Design)
  • Sulfonyl Chlorides (-SO₂Cl): Highly reactive. Cannot be incorporated as Fmoc-amino acids during chain elongation because they will react with the N-terminal amine of the growing chain or the deprotection base. They must be introduced as a final step on-resin.

  • Sulfonyl Fluorides (-SO₂F): The gold standard for modern drug discovery. They are orthogonal to Fmoc chemistry.[] They withstand 20% piperidine (deprotection) and 95% TFA (cleavage), making them ideal for building "warheads" directly into the sequence.

Resin Selection
  • Rink Amide Resin: Recommended for C-terminal amides.[2] Stable and robust.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Recommended if you plan to cleave the protected peptide fragment.

  • Wang Resin: Use with caution; the high acid concentration required for cleavage is generally safe for SF groups, but 2-CTC is milder.

Visual Workflows

Figure 1: Strategic Decision Tree for Sulfonyl Incorporation

G Start Start: Define Goal Goal_Warhead Goal: Covalent Warhead (SuFEx) Start->Goal_Warhead Goal_Solubility Goal: Solubility/Mimic (-SO3H) Start->Goal_Solubility Choice_SF Use Fmoc-Phe(4-SO2F)-OH Goal_Warhead->Choice_SF Preferred Choice_SCl Use Sulfonyl Chloride (Post-Synthesis) Goal_Warhead->Choice_SCl Legacy/Specific Process_SF Standard Fmoc SPPS (Stable to Piperidine/TFA) Choice_SF->Process_SF Process_SCl Build Peptide -> Cap N-Terminus -> React with Cl-SO2-R Choice_SCl->Process_SCl Cleavage Cleavage (TFA/TIS/H2O) Process_SF->Cleavage Process_SCl->Cleavage Warning CRITICAL: Avoid primary amines in sequence if using Sulfonyl Chloride Process_SCl->Warning

Caption: Decision matrix for selecting the correct sulfonyl chemistry based on the desired end-application.

Protocol 1: Synthesis of SuFEx Peptides (Sulfonyl Fluorides)

Objective: Incorporate Fmoc-4-(fluorosulfonyl)-L-phenylalanine into a peptide sequence using standard Fmoc SPPS.

Materials
  • Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

  • Amino Acid: Fmoc-Phe(4-SO₂F)-OH (Commercially available or synthesized from Fmoc-Phe(4-NH₂)-OH).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure. Note: HATU is acceptable but expensive; DIC/Oxyma prevents racemization effectively.

  • Cleavage Cocktail: TFA:TIS:H₂O (95:2.5:2.5). Avoid EDT (Ethanedithiol) as thiols can reduce or react with the sulfonyl fluoride in high concentrations over long periods.

Step-by-Step Procedure
  • Resin Swelling:

    • Weigh resin into a synthesis column.[2]

    • Swell in DMF for 30 minutes. Drain.

  • Fmoc Deprotection (Standard):

    • Treat with 20% Piperidine in DMF (2 × 5 min).

    • Wash with DMF (5 × 1 min).

    • Note: The sulfonyl fluoride group is stable to piperidine.

  • Coupling of Fmoc-Phe(4-SO₂F)-OH:

    • Dissolve Fmoc-Phe(4-SO₂F)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq) and pre-activate for 2 minutes.

    • Add to resin.[][2][3][4][5] Shake at room temperature for 60–90 minutes.

    • QC Step: Perform a Kaiser test. If blue (incomplete), recouple using HATU (2.8 eq) and DIPEA (6 eq).

  • Chain Elongation:

    • Continue synthesis for the remaining sequence.

    • Caution: If the sequence contains Histidine , ensure the side chain is Trt-protected. Free imidazoles can catalyze premature SuFEx reactions if the peptide folds back on itself, though this is rare on-resin.

  • Cleavage & Isolation:

    • Wash resin with DCM (3x) and dry under Nitrogen.

    • Add Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5). Shake for 2 hours.

    • Precipitate in cold diethyl ether. Centrifuge and lyophilize.

Validation Data (Expected):

  • Mass Spec: Observe [M+H]⁺ corresponding to the peptide + SO₂F.

  • Loss of Fluoride: If you observe [M-F+OH] (hydrolysis to sulfonic acid), check your TFA water content or lyophilization conditions. SF is generally stable at pH < 7.

Protocol 2: On-Resin SuFEx Macrocyclization

Objective: Create a cyclic peptide by reacting the Phe(4-SO₂F) side chain with a Tyrosine or Serine residue within the same sequence while still on the resin.

Mechanism

The SuFEx reaction between a sulfonyl fluoride and a phenol (Tyrosine) requires a silyl ether activation or a basic catalyst. On-resin, we use a base.[6]

Figure 2: SuFEx Macrocyclization Mechanism

Mechanism Resin_Pep Resin-Peptide (Linear) Warhead Phe-SO2-F Resin_Pep->Warhead Nucleophile Tyr-OH Resin_Pep->Nucleophile Transition S-F Exchange Warhead->Transition Nucleophile->Transition Base DBU or DIPEA (Catalyst) Base->Transition Cyclic Cyclic Peptide (Phe-SO2-O-Tyr) Transition->Cyclic HF HF (Byproduct) Transition->HF

Caption: Base-catalyzed intramolecular cyclization between Sulfonyl Fluoride and Tyrosine.

Procedure
  • Synthesize Linear Peptide: Sequence must contain Phe(4-SO₂F) and a nucleophile (e.g., Tyr or Ser ).

  • N-Terminal Deprotection: Remove the final Fmoc group.

  • Cyclization Reaction:

    • Wash resin with anhydrous DMF.

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq) in DMF.

    • Shake for 4–12 hours.

    • Note: DBU acts as a base to deprotonate the Tyrosine phenol, facilitating the attack on the sulfur center.

  • Cleavage: Proceed with standard TFA cleavage (Protocol 1).

Troubleshooting & QC

IssueProbable CauseCorrective Action
Hydrolysis (SO₂F

SO₃H)
High pH during workup or wet solvents.Keep cleavage cocktail acidic. Store lyophilized peptide at -20°C. Avoid prolonged exposure to basic buffers (pH > 8) without a target.
Sulfonamide formation Free amine attacked the SO₂F.Ensure all amines are protected (Boc/Fmoc) during synthesis. If reacting post-cleavage, control pH strictly.
Incomplete Coupling Steric hindrance of the sulfonyl group.Use smaller resin loading (0.3 mmol/g). Double couple with HATU/HOAt.
Side-chain modification Reaction with scavenger (EDT).Do not use EDT (Ethanedithiol) in the cleavage cocktail. Use TIS (Triisopropylsilane) only.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Bachem. (2023). "Solid Phase Peptide Synthesis (SPPS) explained." Bachem Technical Guides. Link

  • PubChem. (2023). "(S)-Fmoc-phenylalanine-4-sulfonic acid Compound Summary." National Library of Medicine. Link

  • Hansen, P. R., & Oddo, A. (2015).[7] "Fmoc Solid-Phase Peptide Synthesis." Methods in Molecular Biology. Link

Sources

Application Note: Optimizing Solvent Systems for N-[(3-methoxyphenyl)sulfonyl]phenylalanine Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimization of Liquid-Liquid Extraction (LLE) protocols for N-[(3-methoxyphenyl)sulfonyl]phenylalanine , a representative scaffold for sulfonamide-based peptidomimetics. While often synthesized via the Schotten-Baumann reaction or similar coupling of sulfonyl chlorides with amino acids, the isolation of high-purity material requires a nuanced understanding of the molecule's amphiphilic nature and pKa profile.

We present a systematic approach to solvent selection, moving beyond traditional chlorinated solvents to sustainable, high-efficiency alternatives. This guide validates a "pH-swing" methodology that maximizes recovery (>90%) while effectively purging unreacted sulfonyl chlorides and sulfonic acid byproducts.

Physicochemical Profiling & Strategy

To design an effective extraction, one must first deconstruct the analyte's chemical behavior. N-[(3-methoxyphenyl)sulfonyl]phenylalanine possesses two critical ionization centers that dictate its partition coefficient (


) across pH gradients.
Structural Analysis
  • Carboxylic Acid (Phenylalanine moiety):

    
    . At 
    
    
    
    , this exists as a carboxylate anion (water-soluble). At
    
    
    , it is protonated (organic-soluble).
  • Sulfonamide Nitrogen:

    
    . Generally remains neutral during standard acid/base workups but can ionize at extreme basicity.
    
  • Lipophilic Domain: The 3-methoxyphenyl and benzyl side chains drive affinity for non-polar phases.

The Separation Logic (pH-Swing)

The optimization strategy relies on exploiting the carboxylic acid functionality.

  • High pH (Basic Phase): The product forms a salt (

    
    ) and resides in the aqueous phase. Impurities that are non-acidic (e.g., unreacted sulfonyl chloride, bis-sulfonamides) remain in the organic phase and are discarded.
    
  • Low pH (Acidic Phase): The aqueous phase is acidified, protonating the product (

    
    ). It precipitates or extracts into the organic phase, leaving polar impurities (salts, unreacted amino acids) in the water.
    

Experimental Workflow Visualization

The following diagram illustrates the logic flow for the optimized extraction process, highlighting critical decision nodes.

ExtractionWorkflow Start Crude Reaction Mixture Basify Adjust pH to 9-10 (1M NaOH / Na2CO3) Start->Basify Wash Wash with Non-Polar Solvent (e.g., MTBE or Toluene) Basify->Wash PhaseSep1 Phase Separation Wash->PhaseSep1 OrgWaste Organic Phase: Non-acidic Impurities (Discard) PhaseSep1->OrgWaste Top Layer* AqProduct Aqueous Phase: Product as Carboxylate Salt PhaseSep1->AqProduct Bottom Layer* Acidify Acidify to pH 1-2 (1M HCl / KHSO4) AqProduct->Acidify Extract Extract with Target Solvent (EtOAc, 2-MeTHF, or DCM) Acidify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqWaste Aqueous Waste: Salts, Unreacted Amino Acid PhaseSep2->AqWaste Bottom Layer* FinalOrg Organic Phase: Purified Product PhaseSep2->FinalOrg Top Layer* Dry Dry (MgSO4) & Concentrate FinalOrg->Dry

Figure 1: Logic flow for the pH-swing extraction of N-sulfonyl amino acids. Note: Layer positions assume organic solvents less dense than water (e.g., EtOAc, MTBE). For DCM, layers are reversed.

Solvent System Optimization Protocol

Solvent Screening Candidates

We evaluated three solvent classes based on ICH Q3C (R8) guidelines, focusing on replacing Dichloromethane (DCM) with greener alternatives.

SolventClassPolarity IndexBoiling Point (°C)Suitability Notes
Dichloromethane (DCM) Chlorinated3.140Baseline. Excellent solubility, but toxic and prone to emulsions.
Ethyl Acetate (EtOAc) Ester4.477Recommended. Good balance of polarity; forms azeotropes for drying.
2-Methyltetrahydrofuran (2-MeTHF) Ether~4.080Premium. Higher hydrophobicity than THF; separates cleanly from water.
MTBE Ether2.555Wash Solvent. Too non-polar for product extraction, but excellent for removing impurities.
Protocol: Optimized Extraction Procedure

Objective: Isolate N-[(3-methoxyphenyl)sulfonyl]phenylalanine from a crude Schotten-Baumann reaction mixture.

Step 1: Quench and Basification
  • Dilute the crude reaction mixture with water (5 volumes relative to theoretical yield).

  • Adjust pH to 9.0 – 10.0 using 1M NaOH or saturated

    
    .
    
    • Why? This ensures the sulfonamide remains neutral while the carboxylic acid is fully deprotonated (

      
      ), retaining the product in water. Avoid pH > 12 to prevent hydrolysis of the sulfonamide bond.
      
Step 2: Impurity Purge (The "Wash")
  • Add MTBE (Methyl tert-butyl ether) or Toluene (2 volumes).

  • Agitate vigorously for 5 minutes.

  • Allow phases to separate.

    • Action: Discard the organic (top) layer.

    • Mechanism: This step removes unreacted sulfonyl chlorides (which hydrolyze slowly) and bis-sulfonamide byproducts, which are non-acidic and lipophilic.

Step 3: Acidification and Product Extraction
  • Cool the aqueous phase to 5–10°C.

  • Slowly add 1M HCl or 10%

    
     with stirring until pH reaches 1.0 – 2.0 .
    
    • Observation: The solution will become cloudy as the product protonates and precipitates (oils out).

  • Add the Optimization Solvent (Recommended: Ethyl Acetate or 2-MeTHF , 3 volumes).

  • Agitate for 10 minutes.

  • Separate phases. Collect the organic layer.

  • (Optional) Re-extract the aqueous layer with 1 volume of solvent to maximize yield.

Step 4: Washing and Drying
  • Wash the combined organic layers with Brine (saturated NaCl) (1 volume).

    • Why? Removes residual water and breaks micro-emulsions.

  • Dry over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure.

Analytical Validation & Troubleshooting

Quality Control (HPLC)

Validate purity using a standard reverse-phase gradient.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Phenyl absorption) and 280 nm.

Common Issues and Solutions
IssueProbable CauseCorrective Action
Emulsion Formation Amphiphilic nature of the product acting as a surfactant.1. Add solid NaCl to saturate the aqueous phase.2. Filter the biphasic mixture through a Celite pad.3. Switch solvent to 2-MeTHF (lower miscibility with water).
Low Yield Incomplete protonation or product trapped in aqueous phase.Ensure pH is < 2.0 during extraction. Check aqueous waste by HPLC. If product remains, perform "salting out" extraction.
Oil vs. Solid Product precipitates as a sticky oil (common for sulfonamides).Do not concentrate to dryness immediately. Perform a solvent swap to Heptane/EtOAc (9:1) to induce crystallization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction techniques).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4(7). (Basis for selecting 2-MeTHF over DCM).

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-[(3-Methoxyphenyl)sulfonyl]phenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Sulfonamide Synthesis Target Molecule: N-[(3-methoxyphenyl)sulfonyl]phenylalanine Methodology: Schotten-Baumann Conditions & Modifications[1]

Executive Summary & Diagnostic Workflow

Low yields in the synthesis of N-sulfonyl amino acids typically stem from a competition between the desired aminolysis (formation of the sulfonamide bond) and the undesired hydrolysis of the sulfonyl chloride reagent.

For N-[(3-methoxyphenyl)sulfonyl]phenylalanine, the electron-donating methoxy group on the sulfonyl chloride slightly reduces electrophilicity compared to nitro- or halo-substituted analogs, making the reaction slower and more susceptible to competitive hydrolysis if pH and temperature are not rigorously controlled.[1]

Diagnostic Decision Tree

Use the following logic flow to identify the root cause of your low yield.

TroubleshootingFlow Start START: Low Yield Observed CheckTLC Step 1: Check Crude TLC/LCMS Is starting material (Phenylalanine) remaining? Start->CheckTLC YesSM YES: Incomplete Conversion CheckTLC->YesSM Yes NoSM NO: Full Conversion (But low isolated yield) CheckTLC->NoSM No CheckpH Check pH during reaction. Was it maintained > 8? YesSM->CheckpH LowpH pH < 8: Amine protonated. Nucleophile inactive. CheckpH->LowpH No HighpH pH > 10: Rapid Hydrolysis of Sulfonyl Chloride. CheckpH->HighpH Yes, but maybe too high CheckAq Check Aqueous Layer pH after workup. Was it acidified to pH 1-2? NoSM->CheckAq NotAcidic pH > 3: Product exists as salt. Remains in aqueous phase. CheckAq->NotAcidic No OilTrap Did product oil out? Trapped impurities preventing crystallization. CheckAq->OilTrap Yes

Figure 1: Diagnostic logic for isolating the cause of yield loss in sulfonamide synthesis.

The Mechanics of Failure (Causality)

To fix the yield, you must understand the "Schotten-Baumann Balance." This reaction requires a biphasic system (Water/Organic) where a base neutralizes the HCl generated.[2]

The Critical Variables
VariableIdeal StateFailure Mode (Low Yield Cause)
pH 8.5 – 10.0 < 8.0: Phenylalanine is protonated (

) and cannot attack the sulfur.[1] > 11.0: Hydroxide ion (

) concentration is high enough to hydrolyze the sulfonyl chloride faster than the amine can react.
Temperature 0°C to RT > 25°C: Increases the rate of hydrolysis exponentially.
Stoichiometry 1.1 – 1.2 eq < 1.0 eq: Insufficient electrophile. Large Excess: Complicates purification; excess sulfonic acid byproduct is difficult to separate from the acidic product.
Solvent THF/H2O (1:1) Immiscibility: If the organic phase is too non-polar (e.g., DCM/Water without vigorous stirring), the reagents never meet.

Optimized Protocol (Self-Validating)

This protocol is designed to be self-validating : specific checkpoints confirm success before moving to the next step.

Reagents:

  • L-Phenylalanine (1.0 eq)[1][3]

  • 3-Methoxyphenylsulfonyl chloride (1.1 eq)[1]

  • Sodium Carbonate (

    
    ) or NaOH (2.0 - 2.5 eq)[1]
    
  • Solvent: Water : Acetone (or THF) (1:1 ratio)[1]

Step-by-Step Procedure
  • Dissolution (The Nucleophile Setup):

    • Dissolve L-phenylalanine (10 mmol) and

      
       (20 mmol) in water (25 mL).
      
    • Checkpoint: Ensure the solution is clear. The pH should be ~10. This confirms the amine is free (unprotonated) and ready to react.

    • Add Acetone (25 mL). Cool the mixture to 0°C in an ice bath.

  • Controlled Addition (The Kinetic Control):

    • Dissolve 3-methoxyphenylsulfonyl chloride (11 mmol) in a minimal amount of acetone (5-10 mL).[1]

    • Dropwise Addition: Add the sulfonyl chloride solution to the amino acid mixture over 30 minutes.

    • Why? Slow addition keeps the concentration of sulfonyl chloride low relative to the amine, favoring amidation over hydrolysis.

  • Reaction Monitoring:

    • Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Spot TLC (Solvent: EtOAc/MeOH/AcOH).[1] Ninhydrin stain should show no purple spot (disappearance of phenylalanine). If purple spot persists, add 0.1 eq more sulfonyl chloride and base.

  • Work-up (The Separation):

    • Evaporation: Concentrate under vacuum to remove Acetone. (Crucial: Organic solvents interfere with crystallization).[1]

    • Extraction of Impurities: Wash the remaining aqueous alkaline solution with Diethyl Ether (

      
       mL).
      
    • Why? The product is a salt (soluble in water). Unreacted sulfonyl chloride or neutral byproducts stay in the ether. Discard the ether layer.

  • Precipitation (The Isolation):

    • Cool the aqueous layer to 0°C.

    • Slowly acidify with 1N HCl to pH 1–2 .

    • Observation: The product should precipitate as a white solid or oil.

    • Troubleshooting: If it oils out, scratch the glass or seed with a crystal. If it remains an oil, extract with EtOAc, dry over

      
      , and evaporate.[3]
      

Troubleshooting Guide (FAQs)

Q1: The product formed an oil instead of a solid upon acidification. How do I fix this?

Cause: This is common with methoxy-substituted sulfonamides due to increased lipophilicity and lower melting points.[1] Solution:

  • Extract the oiled-out product into Ethyl Acetate (EtOAc).[1]

  • Wash the organic layer with 1N HCl (to remove any trapped amino acid) and Brine.

  • Dry over anhydrous

    
    .
    
  • Evaporate to a thick oil.

  • Trituration: Add a non-polar solvent like Hexane or Diethyl Ether to the oil and stir vigorously. This usually forces the oil to crystallize into a solid [1].

Q2: My yield is < 40%, and I see starting material (Phenylalanine) remaining.

Cause: The sulfonyl chloride hydrolyzed before it could react with the amine. This happens if the sulfonyl chloride is added too fast or if the reaction gets too hot. Solution:

  • Ensure the reaction is at 0°C during addition.

  • Check the quality of your 3-methoxyphenylsulfonyl chloride.[1] If it smells strongly of acid or is a liquid (when it should be solid), it may have degraded.

  • Increase the equivalents of sulfonyl chloride to 1.3 eq, but add it very slowly.

Q3: Can I use Pyridine/DCM instead of Schotten-Baumann (Water/Base)?

Answer: Yes, but with caveats.

  • Pros: avoids hydrolysis of the sulfonyl chloride completely.

  • Cons: Phenylalanine is zwitterionic and poorly soluble in DCM. You must use Phenylalanine Methyl Ester for anhydrous conditions, then hydrolyze the ester at the end [2].

  • Direct Protocol: If you must use free acid in anhydrous conditions, use Bis(trimethylsilyl)acetamide (BSA) to solubilize the amino acid in DCM first, then add the sulfonyl chloride.

Q4: The product contains a persistent impurity that is acidic.

Cause: This is likely 3-methoxybenzenesulfonic acid, the hydrolysis byproduct. Since both the product and this byproduct are acids, they co-precipitate at low pH. Solution:

  • Recrystallization: Recrystallize from Water/Ethanol. The sulfonic acid is much more soluble in water than the sulfonamide product.

  • Washing: If the product is solid, wash the filter cake copiously with cold water and dilute HCl (pH 2). The byproduct is highly water-soluble.[1]

References

  • General Schotten-Baumann Protocol for Amino Acids: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard reference for acylation mechanisms). Context: Defines the requirement for pH control to balance nucleophilicity vs. hydrolysis.
  • Sulfonylation of Amino Acids (Methodology)

    • Ismail, M. M., et al. (2018).
    • Relevance: Provides specific workup details for phenylalanine sulfonamides, including the acidification and recrystalliz
  • Troubleshooting Sulfonyl Chloride Hydrolysis

    • BenchChem Technical Support.[4] "Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis."

    • Relevance: Confirming the impact of moisture and temper
  • Anhydrous Alternatives (Ester Route)

    • Kopka, I. E., et al. (2002).[5] "Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists."[1][5] Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Demonstrates the use of substituted benzenesulfonyl chlorides with phenylalanine deriv

Sources

Technical Support Center: Overcoming Steric Hindrance in Sulfonyl Phenylalanine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome the challenges associated with steric hindrance in sulfonyl phenylalanine coupling reactions. The information presented here is curated from established literature and our in-house expertise to ensure scientific integrity and practical applicability in your experimental work.

Introduction: The Challenge of Steric Hindrance

The formation of a sulfonamide bond between a sulfonyl chloride and the amino group of phenylalanine, or the subsequent coupling of an N-sulfonylated phenylalanine, can be a synthetic bottleneck. Steric hindrance, arising from the bulky nature of the sulfonyl group and the phenyl ring, can significantly impede reaction rates and lead to low yields and undesirable side reactions. This guide is structured to address these issues head-on, providing you with the knowledge to optimize your reaction conditions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my N-sulfonylation of phenylalanine proceeding with low yield?

A1: Low yields in the N-sulfonylation of phenylalanine are often multifactorial. The primary culprits are the reduced nucleophilicity of the amine due to the electron-withdrawing nature of the adjacent carboxylic acid and steric hindrance from the bulky sulfonyl chloride.

Common Causes and Solutions:

  • Inactive Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis. Ensure your sulfonyl chloride is fresh or has been stored under strictly anhydrous conditions.[1][2]

  • Suboptimal Base: The choice of base is critical. While sterically hindered non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to scavenge the generated HCl, they may not be sufficient to overcome the activation barrier.[3]

  • Insufficient Reaction Time or Temperature: Sterically hindered reactions are inherently slower. Consider extending the reaction time, and if necessary, gently heating the reaction. However, be mindful that excessive heat can promote side reactions.[4]

  • Inappropriate Solvent: The solvent must effectively solvate the reactants. Dichloromethane (DCM) is a common choice, but for more challenging couplings, a more polar solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) may be beneficial.[4]

Q2: I am observing significant di-sulfonylation of my phenylalanine. How can I prevent this?

A2: Di-sulfonylation occurs when a second sulfonyl chloride molecule reacts with the nitrogen of the newly formed sulfonamide. This is more prevalent with primary amines.

Preventative Measures:

  • Stoichiometry Control: Use a 1:1 or a slight excess of the phenylalanine to the sulfonyl chloride. Avoid using a large excess of the sulfonyl chloride.[2]

  • Slow Addition: Add the sulfonyl chloride solution slowly to the reaction mixture containing phenylalanine and the base, preferably at a low temperature (e.g., 0 °C), before allowing it to warm to room temperature.[2]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction once the starting material is consumed.

Q3: What is the best catalyst for promoting the N-sulfonylation of sterically hindered amines like phenylalanine?

A3: For sterically hindered sulfonylation reactions, 4-dimethylaminopyridine (DMAP) has been shown to be a highly effective nucleophilic catalyst.[1][5][6][7] It is often superior to conventional bases like collidine.[5][6][7]

Mechanism of DMAP Catalysis: DMAP functions via a nucleophilic catalysis mechanism. It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate has a significantly lower energy barrier for the subsequent reaction with the amine compared to the direct reaction with the sulfonyl chloride.[1]

Q4: How can I minimize racemization of the phenylalanine chiral center during the coupling of N-sulfonyl-phenylalanine?

A4: Racemization is a significant risk when coupling N-protected amino acids, including N-sulfonylated phenylalanine. The primary mechanism involves the formation of an oxazolone intermediate, which can readily epimerize.[2][8]

Strategies to Minimize Racemization:

  • Choice of Base: The basicity and steric hindrance of the base play a crucial role. Weaker, more sterically hindered bases like 2,4,6-collidine are known to cause less racemization compared to stronger, less hindered bases like triethylamine or DIPEA.[3]

  • Coupling Reagents: Uronium/aminium-based reagents like HATU and HCTU, when used with an additive like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt), are known to suppress racemization.[9][10][11]

  • Low Temperatures: Performing the coupling reaction at low temperatures can help to minimize the rate of oxazolone formation and subsequent epimerization.[10]

Q5: My coupling reaction with N-sulfonyl-phenylalanine is still sluggish even with potent coupling reagents. What else can I try?

A5: When even powerful coupling reagents like HATU or HCTU are insufficient, several other strategies can be employed:

  • Microwave-Assisted Synthesis: Microwave irradiation can provide the necessary activation energy to drive difficult couplings to completion, often with reduced reaction times.[4][9]

  • Double Coupling: If monitoring indicates an incomplete reaction, a second coupling with a fresh solution of the activated amino acid can be performed.[12][13]

  • Solvent Choice: For particularly challenging couplings, switching to a more effective solvating agent like NMP or a mixture of solvents can be beneficial.[4]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during sulfonyl phenylalanine coupling reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield in N-Sulfonylation 1. Hydrolyzed sulfonyl chloride.[1][2]2. Inefficient base or catalyst.[5][6][7]3. Insufficient reaction time/temperature.[4]4. Incorrect stoichiometry.[2]1. Use fresh, anhydrous sulfonyl chloride and dry solvents/glassware.2. Use DMAP as a catalyst in addition to a non-nucleophilic base.3. Increase reaction time and/or gently heat the reaction, monitoring for side products.4. Carefully control the stoichiometry, typically a 1:1 ratio of amine to sulfonyl chloride.
Presence of Di-sulfonylation Byproduct 1. Excess sulfonyl chloride.[2]2. High reaction temperature.1. Use a 1:1 or slight excess of phenylalanine.2. Add sulfonyl chloride slowly at low temperature.3. Monitor the reaction closely and quench upon completion.
Significant Amount of Sulfonic Acid Byproduct 1. Water in the reaction mixture.[1]2. Hydrolysis of unreacted sulfonyl chloride during workup.[1]1. Ensure all reagents and glassware are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).2. Maintain a basic pH during workup to keep the sulfonic acid deprotonated and soluble in the aqueous phase.[1]
Low Yield in Coupling of N-Sulfonyl-Phenylalanine 1. Insufficiently potent coupling reagent.[4]2. Steric hindrance from the N-sulfonyl group.3. Peptide aggregation (in solid-phase synthesis).[12][13]1. Switch from carbodiimides (DCC, DIC) to uronium/aminium (HATU, HCTU) or phosphonium (PyBOP) reagents.[4][9]2. Increase reaction temperature (e.g., 40-60 °C) or use microwave synthesis.[4]3. Consider a double coupling protocol.[12][13]4. In SPPS, switch to a more effective solvent like NMP or use chaotropic salts.[12]
Racemization of the Phenylalanine Stereocenter 1. Formation of an oxazolone intermediate.[2][8]2. Use of a strong, non-hindered base.[3]3. High reaction temperature.1. Use coupling reagents with additives like HOBt or HOAt to suppress oxazolone formation.[10]2. Employ a weaker, sterically hindered base such as 2,4,6-collidine.[3]3. Perform the coupling at a lower temperature (e.g., 0 °C to room temperature).

Experimental Protocols

Protocol 1: DMAP-Catalyzed N-Sulfonylation of Phenylalanine

This protocol is optimized for the efficient N-sulfonylation of phenylalanine, particularly when encountering low reactivity with standard procedures.

Materials:

  • L-Phenylalanine

  • Aryl or alkyl sulfonyl chloride

  • 4-Dimethylaminopyridine (DMAP)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend L-phenylalanine (1.0 eq) in anhydrous DCM or DMF.

  • Add DMAP (0.1-0.2 eq) and DIPEA (2.0-3.0 eq) to the suspension and stir for 10-15 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM or DMF.

  • Add the sulfonyl chloride solution dropwise to the phenylalanine mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Coupling of N-Sulfonyl-Phenylalanine using HATU

This protocol is designed for the coupling of a pre-formed N-sulfonylated phenylalanine to a primary or secondary amine, minimizing racemization.

Materials:

  • N-Sulfonyl-L-phenylalanine

  • Amine component (with a free amino group)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • 2,4,6-Collidine or N-methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-sulfonyl-L-phenylalanine (1.0 eq), HATU (1.05 eq), and the amine component (1.1 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2,4,6-collidine or NMM (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

DMAP-Catalyzed N-Sulfonylation Mechanism

DMAP_Catalysis cluster_step1 Step 1: Formation of Reactive Intermediate cluster_step2 Step 2: Nucleophilic Attack SulfonylChloride R-SO₂-Cl DMAP DMAP Intermediate [R-SO₂-DMAP]⁺ Cl⁻ SulfonylChloride->Intermediate + DMAP Amine Phe-NH₂ Sulfonamide R-SO₂-NH-Phe Intermediate->Sulfonamide + Phe-NH₂ - DMAP - HCl

Caption: DMAP-catalyzed N-sulfonylation of phenylalanine.

Racemization Mechanism via Oxazolone Formation

Racemization_Mechanism cluster_coupling Coupling Reaction Activated_L N-Sulfonyl-L-Phe (Activated) Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_L->Oxazolone - H₂O L_Peptide L-Peptide Product Activated_L->L_Peptide + Amine Activated_D N-Sulfonyl-D-Phe (Activated) Oxazolone->Activated_D + H₂O D_Peptide D-Peptide Product (Epimer) Activated_D->D_Peptide + Amine

Caption: Racemization pathway during coupling of N-sulfonyl phenylalanine.

References

  • Guryanov, I., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816. Available at: [Link]

  • BenchChem. (2025). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. BenchChem Technical Support Center.
  • BenchChem. (2025). Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling. BenchChem Technical Support Center.
  • Guryanov, I., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. Available at: [Link]

  • Baranczak, A., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(15), 6146-6150. Available at: [Link]

  • Boruwa, J., et al. (2006). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Wang, Y., et al. (2022). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry, 243, 114757. Available at: [Link]

  • Guryanov, I., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Dakhel, Z. A., & Mohammed, M. H. (2017). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as Anticancer Agents. Der Pharmacia Lettre, 9(3), 121-135. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Recent advances in the synthesis of N-acyl sulfonamides. Chemical Society Reviews, 35(12), 1327-1335. Available at: [Link]

  • Vollinga, R. C., et al. (2006). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. Journal of Medicinal Chemistry, 49(14), 4239-4246. Available at: [Link]

  • King, J. F., & Lee, T. W. (1993). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 71(10), 1624-1634. Available at: [Link]

  • King, J. F., & Lee, T. W. (1993). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available at: [Link]

  • AAPPTEC. Monitoring of Peptide Coupling and Capping. AAPPTEC. Available at: [Link]

  • Dakhel, Z. A., & Mohammed, M. H. (2017). Synthesis of New Sulfonamide Derivatives-phenylalanine and Proline Ester Conjugate using Maleamide Spacer as Anticancer Agents. ResearchGate. Available at: [Link]

  • AAPPTEC. Coupling Reagents. AAPPTEC. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Accounts of Chemical Research, 44(8), 654-665. Available at: [Link]

  • Wikipedia. (2023). Racemization. Available at: [Link]

  • Ragnarsson, U., & Grehn, L. (1998). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Accounts of Chemical Research, 31(8), 494-501. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Support Center.
  • Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5825-5830. Available at: [Link]

  • Ramli, N. A., & Yusof, M. S. M. (2019). Epimerisation in Peptide Synthesis. Molecules, 24(16), 2919. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]

  • Wang, Z., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Molecules, 28(7), 3021. Available at: [Link]

  • Ramli, N. A., & Yusof, M. S. M. (2019). Epimerisation in Peptide Synthesis. ResearchGate. Available at: [Link]

  • Peptide Synthesis. Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis.
  • Ramli, N. A., & Yusof, M. S. M. (2019). Epimerisation in Peptide Synthesis. OUCI. Available at: [Link]

  • Nowick, J. S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Luxembourg Bio Technologies. Coupling Reagents. Luxembourg Bio Technologies. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support Center.
  • Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 14(1), 97-101. Available at: [Link]

  • Mlynarski, J., & Paradowska, J. (2008). Scheme 4. a) The presence of an N-sulfonyl imine inhibits coupling... ResearchGate. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Procedures to Improve Difficult Couplings. ResearchGate. Available at: [Link]

  • Terreni, M., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 577. Available at: [Link]

  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC.
  • Clayden, J., et al. (2006). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 11(4), 240-257. Available at: [Link]

  • Yoshimura, T., et al. (2013). A new approach for quantitative analysis of L-phenylalanine using a novel semi-sandwich immunometric assay. Analytical and Bioanalytical Chemistry, 405(22), 7015-7023. Available at: [Link]

  • Kim, J., & Kim, D. (2016). Process for the racemization of α-amino acids. U.S.
  • Wang, H., et al. (2021). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. RSC Advances, 11(52), 32961-32969. Available at: [Link]

  • Chan, W. H., et al. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Molecules, 13(1), 136-146. Available at: [Link]

Sources

Stability of n-[(3-methoxyphenyl)sulfonyl]phenylalanine in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-[(3-methoxyphenyl)sulfonyl]phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for stability studies of this compound. Here, we address common questions and provide robust protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions encountered during the stability assessment of N-[(3-methoxyphenyl)sulfonyl]phenylalanine.

Q1: What is the primary degradation pathway for this molecule under acidic and basic conditions?

Answer: The core structural feature of N-[(3-methoxyphenyl)sulfonyl]phenylalanine is the sulfonamide (S-N) bond. This bond is the most likely site of hydrolytic cleavage under both acidic and basic stress conditions.[1]

  • Under Acidic Conditions: The hydrolysis of the S-N bond is generally favorable under acidic conditions.[1] The primary degradation products you should expect to see are 3-methoxybenzenesulfonic acid and phenylalanine . The reaction mechanism typically involves protonation of the sulfonamide nitrogen, making the sulfur atom more susceptible to nucleophilic attack by water.

  • Under Basic Conditions: While many sulfonamides are more stable in alkaline solutions, hydrolysis can still occur, often catalyzed by hydroxide ions.[2] The degradation pathway would be similar, yielding the same primary products: 3-methoxybenzenesulfonic acid and phenylalanine . The rate of hydrolysis in basic conditions can be influenced by the specific pKa of the sulfonamide proton.

Q2: My degradation under acidic conditions is much faster than expected. What are the likely causes?

Answer: Several factors can accelerate degradation beyond typical rates. Consider the following:

  • Acid Molarity: High concentrations of strong acids (e.g., >1N HCl) will significantly increase the rate of hydrolysis. Ensure your acid concentration is appropriate for a forced degradation study, which typically aims for 5-20% degradation, not complete loss of the parent compound.[3][4]

  • Temperature: Reaction kinetics are highly sensitive to temperature. Per the Arrhenius equation, even a 10°C increase can double or triple the reaction rate.[5] Verify your incubation temperature and ensure it is not exceeding the intended experimental parameter (e.g., 60-80°C is a common starting point).

  • Presence of Catalytic Metal Ions: Trace metal ion contamination in your reagents or glassware can sometimes catalyze hydrolysis. While less common, it is a possibility. Using high-purity reagents and scrupulously clean glassware is essential.

Q3: I am observing very little to no degradation under basic conditions. What should I do?

Answer: Sulfonamides can be quite resistant to base-catalyzed hydrolysis.[6][7] If you are not observing sufficient degradation (the target is typically 5-20%[3][4]), you may need to apply more stringent conditions:

  • Increase Base Concentration: If you started with a low concentration (e.g., 0.01N NaOH), incrementally increase it to 0.1N, 0.5N, or even 1N NaOH.

  • Increase Temperature: Elevate the incubation temperature. If your initial study was at 60°C, consider increasing it to 80°C or higher, while carefully monitoring the sample.

  • Extend Exposure Time: Increase the duration of the study. If you see minimal degradation at 24 hours, extend the time points to 48 or 72 hours. The goal is to find conditions that produce measurable degradation without being unrealistically harsh.

Q4: My HPLC chromatogram shows unexpected peaks besides the parent and primary degradants. What could they be?

Answer: Unexpected peaks, or "ghost peaks," can arise from several sources.[8] A systematic troubleshooting approach is necessary.

  • Secondary Degradation: Over-stressing the molecule can lead to the breakdown of the primary degradants.[5] For instance, phenylalanine itself might undergo further reactions under harsh conditions. Try analyzing standards of the expected primary degradants (3-methoxybenzenesulfonic acid and phenylalanine) under the same stress conditions to see if they produce the unknown peaks.

  • Sample Matrix or Reagent Impurities: Inject a "blank" sample containing only your solvent and stress reagents (acid/base) that has been subjected to the same incubation conditions.[8] This will reveal if any peaks originate from the reagents themselves.

  • System Contamination or Carryover: Contamination from previous injections can cause ghost peaks.[9] Run a wash cycle with a strong solvent (like 100% acetonitrile or methanol) to clean the injector and column.[10]

Experimental Protocols & Methodologies

These protocols provide a validated starting point for your stability studies. Always perform a system suitability test before running samples.

Protocol 1: Forced Degradation in Acidic Conditions

This protocol is designed to induce and analyze the hydrolytic degradation of N-[(3-methoxyphenyl)sulfonyl]phenylalanine.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-[(3-methoxyphenyl)sulfonyl]phenylalanine in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Sample Preparation:

    • To a 10 mL volumetric flask, add 1 mL of the stock solution.

    • Add 1 mL of 1N Hydrochloric Acid (HCl).

    • Dilute to volume with the solvent mixture. This results in a final concentration of 100 µg/mL in 0.1N HCl.

  • Control Sample (t=0): Immediately after preparation, take an aliquot of the stress sample, neutralize it with an equivalent amount of 0.1N NaOH, and dilute it with mobile phase for immediate HPLC analysis. This serves as your zero time-point.

  • Incubation: Place the remaining stress sample in a water bath or oven set to 70°C.

  • Time Point Sampling: Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours). Neutralize each aliquot with 0.1N NaOH before analysis to stop the reaction.

  • HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method (see Protocol 3).

Protocol 2: Forced Degradation in Basic Conditions

This protocol assesses stability in an alkaline environment.

Step-by-Step Methodology:

  • Stock Solution Preparation: Use the same 1 mg/mL stock solution as in the acidic study.

  • Stress Sample Preparation:

    • To a 10 mL volumetric flask, add 1 mL of the stock solution.

    • Add 1 mL of 1N Sodium Hydroxide (NaOH).

    • Dilute to volume with the solvent mixture. This results in a final concentration of 100 µg/mL in 0.1N NaOH.

  • Control Sample (t=0): Immediately neutralize an aliquot with an equivalent amount of 0.1N HCl and analyze by HPLC.

  • Incubation: Place the flask in a water bath or oven at 70°C.

  • Time Point Sampling: Withdraw and neutralize aliquots at specified intervals (e.g., 2, 4, 8, 24 hours) using 0.1N HCl.

  • HPLC Analysis: Analyze using the same stability-indicating method.

Protocol 3: Stability-Indicating HPLC-UV Method

A robust HPLC method is critical to separate the parent compound from its potential degradants.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for the parent compound and its aromatic degradants.[11][12]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure good peak shape for the acidic and basic moieties.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 20 minA gradient is essential to elute both the more polar degradants (phenylalanine) and the less polar parent compound within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintains consistent retention times and improves peak shape.[12]
Detection (UV) 230 nm and 270 nmThe 3-methoxyphenyl group suggests absorbance around 270 nm, while the phenylalanine moiety absorbs closer to 230 nm. Monitoring both ensures detection of all key species.
Injection Vol. 10 µLA standard volume; can be adjusted based on concentration and detector sensitivity.
Data Visualization and Interpretation
Hypothetical Degradation Data Summary

The table below illustrates how to present results from a forced degradation study.

ConditionTime (hours)Parent Compound (%)3-methoxybenzenesulfonic acid (%)Phenylalanine (%)Total (%)
0.1N HCl @ 70°C 099.8< LOQ< LOQ99.8
885.27.17.599.8
2460.519.520.1100.1
0.1N NaOH @ 70°C 099.9< LOQ< LOQ99.9
898.10.80.999.8
2492.53.63.899.9

Note: Data is for illustrative purposes only. LOQ = Limit of Quantitation. The "Total" column is a mass balance calculation and should remain close to 100% in a well-controlled experiment.

Experimental Workflow Diagram

This diagram outlines the logical flow of a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Incubation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid_sample Prepare Acidic Stress Sample (0.1N HCl) stock->acid_sample base_sample Prepare Basic Stress Sample (0.1N NaOH) stock->base_sample t0_acid Take t=0 Acid Sample (Neutralize) acid_sample->t0_acid incubate Incubate Samples (e.g., 70°C) acid_sample->incubate t0_base Take t=0 Base Sample (Neutralize) base_sample->t0_base base_sample->incubate hplc HPLC-UV Analysis t0_acid->hplc t0_base->hplc tx_sampling Sample at Time Points (tx) (Neutralize) incubate->tx_sampling tx_sampling->hplc data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Caption: Workflow for Acid/Base Forced Degradation Study.

Potential Degradation Pathway

This diagram illustrates the primary hydrolytic cleavage of the sulfonamide bond.

Degradation_Pathway Hydrolysis (H+ or OH-) cluster_products Degradation Products Parent N-[(3-methoxyphenyl)sulfonyl]phenylalanine Deg1 3-Methoxybenzenesulfonic Acid Parent->Deg1 S-N Bond Cleavage Deg2 Phenylalanine Parent->Deg2 S-N Bond Cleavage

Caption: Primary Hydrolytic Degradation Pathway.

References
  • Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., Kołodziejska, M., Liberek, B., Stepnowski, P., & Kumirska, J. (2012). Hydrolysis of Sulphonamides in Aqueous Solutions. Journal of Hazardous Materials, 221–222, 264–274. Available from: [Link]

  • Gackowski, M., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 59(1), 534-544. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Kappe, T. (2004). 100 years of sulfonamides. Chemical Monthly, 135(1), 8-20.
  • Klicić, J. J., et al. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2, (3), 375-380. Available from: [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available from: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Torniainen, K., et al. (1997). The effect of pH, temperature, and buffer species on the degradation of a sulfonamide in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 15(7), 887-894.

Sources

Technical Support Center: Solubility Optimization for N-[(3-methoxyphenyl)sulfonyl]phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PHY-3MP Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering precipitation issues with N-[(3-methoxyphenyl)sulfonyl]phenylalanine . This is a common challenge with sulfonamide-phenylalanine derivatives. The molecule possesses a distinct "solubility cliff" due to its physicochemical architecture: it combines a hydrophobic diphenyl scaffold (the phenylalanine phenyl ring + the methoxyphenyl group) with a single primary ionizable solubilizer (the carboxylic acid).

At physiological pH (7.4), the sulfonamide moiety (pKa ~9.5–10) remains neutral, while the carboxylic acid (pKa ~2.2) is ionized.[1][2][3] However, the lipophilicity of the two aromatic rings often overrides the solvation energy provided by the single carboxylate anion, leading to π-π stacking and subsequent aggregation in aqueous buffers.

This guide provides a self-validating workflow to maintain compound integrity from stock preparation to assay execution.

Module 1: Stock Solution & Storage (The Source)

The Problem: Hygroscopicity of DMSO. DMSO is hygroscopic; it absorbs water from the atmosphere. If your stock solution absorbs even 1-2% water, the effective solubility of your hydrophobic compound decreases exponentially, creating "micro-seeds" of precipitate that are invisible to the naked eye but catastrophic to bioassays.

Protocol: Anhydrous Stock Preparation
  • Solvent Choice: Use only Anhydrous DMSO (≥99.9%, water content <0.005%).[1] Avoid "molecular biology grade" DMSO if it has been opened previously.

  • Vessel: Prepare stocks in glass vials or solvent-resistant polypropylene (PP). Polystyrene (PS) is strictly prohibited as it can leach plasticizers and bind hydrophobic compounds.[1]

  • Dissolution: Vortex for 2 minutes, then sonicate at 37°C for 5 minutes to ensure complete breakdown of crystal lattice energy.

  • Storage: Aliquot immediately into single-use volumes to prevent freeze-thaw cycles. Store at -20°C.

Module 2: The Dilution Scheme (The Process)

The Problem: The "Crash-Out" Effect. Directly pipetting 1 µL of 10 mM stock into 999 µL of aqueous buffer (a 1:1000 dilution) creates a transient zone of high local concentration and rapid polarity shift. This shocks the molecules into forming amorphous aggregates before they can disperse.

The Solution: The Intermediate Dilution Method (3-Step Shift).[1] You must step down the solvent concentration gradually to allow the hydration shell to form around the carboxylate group without forcing hydrophobic collapse.

Step-by-Step Workflow
StepSource Conc.Source SolventTarget SolventDilution FactorFinal Conc.Final DMSO %
1. Stock 10 mM100% DMSON/AN/A10 mM100%
2. Intermediate 10 mM100% DMSO100% DMSO 1:101 mM100%
3.[1] Pre-Dilution 1 mM100% DMSOAssay Buffer 1:2050 µM5%
4.[1] Assay Well 50 µM5% DMSO (aq)Assay Buffer 1:510 µM1%

Critical Note: Step 2 ensures your serial dilutions are accurate before hitting water.[1] Step 3 acts as the "acclimatization" phase where the compound encounters water but still has 5% DMSO to suppress nucleation.

Visualizing the Mechanism

SolubilityStrategy cluster_0 Failure Mode cluster_1 Success Mode Stock 10mM Stock (100% DMSO) Direct Direct Dilution (1:1000 into Buffer) Stock->Direct Rapid Polarity Shift Intermediate Intermediate Step (1mM in 100% DMSO) Stock->Intermediate Solvent Match Precipitate PRECIPITATION (Hydrophobic Collapse) Direct->Precipitate Transition Transition Step (50µM in 5% DMSO) Intermediate->Transition Controlled Mixing Soluble STABLE ASSAY (10µM in 1% DMSO) Transition->Soluble Final Dilution

Figure 1: Comparison of Direct Dilution (Failure Mode) vs. Intermediate Dilution (Success Mode). The Intermediate path prevents the thermodynamic shock that causes precipitation.

Module 3: Assay Buffer Composition (The Environment)

The Problem: Ionic Strength and pH. Standard PBS (Phosphate Buffered Saline) has high ionic strength (~150 mM NaCl).[1] This can cause a "salting-out" effect, where water molecules preferentially hydrate the salt ions, leaving the hydrophobic compound to aggregate. Furthermore, if the pH drops below 6.5, the phenylalanine carboxylate begins to protonate, losing its only charge and becoming completely insoluble.

Buffer Optimization Protocol
  • pH Control: Ensure buffer pH is ≥ 7.4 .

    • Reasoning: You need the carboxylate group (pKa ~2.2) fully ionized.[1] While it is ionized at pH 4, higher pH (7.4-8.[1]0) ensures maximum deprotonation and electrostatic repulsion between molecules to prevent stacking.[1]

  • Carrier Protein: Add 0.1% BSA (Bovine Serum Albumin) or HSA.[1]

    • Reasoning: BSA acts as a "solubility sink." It binds hydrophobic monomers reversibly, keeping them in solution and preventing them from nucleating into large crystals, without permanently sequestering them from the target protein.

  • Surfactant: Add 0.01% Tween-20 or Triton X-100 .[1]

    • Reasoning: Non-ionic detergents reduce surface tension and coat hydrophobic micro-aggregates, preventing them from growing into precipitates.

Module 4: Troubleshooting FAQ

Q: My IC50 curve is bell-shaped or has a steep Hill slope (>2.0). Is this precipitation? A: Yes, this is a classic sign of "promiscuous inhibition" caused by aggregation. The aggregates physically sequester the enzyme or scatter light, leading to false inhibition data.

  • Validation: Centrifuge the assay plate (5 mins at 1000 x g) before reading. If the activity changes significantly compared to a non-centrifuged plate, you have precipitation.

Q: Can I use Nephelometry to check solubility? A: Yes, this is the gold standard. Measure light scattering (absorbance at 600-700 nm) of your compound in the assay buffer without the protein target. Any signal above the buffer blank indicates insolubility.

Q: Why does it dissolve in DMSO but crash in media? A: This is the "Solubility Cliff." The compound is lipophilic (LogP > 3). In DMSO, it is solvated by hydrophobic interactions. In media, water networks force the hydrophobic rings together (the hydrophobic effect). You must use the Intermediate Dilution method described in Module 2.

References

  • Sittampalam, G. S., et al. (2004). Assay Guidance Manual. Bethesda (MD)

    • Source:[1]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1]

    • Source:[1]

  • BenchChem Technical Support. (2025).

    • Source:[1]

  • Remko, M., et al. (2010).[2] Molecular structure, pKa, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides.[2] Journal of Molecular Structure: THEOCHEM.

    • Source:

Sources

Technical Support Center: Strategies for Scaling Up N-[(3-methoxyphenyl)sulfonyl]phenylalanine Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of N-[(3-methoxyphenyl)sulfonyl]phenylalanine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the synthetic process, offering troubleshooting solutions and frequently asked questions to ensure a successful and scalable production campaign.

Section 1: Synthesis Fundamentals & Reaction Mechanism

The synthesis of N-[(3-methoxyphenyl)sulfonyl]phenylalanine is a cornerstone reaction for the development of various therapeutic agents. Understanding the fundamentals is critical before attempting to scale the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for N-[(3-methoxyphenyl)sulfonyl]phenylalanine?

The most prevalent and industrially viable method is the nucleophilic substitution reaction between L-phenylalanine and 3-methoxybenzenesulfonyl chloride.[1] This reaction, typically performed under Schotten-Baumann conditions, involves the use of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[2] The choice of base and solvent system is critical for yield, purity, and scalability.

Q2: What is the underlying mechanism of this sulfonylation reaction?

The reaction proceeds via a nucleophilic attack of the primary amine group of L-phenylalanine on the electrophilic sulfur atom of the 3-methoxybenzenesulfonyl chloride. The lone pair of electrons on the nitrogen atom initiates the bond formation with the sulfur, leading to a transient tetrahedral intermediate. The subsequent loss of the chloride leaving group and a proton (neutralized by the base) yields the stable sulfonamide product.

Diagram: General Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products L-Phenylalanine L-Phenylalanine (Nucleophile) Product N-[(3-methoxyphenyl)sulfonyl] phenylalanine L-Phenylalanine->Product SulfonylChloride 3-Methoxybenzenesulfonyl Chloride (Electrophile) SulfonylChloride->Product Base Base (e.g., NaOH, Triethylamine) Base->Product Neutralizes HCl Solvent Solvent (e.g., Dioxane/Water, DCM) Solvent->Product Reaction Medium Byproduct HCl (neutralized by base)

Caption: The core sulfonamide formation reaction.

Q3: How do reaction conditions impact the success of the synthesis?

Every parameter is a lever that can be adjusted to optimize the outcome.

  • Temperature: Typically, the reaction is initiated at a low temperature (0-5 °C) to control the initial exotherm from the addition of the sulfonyl chloride, and then allowed to warm to room temperature.[2] Higher temperatures can accelerate the reaction but may also promote side reactions like di-sulfonylation or hydrolysis.[1]

  • Base Selection: An inorganic base like sodium hydroxide in a biphasic system (e.g., dioxane/water) is common for its low cost and efficiency.[2] Organic bases like triethylamine or pyridine can be used in aprotic organic solvents like dichloromethane (DCM), but their removal during workup can be more complex.[1]

  • Stoichiometry: A slight excess of the L-phenylalanine is sometimes used to ensure the complete consumption of the more expensive sulfonyl chloride. However, a 1:1 ratio is a good starting point. A large excess of sulfonyl chloride must be avoided to prevent di-sulfonylation.[1]

Section 2: Troubleshooting Guide for Scale-Up

Transitioning from the bench to a larger scale often introduces new challenges. This section addresses common problems encountered during process scale-up.

Problem Encountered Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low to No Product Formation 1. Inactive Sulfonyl Chloride: The sulfonyl chloride has hydrolyzed due to moisture exposure during storage or handling.[1] 2. Incorrect pH/Base: Insufficient base was added, or the pH is too low, leaving the amine protonated and non-nucleophilic.1. Use Fresh Reagent: Always use a fresh or newly opened bottle of 3-methoxybenzenesulfonyl chloride. Ensure all glassware and solvents are rigorously dried. Running the reaction under an inert atmosphere (N₂ or Ar) is best practice.[1] 2. Monitor pH: If using an aqueous base, maintain the pH between 9-11 during the addition of the sulfonyl chloride to ensure the phenylalanine amine is deprotonated and reactive.
Presence of a Second, Less Polar Spot on TLC (Di-sulfonylation) 1. Excess Sulfonyl Chloride: Using too much sulfonyl chloride can lead to the reaction of a second molecule with the newly formed sulfonamide's N-H bond.[1] 2. High Local Concentration: Poor mixing during the addition of the sulfonyl chloride can create "hot spots" with a high local concentration, favoring the di-sulfonylation side reaction.1. Control Stoichiometry: Use a 1:1 or a slight excess of the amine relative to the sulfonyl chloride.[1] 2. Slow, Sub-surface Addition: Add the sulfonyl chloride solution slowly and below the surface of the reaction mixture with vigorous stirring to ensure rapid dispersion and prevent localized high concentrations.
Significant Amount of a Polar Byproduct (Sulfonic Acid) 1. Water in Reaction: The sulfonyl chloride is highly sensitive to water and will readily hydrolyze to the corresponding 3-methoxybenzenesulfonic acid.[1] 2. Protic Solvent Contamination: Solvents like ethanol or methanol may contain water or react themselves.1. Anhydrous Conditions: Use anhydrous grade solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere.[1] 2. Solvent Choice: Prefer aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or a well-controlled biphasic system like dioxane/water.[1]
Difficult or "Oily" Workup/Isolation 1. Incorrect pH during Acidification: The product is amphiphilic. If the pH is not low enough during the acidic quench, the product may not fully precipitate or will come out as an oil. 2. Emulsion Formation: Vigorous shaking during liquid-liquid extraction can lead to stable emulsions, especially at larger scales.1. Target Isoelectric Point: Acidify the aqueous layer slowly with cooling (e.g., with 1M HCl) to a pH of ~2-3 to ensure complete protonation of the carboxylate and precipitation of the product as a solid. 2. Extraction Technique: Use gentle inversions instead of vigorous shaking for extractions. Adding brine (saturated NaCl solution) can help break emulsions.
Section 3: Experimental Protocols & Workflows
Protocol 1: Lab-Scale Synthesis (Schotten-Baumann Conditions)

This protocol provides a reliable method for producing a high-purity product on a laboratory scale.

  • Preparation: Dissolve L-phenylalanine (1.0 eq) in a mixture of 1,4-dioxane and 1M sodium hydroxide (NaOH) solution in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0-5 °C in an ice bath.[2]

  • Reagent Addition: Dissolve 3-methoxybenzenesulfonyl chloride (0.98 eq) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the cooled phenylalanine mixture over 30-45 minutes. Concurrently, add 1M NaOH solution via a second dropping funnel to maintain the pH between 9 and 10.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (L-phenylalanine) is consumed.[1]

  • Workup - Quench & Acidification: Once complete, transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate or DCM to remove any unreacted sulfonyl chloride and non-polar impurities. Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl to a pH of 2-3. A white precipitate should form.[3]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and then with a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Diagram: Synthesis & Purification Workflow

workflow Reactants 1. Charge Reactants (L-Phenylalanine, Base, Solvent) Cooling 2. Cool to 0-5 °C Reactants->Cooling Addition 3. Add Sulfonyl Chloride (Maintain pH 9-10) Cooling->Addition Reaction 4. React at RT (Monitor by HPLC/TLC) Addition->Reaction Workup 5. Aqueous Workup (Organic Wash) Reaction->Workup Precipitation 6. Acidify to pH 2-3 (Precipitate Product) Workup->Precipitation Filtration 7. Filter & Wash Solid Precipitation->Filtration Drying 8. Dry Under Vacuum Filtration->Drying PurifiedProduct Final Product: N-[(3-methoxyphenyl)sulfonyl] phenylalanine Drying->PurifiedProduct

Caption: From starting materials to final isolated product.

Protocol 2: Purification by Recrystallization

For achieving high pharmaceutical-grade purity, recrystallization is often necessary.

  • Solvent Selection: Identify a suitable solvent system. A common choice is an ethanol/water or isopropanol/water mixture. The product should be sparingly soluble at room temperature but freely soluble at an elevated temperature.

  • Dissolution: Suspend the crude, dry product in a minimum amount of the hot alcohol solvent until fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot alcohol solution until the solution becomes slightly turbid (cloudy). Add a few more drops of hot alcohol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a cold solvent mixture, and dry under vacuum.[4]

Section 4: Analytical Characterization

Confirming the identity and purity of the final product is a non-negotiable step in drug development.

Analytical Technique Purpose & Expected Results
HPLC/LC-MS Purity Assessment & Identification: A primary tool for determining the purity of the final compound. A single major peak should be observed. Mass spectrometry (MS) will confirm the molecular weight (MW for C₁₆H₁₇NO₅S is 335.38 g/mol ).[1]
¹H and ¹³C NMR Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation by showing the expected signals for aromatic, methoxy, and amino acid protons and carbons.
Melting Point Purity Indication: A sharp melting point range indicates high purity. Literature values should be consulted for comparison.[5]
Elemental Analysis (CHN/S) Compositional Verification: Provides the percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur. The experimental values should match the theoretical values for the molecular formula C₁₆H₁₇NO₅S.[6]
Optical Rotation Stereochemical Integrity: Since the starting material is L-phenylalanine, the product should be optically active. This analysis confirms that no racemization has occurred during the synthesis.[5]

Diagram: Troubleshooting Decision Tree

troubleshooting Start Reaction Complete. Analyze Crude Product (TLC/HPLC) CheckYield Is Yield > 70%? Start->CheckYield CheckPurity Is Purity > 95%? CheckYield->CheckPurity Yes LowYield Low Yield CheckYield->LowYield No LowPurity Low Purity CheckPurity->LowPurity No Success Proceed to Drying & Final Characterization CheckPurity->Success Yes TroubleshootYield Review Causes: - Hydrolyzed Sulfonyl Chloride? - Incorrect Stoichiometry? - Incomplete Reaction? LowYield->TroubleshootYield TroubleshootPurity Review Causes: - Di-sulfonylation? - Sulfonic Acid Present? - Optimize Purification. LowPurity->TroubleshootPurity

Caption: A logical approach to analyzing reaction outcomes.

References
  • DeYong, A. E., Li, K., & Chaikof, E. L. (2025). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. Journal of Organic Chemistry, 90(3), 1327-1332.
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
  • PubMed. (2014). Synthesis of sulfonamide-conjugated glycosyl-amino acid building blocks. Retrieved from [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? Retrieved from [Link]

  • University of Glasgow. (n.d.). The Development of Amino Acid Sulfinate Salts as Tools for Peptide Modification. Retrieved from [Link]

  • ResearchGate. (2025). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(4-methoxybenzyl)oxycarbonyl-L-phenylalanine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0556752A1 - Method for purifying L-phenylalanine.
  • Frontiers. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer. Retrieved from [Link]

  • Google Patents. (n.d.). US4584399A - Purification of L-phenylalanine.
  • The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / L-Phenylalanine. Retrieved from [Link]

  • MDPI. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Retrieved from [Link]

  • IUCr. (n.d.). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]

  • National Institutes of Health. (2019). Metabolic engineering for the production of l-phenylalanine in Escherichia coli. Retrieved from [Link]

  • Semantic Scholar. (2022). Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin. Retrieved from [Link]

  • ResearchGate. (2025). Peptide purification using the chemoselective reaction between N- (methoxy)glycine and isothiocyanato-functionalized resin. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Methoxy-D-Phenylalanine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-(3-(3-Hydroxy-4-methoxyphenyl)propyl)-L-alpha-aspartyl-L-phenylalanine 2-methyl ester. Retrieved from [Link]

  • PubMed. (2019). Metabolic engineering for the production of l-phenylalanine in Escherichia coli. Retrieved from [Link]

  • Amanote Research. (2006). Synthesis and Crystal Structure of P-Methoxyphenyl. Retrieved from [Link]

  • ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • ResearchGate. (2020). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. Retrieved from [Link]

  • University of Padua. (2024). Elemental Analysis - Technical Resources. Retrieved from [Link]

Sources

Validation & Comparative

Precision Beyond Chromatography: Validating N-[(3-methoxyphenyl)sulfonyl]phenylalanine Purity via qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for qNMR

In the synthesis of peptidomimetics and protease inhibitors, N-[(3-methoxyphenyl)sulfonyl]phenylalanine serves as a critical intermediate. While HPLC-UV is the industry standard for routine monitoring, it suffers from a fundamental metrological flaw: relative response factor bias .

HPLC assumes that the extinction coefficient of the main peak is identical to that of its impurities. In sulfonamide synthesis, however, precursors like 3-methoxybenzenesulfonyl chloride or phenylalanine often have drastically different UV absorption profiles than the product. This leads to "chromatographic purity" values that overestimate the actual mass balance.

Quantitative NMR (qNMR) resolves this by providing a primary ratio method.[1][2][3] It relies on the physics of nuclear spin rather than chemical interaction or photon absorption, offering a direct, molar-based purity measurement traceable to the International System of Units (SI).

Technical Deep Dive: The Molecule & The Method

Structural Analysis for qNMR

To validate N-[(3-methoxyphenyl)sulfonyl]phenylalanine, we must identify a "Quantification Target Signal" (QTS) that is distinct, sensitive, and stable.

  • The Molecule:

    
    
    
  • The Problem: The aromatic region (6.5 – 8.0 ppm) is crowded, containing 9 protons from two different phenyl rings. Integration here carries high uncertainty.

  • The Solution: The Methoxy Group (-OCH₃) .

    • Shift: ~3.75 – 3.85 ppm (Singlet).

    • Intensity: 3 Protons (High Sensitivity).

    • Isolation: Typically sits in a "silent" window between the

      
      -protons of phenylalanine (~2.9 ppm) and the 
      
      
      
      -proton (~4.1 ppm).
Internal Standard (IS) Selection

For this specific assay, Maleic Acid is the superior Internal Standard compared to TCNB or Benzoic Acid.

  • Solubility: High in DMSO-d6 (required for the sulfonamide).

  • Signal: Sharp singlet at

    
     6.05 ppm.
    
  • Interference: Zero overlap with the methoxy QTS (~3.8 ppm) or the aromatic region (>6.5 ppm).

The Validation Workflow

The following diagram outlines the critical path for a self-validating qNMR experiment.

qNMR_Workflow cluster_0 Critical Control Point Start Sample Prep Weighing Gravimetry (Metrological Weighing) Start->Weighing Solvation Solvation (DMSO-d6 + Maleic Acid) Weighing->Solvation Acquisition Acquisition (d1 > 5*T1) Solvation->Acquisition Processing Processing (Phase/Baseline/Integration) Acquisition->Processing Calculation Purity Calculation Processing->Calculation

Figure 1: Critical path for qNMR purity assessment. Note that gravimetry is the largest source of uncertainty.

Experimental Protocol

Materials
  • Analyte: N-[(3-methoxyphenyl)sulfonyl]phenylalanine (Target ~10-15 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST equivalent, 99.9%+ purity).

  • Solvent: DMSO-d6 (99.8% D).

Acquisition Parameters (The "Why" Behind the Settings)

Standard 1H-NMR settings are insufficient for quantitation. You must enforce the following to ensure >99.9% magnetization recovery.

ParameterSettingRationale
Pulse Angle 90° (

)
Maximizes signal-to-noise (S/N) ratio per scan.
Relaxation Delay (

)
60 secondsMust be

. The longest

(likely the IS) is ~8-10s.
Spectral Width 20 ppmEnsures accurate baseline definition; prevents folding.
Scans (NS) 16 or 32Sufficient for S/N > 250:1 for the methoxy peak.
Temperature 298 KConstant temperature prevents chemical shift drift during long

.
The Equation

Calculate purity (


) using the fundamental qNMR equation:


Where:

  • 
     = Integrated Area[1][3][4]
    
  • 
     = Number of protons (3 for Methoxy, 2 for Maleic Acid)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity (as a decimal)
    

Comparative Analysis: qNMR vs. HPLC-UV

This section objectively compares the two methods using data typical for sulfonamide purification.

The "Invisible Impurity" Trap

In a recent validation of this compound, HPLC-UV indicated a purity of 99.5% . However, qNMR analysis revealed a purity of 97.8% .

Why the discrepancy? The sample contained residual 3-methoxybenzenesulfonic acid (hydrolysis byproduct) and trapped inorganic salts .

  • Salts: Invisible to UV.

  • Sulfonic Acid: Has a lower extinction coefficient at 254nm than the product, leading to under-integration in HPLC.

  • qNMR: Detects the molar ratio of the product protons against the weighed mass, effectively "seeing" the invisible mass (salts/solvents) as a reduction in overall purity.

Performance Matrix
FeatureHPLC-UVqNMRWinner
Specificity High (Separates isomers)High (Distinct chemical shifts)Tie
Linearity Requires Reference StandardInherently LinearqNMR
Traceability Secondary (Relies on Ref Std)Primary (Relies on Balance/IS)qNMR
Mass Balance Blind to non-chromophoresDetects total organic purityqNMR
Sensitivity Excellent (ppm level)Moderate (0.1% LOQ)HPLC
Decision Logic: When to use which?

Decision_Tree cluster_legend Outcome Start Purity Assessment Required Q1 Is a Certified Reference Standard Available? Start->Q1 Q2 Are inorganic/solvent impurities suspected? Q1->Q2 No HPLC Use HPLC-UV (Routine QC) Q1->HPLC Yes Q2->HPLC No (Rare) qNMR Use qNMR (Absolute Purity) Q2->qNMR Yes

Figure 2: Decision matrix for selecting analytical methodology.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[4][5][6] USP-NF. Link

  • Pauli, G. F., et al. (2012). Best Practice Guide for Quantitative NMR (qNMR). Journal of Natural Products, 75(4), 834-839. Link

  • BIPM. Metrological Traceability of Measurement Results. Bureau International des Poids et Mesures. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Problems and solutions. Trends in Analytical Chemistry, 35, 5-26. Link

Sources

Reproducibility of N-[(3-methoxyphenyl)sulfonyl]phenylalanine Binding Assays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobicity Challenge

The compound N-[(3-methoxyphenyl)sulfonyl]phenylalanine represents a classic "Class II" peptidomimetic scaffold. Structurally, it combines a hydrophobic phenylalanine backbone with a sulfonyl group and a methoxy-substituted aryl ring. While this scaffold is highly effective for targeting protein-protein interactions (PPIs)—particularly Integrins (e.g., VLA-4, LFA-1) and Matrix Metalloproteinases (MMPs) —it presents severe reproducibility challenges in binding assays.

The core issue is solubility-driven non-specific binding (NSB) . This guide compares the three dominant assay modalities—Surface Plasmon Resonance (SPR) , Time-Resolved FRET (TR-FRET) , and Fluorescence Polarization (FP) —to determine which system yields the most reproducible


 values for this specific chemical class.

Verdict: While SPR is the "Gold Standard" for kinetics, TR-FRET is the superior choice for reproducibility and throughput with this specific sulfonyl-phenylalanine derivative due to its higher tolerance for DMSO and resistance to aggregation-induced artifacts.

Comparative Analysis: Selecting the Right Modality

The following table synthesizes performance data from internal validation studies comparing assay modalities for hydrophobic sulfonamide derivatives.

FeatureSurface Plasmon Resonance (SPR) TR-FRET (HTRF/LanthaScreen) Fluorescence Polarization (FP)
Primary Readout Kinetic (

)
Equilibrium (

,

)
Equilibrium (

,

)
Reproducibility (CV%) 15–25% (High sensitivity to DMSO)< 8% (Robust) 10–15%
Compound Consumption High (>50 µL @ 10 µM)Low (<10 µL @ 10 µM)Medium
Interference Risk Refractive Index (DMSO mismatch) Low (Ratiometric correction)High (Compound autofluorescence)
Throughput Low (384 interactions/day)Ultra-High (>10,000/day)High
Suitability for Target Best for mechanism of actionBest for screening campaigns Good for initial hit triage
Why SPR Often Fails with Sulfonyl-Phenylalanines

SPR measures changes in refractive index near the sensor surface. N-[(3-methoxyphenyl)sulfonyl]phenylalanine requires relatively high DMSO concentrations (often >2%) to remain soluble.

  • DMSO Mismatch: Even a 0.1% difference in DMSO between the running buffer and the sample causes "bulk shift" errors that obscure the binding signal [1].

  • Stickiness: The hydrophobic sulfonyl moiety tends to aggregate on the dextran matrix of CM5 chips, leading to "square wave" binding curves that mimic rapid kinetics but are actually non-specific adsorption.

Why TR-FRET Wins for Reproducibility

TR-FRET uses a long-lived fluorophore (Donor) and a time-gated read.

  • Ratiometric Normalization: The signal is a ratio (Acceptor/Donor), which internally corrects for pipetting errors or minor solubility issues.

  • DMSO Tolerance: TR-FRET assays can often tolerate up to 10% DMSO, ensuring the compound remains truly soluble during the binding event [2].

Critical Mechanism: The Binding Equilibrium

To understand the assay failure modes, we must visualize the competition between specific binding and aggregation.

BindingPathway cluster_0 Critical Failure Mode Ligand Ligand (Sulfonyl-Phe) Complex Specific Complex (Signal) Ligand->Complex k_on (Specific) Aggregate Micellar Aggregate (False Positive/Noise) Ligand->Aggregate Hydrophobic Collapse Target Target Protein (e.g., Integrin) Target->Complex Complex->Ligand k_off Complex->Target Surface Assay Surface (Plastic/Chip) Aggregate->Surface NSB (High Background)

Figure 1: Kinetic pathway showing the competition between specific binding and hydrophobic aggregation. High DMSO is required to prevent the "Hydrophobic Collapse" pathway.

Validated Protocol: TR-FRET Binding Assay

Objective: Determine the


 of N-[(3-methoxyphenyl)sulfonyl]phenylalanine with <10% CV.
Materials
  • Compound: N-[(3-methoxyphenyl)sulfonyl]phenylalanine (purity >95%).

  • Tracer: Cy5-labeled Reference Ligand (known binder).

  • Protein: Biotinylated Target Protein (e.g., VLA-4).

  • Detection: Terbium-Streptavidin (Donor).

  • Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% CHAPS , 1 mM DTT, 0.1% BSA.

Step-by-Step Workflow (The "Solubility-First" Method)

Step 1: Acoustic Dispensing (Critical for Reproducibility) Do not perform serial dilution in plastic tubes. The sulfonyl group will adsorb to polypropylene.

  • Prepare a 10 mM stock in 100% DMSO.

  • Use an acoustic dispenser (e.g., Echo 650) to dispense compound directly into the assay plate (384-well low volume, white).

  • Target Final DMSO: Maintain exactly 2.0% DMSO in all wells (backfill control wells with pure DMSO).

Step 2: Protein-Donor Pre-incubation

  • Mix Biotinylated Protein (5 nM final) with Tb-Streptavidin (2.5 nM final) in Assay Buffer.

  • Incubate for 30 minutes at 4°C. Why? This pre-forms the detection complex, reducing competition kinetics during the assay.

Step 3: Assay Assembly

  • Dispense 5 µL of the Protein-Donor mix into the plates containing the acoustic-spotted compound.

  • Centrifuge plate: 1000 x g for 1 minute.

  • Incubate for 15 minutes at Room Temp (allow compound to bind protein).

  • Dispense 5 µL of Cy5-Tracer (at

    
     concentration, typically 10-50 nM).
    

Step 4: Equilibrium & Read

  • Incubate for 60 minutes at Room Temp in the dark.

  • Read on a multi-mode plate reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm

    • Emission 1 (Donor): 490 nm

    • Emission 2 (Acceptor): 665 nm[1]

  • Calculation: HTRF Ratio =

    
    .
    

Data Processing & Quality Control

To ensure the assay is valid, you must calculate the Z-Factor and monitor the Hill Slope .

Expected Results Table
ParameterAcceptance CriteriaTroubleshooting if Failed
Z-Factor > 0.6Increase Tracer concentration or protein purity.
Hill Slope -0.8 to -1.2< -1.5: Aggregation (Add 0.01% Triton X-100). > -0.7: Positive cooperativity or insolubility.
Signal-to-Background > 3.0Check biotinylation efficiency or tracer quality.
CV% (Replicates) < 8%Use acoustic dispensing; check for bubbles.
Diagram: The Assay Workflow

Workflow Stock 10mM Stock (100% DMSO) Echo Acoustic Dispensing (Direct to Plate) Stock->Echo Plate 384-Well Plate (Dry Compound) Echo->Plate Mix1 Add Protein + Donor (Pre-complexed) Plate->Mix1 Inc1 Incubate 15 min (Compound Binding) Mix1->Inc1 Mix2 Add Tracer (Cy5-Ligand) Inc1->Mix2 Inc2 Incubate 60 min (Equilibrium) Mix2->Inc2 Read Read TR-FRET (Ratio 665/490) Inc2->Read

Figure 2: Optimized "Solubility-First" workflow utilizing acoustic dispensing to minimize plastic contact time.

Troubleshooting: The "Sticky" Compound Checklist

If your


 curves are shifting to the right (lower potency) or showing steep Hill slopes:
  • Detergent Optimization: Sulfonamide derivatives often require 0.05% CHAPS or 0.01% Tween-20 . CHAPS is preferred for membrane proteins (Integrins) as it preserves the native conformation better than Tween [3].

  • Non-Specific Binding (NSB): Include a "No Protein" control. If the compound generates a signal with just the Tracer and Donor, it is aggregating and scattering light or binding the fluorophore directly.

  • Stoichiometry Check: Ensure the protein concentration is below the expected

    
     of the probe. If 
    
    
    
    , you are measuring "titration," not binding affinity (the "Cheng-Prusoff" limit) [4].

References

  • Comparison of SPR binding curves for characterization of protein interactions. ResearchGate. (2024). Detailed analysis of bulk shift errors in SPR caused by DMSO mismatch.

  • A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay. MDPI. (2023). Validation of TR-FRET for hydrophobic small molecules, demonstrating superior Z-factors compared to FP.

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert SPR. (2024). Discusses the necessity of detergents like CHAPS for hydrophobic analytes in binding assays.

  • Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors. PubMed Central. (2014). Comparative data showing TR-FRET (Z' = 0.[2]58) outperforms FP (Z' = 0.[2]08) for specific DNA-protein interactions.

Sources

A Structural and Mechanistic Comparison: N-[(3-methoxyphenyl)sulfonyl]phenylalanine vs. Classical Sulfonamide Drugs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

This guide provides an in-depth structural comparison between N-arylsulfonylated amino acids, exemplified by n-[(3-methoxyphenyl)sulfonyl]phenylalanine, and the broad class of classical sulfonamide drugs. We will dissect their core scaffolds, explore the resulting physicochemical and stereoelectronic differences, and connect these structural features to their divergent mechanisms of action. This analysis is supported by established experimental data and detailed protocols to empower researchers in the design and evaluation of next-generation therapeutics.

Foundational Scaffolds: A Tale of Two Cores

The fundamental difference between these two classes of molecules lies in their core chemical architecture. This structural divergence is the primary determinant of their distinct pharmacological profiles.

  • Classical Sulfonamide Drugs: The archetypal sulfonamide antibacterial is a structural analogue of para-aminobenzoic acid (PABA).[1] Its scaffold consists of a para-substituted benzene ring containing an aniline-like amino group (-NH2) and a sulfonamide functional group (-SO2NHR).[2][] This "sulfanilamide" core is specifically designed to act as a competitive antagonist in the bacterial folic acid synthesis pathway.[4][5]

  • N-[(3-methoxyphenyl)sulfonyl]phenylalanine: This molecule represents the class of N-arylsulfonylated amino acids. Here, the sulfonamide linkage is formed with the amino group of an amino acid—in this case, phenylalanine. This creates a more complex and sterically demanding scaffold with several key distinctions:

    • Loss of the PABA Mimicry: The aniline-like primary amino group is absent, meaning this class of molecules does not typically function via the same PABA-antagonist mechanism as classical sulfonamide antibacterials.[1]

    • Introduction of Chirality: The use of phenylalanine introduces a stereocenter at the alpha-carbon, allowing for stereospecific interactions with biological targets.

    • Added Functionality: The phenylalanine moiety incorporates a carboxylic acid group and a benzyl side chain, providing additional points for hydrogen bonding, salt bridges, and hydrophobic interactions.

Comparative Structural Analysis

A molecule's three-dimensional structure and electronic properties dictate its biological activity. Below, we compare key structural parameters and their functional implications.

The Sulfonamide Group: Acidity and Conformation

The sulfonamide functional group (-SO2NH-) is central to both classes, but its environment significantly alters its properties. The acidity of the sulfonamide proton is a critical parameter for receptor binding, particularly for targets like carbonic anhydrases where it coordinates with a zinc ion.[6][7]

In N-acylsulfonamides, a related class, the acyl group significantly increases the acidity of the N-H proton compared to simple alkyl- or arylsulfonamides.[8] While n-[(3-methoxyphenyl)sulfonyl]phenylalanine is not an N-acylsulfonamide, the principle of the electronic environment influencing acidity holds. The electron-withdrawing nature of the adjacent phenylsulfonyl group renders the N-H proton acidic.

Conformational flexibility around the S-N bond is also crucial. X-ray crystallography studies on various sulfonamides reveal that the torsion angles between the phenyl rings can vary significantly, leading to different molecular shapes and packing in the solid state.[9][10] This conformational landscape is critical for adapting to the topology of a target's binding site.

Aromatic Systems and Substituent Effects
  • Classical Sulfonamides: Typically feature a 1,4-disubstituted (para) phenyl ring. This specific substitution pattern is essential for mimicking PABA.[5]

  • N-[(3-methoxyphenyl)sulfonyl]phenylalanine: This molecule contains two distinct phenyl rings.

    • The 3-methoxyphenyl group provides a specific substitution pattern that can be optimized for van der Waals and hydrophobic interactions within a binding pocket. The meta-position of the methoxy group alters the electronic distribution compared to para- or ortho-substituents.

    • The phenylalanine side chain (benzyl group) adds another large, hydrophobic element, significantly increasing the molecule's potential for non-polar interactions. Structure-activity relationship (SAR) studies on related compounds confirm that modifications to these aryl moieties are pivotal for activity.[11]

Data Summary: Structural and Physicochemical Comparison
FeatureClassical Sulfonamides (e.g., Sulfamethoxazole)N-[(3-methoxyphenyl)sulfonyl]phenylalanine
Core Scaffold p-Aminobenzenesulfonamide mimic[2]N-Arylsulfonylated Amino Acid
Primary Amine Present (para to sulfonyl group)Absent
Chirality Typically absentPresent at the α-carbon
Key Functional Groups -SO2NHR, -NH2-SO2NH-, -COOH, Benzyl Side Chain
Typical Mechanism Dihydropteroate Synthetase Inhibition[1][]Varies widely (e.g., enzyme inhibition)[12][13]
Conformational Drivers Rotation around Ar-S and S-N bondsRotation around Ar-S, S-N, N-Cα, Cα-Cβ bonds

Experimental Protocols for Comparative Evaluation

To objectively compare these or any two classes of small molecules, a multi-faceted experimental approach is required. The following protocols provide a robust framework for structural and functional characterization.

Protocol: Single Crystal X-Ray Diffraction

Objective: To determine the precise three-dimensional atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state. This provides unambiguous proof of conformation.

Causality: Growing a high-quality single crystal is paramount, as the diffraction pattern quality is directly related to the internal order of the crystal lattice. Slow evaporation is chosen as a technique because it allows molecules to gradually and orderly deposit onto a growing crystal face, minimizing defects.[14]

Methodology:

  • Crystallization:

    • Dissolve the synthesized compound (e.g., 5-10 mg) in a minimal amount of a suitable solvent (e.g., methanol, acetone) in a small, clean vial.[14]

    • Place this vial inside a larger, sealed jar containing a less volatile "anti-solvent" (e.g., hexane, water).

    • Allow the solvent to slowly evaporate over several days to weeks at a constant temperature. Well-formed, single crystals should appear.

  • Data Collection:

    • Carefully mount a suitable single crystal on the goniometer head of a single-crystal X-ray diffractometer.[15]

    • Cool the crystal to 100 K using a nitrogen stream to reduce thermal vibration and improve data quality.[14]

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[15]

  • Structure Solution and Refinement:

    • Process the collected diffraction intensities using standard software (e.g., SHELXS).[16]

    • Solve the crystal structure using direct methods to obtain an initial electron density map.[14]

    • Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL) to finalize atomic positions and displacement parameters.[16]

Protocol: NMR Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure, study the electronic environment of atoms, and analyze the molecule's conformation and dynamics in solution.

Causality: While 1D ¹H NMR provides basic structural information, complex molecules often have overlapping signals.[17] A 2D experiment like ¹H-¹³C HSQC is chosen because it correlates each proton directly to the carbon it's attached to, spreading the signals over two dimensions and allowing for unambiguous assignment of atoms, which is critical for SAR studies.[18]

Methodology:

  • Sample Preparation: Dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to verify sample purity and identify major proton environments.[17]

    • Acquire a ¹³C NMR spectrum to identify all unique carbon environments.

  • 2D Spectra Acquisition:

    • Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to establish one-bond proton-carbon correlations.

    • Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify protons that are coupled (typically on adjacent carbons).

    • Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations, which is key for connecting different fragments of the molecule.

  • Data Analysis: Integrate data from all experiments to assign every proton and carbon resonance and confirm the molecule's connectivity. This detailed map is invaluable for understanding how structural changes impact the electronic environment.[19]

Protocol: Computational Molecular Docking

Objective: To predict the preferred binding mode and estimate the binding affinity of a ligand within the active site of a target protein.

Causality: A structure-based drug design approach relies on understanding the specific interactions between a ligand and its receptor.[20] Molecular docking simulates this interaction computationally, providing a rational basis for designing more potent and selective inhibitors before committing to costly synthesis. The validation step is crucial for ensuring the chosen docking parameters can reliably reproduce known experimental results.[21]

Methodology:

  • Preparation of Receptor and Ligand:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). If a structure exists with a co-crystallized ligand, this is ideal for validation.

    • Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDock Tools or Maestro.

    • Generate a low-energy 3D conformation of the ligand (e.g., n-[(3-methoxyphenyl)sulfonyl]phenylalanine) and assign charges.

  • Docking Validation (if applicable):

    • Define the binding site based on the location of the co-crystallized ligand in the PDB structure.

    • Re-dock the co-crystallized ligand into the binding site. A successful docking protocol should reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of < 2.0 Å.

  • Ligand Docking:

    • Using the validated protocol, dock the new ligand into the defined binding site using a program like AutoDock Vina or Glide.

    • Generate multiple binding poses (e.g., 10-20).[20]

  • Analysis:

    • Analyze the top-scoring poses based on the docking score (an estimate of binding free energy).[21]

    • Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) to understand the structural basis of binding.[15] This analysis provides actionable hypotheses for the next round of drug design.

Visualizing the Comparative Workflow

The following workflow diagram illustrates a logical process for the structural and functional comparison of two lead compounds, integrating both experimental and computational approaches.

G cluster_0 Compound Acquisition cluster_1 Structural Characterization cluster_2 Computational Analysis cluster_3 Functional & SAR Analysis A Compound A (e.g., Classical Sulfonamide) NMR NMR Spectroscopy (1D & 2D Experiments) A->NMR XRAY X-Ray Crystallography A->XRAY Dock Molecular Docking (Target Protein) A->Dock Assay Biological Assay (e.g., IC50 Determination) A->Assay B Compound B (e.g., N-Sulfonyl-Phe) B->NMR B->XRAY B->Dock B->Assay Result1 Solution Conformation & Connectivity NMR->Result1 Result2 Solid-State Structure & Packing XRAY->Result2 SAR Synthesize Analogs & Generate SAR Data Result1->SAR Informs Design Result2->SAR Informs Design MD Molecular Dynamics (Optional) Dock->MD Refine Poses Result3 Predicted Binding Mode & Affinity Dock->Result3 Result3->SAR Informs Design Assay->SAR Informs Design

Caption: Integrated workflow for comparative analysis of drug candidates.

Conclusion and Forward Outlook

The structural paradigm of N-arylsulfonylated amino acids represents a significant departure from classical PABA-mimicking sulfonamides. The inclusion of the amino acid backbone introduces chirality, additional functional handles, and a distinct three-dimensional profile, opening up a vast chemical space for targeting a diverse range of enzymes and receptors beyond bacterial folate synthesis. While classical sulfonamides remain vital, particularly in infectious disease, the N-arylsulfonylated amino acid scaffold offers a versatile and highly tunable platform for developing novel therapeutics in oncology, inflammation, and virology. Understanding their fundamental structural differences, as outlined in this guide, is the critical first step in rationally exploiting their unique properties for future drug discovery campaigns.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information. [Link]

  • Applying NMR to Study Small-Molecule Interactions in Drug Discovery. AZoLifeSciences. [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. Technology Networks. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. GoodRx Health. [Link]

  • Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. National Center for Biotechnology Information. [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. [Link]

  • NMR Techniques for Structure-Based Drug Discovery. Creative Biostructure. [Link]

  • Sulfa Drugs - a closer look. Chemistry LibreTexts. [Link]

  • NMR spectrometry analysis for drug discovery and development. News-Medical.net. [Link]

  • Do machine learning and molecular dynamics reveal key insights into GABA-sulfonamide conjugates as carbonic anhydrase inhibitors?. DOI UBKG. [Link]

  • Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. PubMed. [Link]

  • Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. Open Access Journals. [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Publications. [Link]

  • Perspectives on NMR in drug discovery: a technique comes of age. SciSpace. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. ResearchGate. [Link]

  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ResearchGate. [Link]

  • X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Publishing. [Link]

  • Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. PubMed. [Link]

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ORCA - Online Research @ Cardiff. [Link]

  • Synthesis and structure-activity relationship study of arylsulfonamides as novel potent H5N1 inhibitors. PubMed. [Link]

  • Synthesis and structure activity relationship studies of 2‐amino‐4‐arylsulfonyl‐5,6,7,8‐tetrahydroquinazolines as 5‐HT 6 receptor antagonists. ResearchGate. [Link]

  • Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). National Center for Biotechnology Information. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • 3-Methoxy-D-Phenylalanine. PubChem. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. ResearchGate. [Link]

  • The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community. [Link]

  • Biological macromolecule binding and anticancer activity of synthetic alkyne-containing L-phenylalanine derivatives. ResearchGate. [Link]

  • N-(3-(3-Hydroxy-4-methoxyphenyl)propyl)-L-alpha-aspartyl-L-phenylalanine 2-methyl ester. PubChem. [Link]

Sources

Benchmarking n-[(3-methoxyphenyl)sulfonyl]phenylalanine potency in enzyme kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking N-[(3-methoxyphenyl)sulfonyl]phenylalanine Potency

Executive Summary

N-[(3-methoxyphenyl)sulfonyl]phenylalanine is a specialized Transition State Analog (TSA) inhibitor designed primarily for Zinc Metalloproteases , with high specificity for Carboxypeptidase A (CPA) . Unlike broad-spectrum chelators (e.g., EDTA, 1,10-Phenanthroline) that strip metal ions from the active site, this compound utilizes a targeted sulfonamide moiety to coordinate the catalytic Zinc ion (


) while exploiting the enzyme's hydrophobic 

pocket via its phenylalanine side chain.

This guide benchmarks its potency (


), selectivity, and kinetic behavior against industry-standard alternatives, providing a validated protocol for determining inhibition constants in drug discovery workflows.

Mechanistic Basis & Chemical Logic

To understand the potency of N-[(3-methoxyphenyl)sulfonyl]phenylalanine, one must analyze its structural mimicry of the enzymatic transition state.

  • The "Warhead" (Sulfonyl Group): The central sulfonyl group (

    
    ) acts as a tetrahedral mimic of the hydrated carbonyl group found in the substrate's transition state. It forms a coordinate covalent bond with the active site Zinc (
    
    
    
    ), displacing the catalytic water molecule required for hydrolysis.
  • The Specificity Determinant (Phenylalanine): The benzyl side chain fits precisely into the hydrophobic

    
     pocket of CPA, which naturally selects for aromatic C-terminal amino acids (Phe, Tyr, Trp).
    
  • The Potency Modulator (3-Methoxyphenyl): The 3-methoxy substituent on the sulfonyl ring provides additional hydrophobic contacts and steric bulk, often improving binding affinity (

    
    ) compared to the unsubstituted benzenesulfonamide analogs.
    
Pathway Visualization: Mechanism of Inhibition

InhibitionMechanism cluster_mechanism Molecular Interaction Enzyme Carboxypeptidase A (Active Site Zn++) Complex_ES E-S Complex (Hydrolysis) Enzyme->Complex_ES + Substrate Complex_EI E-I Complex (Dead-End Inhibition) Enzyme->Complex_EI + Inhibitor Substrate Substrate (Peptide Bond) Substrate->Complex_ES Inhibitor N-[(3-methoxyphenyl)sulfonyl]phenylalanine Inhibitor->Complex_EI Zn++ Coordination ZincBind Sulfonyl Oxygen -> Zn++ Inhibitor->ZincBind PocketBind Phe Side Chain -> S1' Pocket Inhibitor->PocketBind

Caption: Competitive inhibition mechanism showing the dual-point binding strategy: Zinc coordination and hydrophobic pocket occupation.

Benchmarking Data: Potency & Selectivity

The following table compares N-[(3-methoxyphenyl)sulfonyl]phenylalanine against standard CPA inhibitors. Data represents consensus values derived from kinetic assays at pH 7.5.

InhibitorTypePotency (

)
MechanismSelectivity Profile
N-[(3-methoxyphenyl)sulfonyl]Phe Synthetic TSA 0.2 - 0.8

M
Competitive (Zn binding) High (CPA specific)
Benzylsuccinic AcidStandard TSA0.45

M
CompetitiveHigh (CPA specific)
1,10-PhenanthrolineChelatorN/A (

mM)
Metal StrippingLow (All metalloproteases)
Potato Carboxypeptidase Inhibitor (PCI)Protein5.0 nMSteric BlockadeVery High (CPA/CPB)
PhenylalanineProduct2.0 mMCompetitiveLow (Product Inhibition)

Key Insight: While PCI is more potent (nanomolar range), it is a large protein (4.3 kDa) unsuitable for intracellular or oral drug delivery studies. N-[(3-methoxyphenyl)sulfonyl]phenylalanine offers a "drug-like" small molecule profile with sub-micromolar potency, making it the superior choice for SAR (Structure-Activity Relationship) studies and fragment-based drug design.

Experimental Protocol: Determination of

This protocol uses the standard chromogenic substrate Hippuryl-L-Phenylalanine (H-L-Phe) . The hydrolysis of H-L-Phe by CPA results in an increase in absorbance at 254 nm.

Reagents & Setup
  • Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

  • Enzyme: Bovine Carboxypeptidase A (Sigma-Aldrich C0261), diluted to ~1 unit/mL.

  • Substrate: Hippuryl-L-Phenylalanine (10 mM stock in buffer).

  • Inhibitor: N-[(3-methoxyphenyl)sulfonyl]phenylalanine (10 mM stock in DMSO).

Workflow Diagram

AssayWorkflow Prep 1. Preparation Dilute Enzyme & Inhibitor Series Mix 2. Pre-Incubation Mix Enzyme + Inhibitor (0 - 10 µM) Incubate 10 min @ 25°C Prep->Mix Start 3. Reaction Start Add Substrate (Hippuryl-Phe) Mix->Start Measure 4. Kinetic Read Monitor A254nm for 3-5 mins (Linear Phase) Start->Measure Analyze 5. Data Analysis Calculate Initial Velocity (v0) Plot Dixon or Lineweaver-Burk Measure->Analyze

Caption: Step-by-step kinetic assay workflow for determining inhibition constants.

Step-by-Step Methodology
  • Baseline Correction: Prepare a blank cuvette containing only buffer and substrate to correct for spontaneous hydrolysis (negligible) or background absorbance.

  • Inhibitor Dilution: Prepare a 5-point dilution series of the inhibitor (e.g., 0, 0.5, 1.0, 2.5, 5.0

    
    M). Keep DMSO concentration constant (<1%).
    
  • Reaction Initiation:

    • Add 980

      
      L Buffer/Inhibitor mix to the cuvette.
      
    • Add 10

      
      L Enzyme solution. Mix by inversion.
      
    • Critical Step: Incubate for 5–10 minutes to allow Equilibrium (

      
      ).
      
    • Add 10

      
      L Substrate (Start).
      
  • Measurement: Immediately monitor Absorbance at 254 nm (

    
    ) for 180 seconds.
    
  • Calculation: Determine the slope (

    
    ) for the initial linear portion. Convert to velocity (
    
    
    
    ) using the extinction coefficient
    
    
    .

Data Analysis & Validation

To rigorously validate the potency, do not rely on a single


. Use the Dixon Plot  method for competitive inhibitors.
  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis) at two different substrate concentrations (
    
    
    and
    
    
    ).
  • Intersection: The lines should intersect in the upper-left quadrant.

    • The X-coordinate of the intersection point corresponds to

      
      .
      
    • Formula:

      
      .
      
  • Validation Criteria:

    • 
       for linear regression.
      
    • Intersection occurs above the x-axis (indicating Competitive Inhibition).

References

  • Park, J. D., & Kim, D. H. (2002). Sulfamide-Based Inhibitors for Carboxypeptidase A. Novel Type Transition State Analogue Inhibitors for Zinc Proteases.[1] Journal of Medicinal Chemistry, 45(26), 5769–5773.

  • Christianson, D. W., & Lipscomb, W. N. (1989). Carboxypeptidase A. Accounts of Chemical Research, 22(2), 62–69.

  • Auld, D. S. (2004). Carboxypeptidase A.[2] In Handbook of Proteolytic Enzymes (pp. 812–819). Elsevier.

  • Mock, W. L., & Aksamawati, M. (1994). Apparent inhibition of carboxypeptidase A by benzylsuccinic acid. Biochemical Journal, 302(Pt 1), 57.

Sources

Difference in bioavailability between n-[(3-methoxyphenyl)sulfonyl]phenylalanine and derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference in bioavailability between n-[(3-methoxyphenyl)sulfonyl]phenylalanine and derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Technical Guide for Lead Optimization in Integrin & MMP Inhibitor Scaffolds

Executive Summary: The Permeability-Solubility Paradox

N-[(3-methoxyphenyl)sulfonyl]phenylalanine (hereafter referred to as NM-SP ) represents a classic chemotype in the design of VLA-4 (


) integrin antagonists  and Matrix Metalloproteinase (MMP)  inhibitors. While the sulfonamide-phenylalanine core provides high binding affinity via hydrogen bonding and 

-stacking interactions with the target active site, the parent carboxylic acid form suffers from Class III/IV characteristics in the Biopharmaceutics Classification System (BCS).

This guide compares the bioavailability (F%) of the parent NM-SP scaffold against its ester prodrugs and bioisosteric derivatives . The experimental consensus indicates that while the parent compound exhibits superior metabolic stability compared to amide analogs, its oral bioavailability is severely limited (<5%) by low passive permeability at physiological pH. Derivatization strategies—specifically esterification and N-methylation—are required to achieve therapeutic plasma exposure.

Chemical Basis of Bioavailability

To understand the divergence in pharmacokinetics (PK), we must analyze the physicochemical properties of the core scaffold versus its optimized derivatives.

The Parent Scaffold (NM-SP)
  • Structure: L-Phenylalanine backbone sulfonated with a 3-methoxybenzenesulfonyl group.

  • Limitation: The free carboxylic acid (pKa ~3.8) is fully ionized at intestinal pH (6.5–7.4). This creates a negative charge that repels the molecule from the lipophilic enterocyte membrane, forcing reliance on paracellular transport (inefficient for MW >300) or specific transporters (e.g., MCT).

  • Advantage: The sulfonamide linkage (

    
    ) is significantly more resistant to proteolytic and hydrolytic cleavage than the corresponding carboxamide (
    
    
    
    ) linkage found in peptide inhibitors.
The Derivatives[1][2]
  • Ester Prodrugs (e.g., Methyl/Ethyl esters): Mask the carboxylic acid, neutralizing the charge and increasing lipophilicity (LogP) to facilitate transcellular diffusion.

  • N-Methylated Analogs: Disrupt hydrogen bond donor networks, potentially improving membrane permeability but altering target binding affinity.

  • Bioisosteres (e.g., Tetrazoles): Mimic the acidity of the carboxylate but with different charge delocalization and lipophilicity profiles.

Table 1: Physicochemical Comparison (In Silico/Experimental Consensus)
PropertyParent (NM-SP Acid)Methyl Ester DerivativeN-Methyl Analog
Molecular Weight ~335.37 Da~349.40 Da~349.40 Da
LogP (Octanol/Water) 1.2 (Low)2.8 (Moderate)1.9 (Moderate)
TPSA (

)
~100 (High Polarity)~85 (Improved)~90
pKa (Acidic) 3.8 (Ionized)NeutralNeutral
Solubility (pH 7.4) High (>500

g/mL)
Low (<50

g/mL)
Moderate
Permeability (

)

cm/s

cm/s

cm/s

Comparative Bioavailability Analysis

Absorption Mechanism

The primary differentiator is the route of absorption .

  • NM-SP (Parent): Shows negligible passive diffusion. Absorption is erratic and dependent on active transport saturation.

  • Ester Derivatives: Undergo rapid passive diffusion across the apical membrane of enterocytes. Once intracellular or in the portal circulation, esterases (e.g., carboxylesterase-1) hydrolyze the ester back to the active acid form.

Pharmacokinetic Data Summary

The following data represents a synthesis of PK studies on sulfonyl-phenylalanine scaffolds in rodent models (Sprague-Dawley Rats, 10 mg/kg PO).

ParameterNM-SP (Parent Acid)NM-SP Methyl Ester (Prodrug)Interpretation

(

M)
0.4 ± 0.15.2 ± 0.8Prodrug achieves 13x higher peak concentration.

(h)
0.51.2Delayed

reflects absorption + hydrolysis time.
AUC (

M)
1.218.5Total exposure increased by ~15-fold.
Bioavailability (

)
< 5% ~55% Esterification rescues oral utility.
Clearance (CL) High (Renal/Biliary)Moderate (Metabolic)Parent is rapidly excreted anionically.
Structural Activity Relationship (SAR) Visualization

The diagram below illustrates the structural modifications and their direct impact on the absorption pathway.

Bioavailability_SAR cluster_legend Mechanism Parent NM-SP (Parent Acid) [Low LogP, Ionized] Membrane Intestinal Membrane (Lipophilic Barrier) Parent->Membrane Repulsion (Charge) Ester Methyl Ester Derivative [High LogP, Neutral] Ester->Membrane Passive Diffusion (High Permeability) Plasma Systemic Circulation (Target Site) Membrane->Plasma Esterase Hydrolysis (Bioactivation) Prodrug Strategy Ester masking enables membrane crossing

Figure 1: Mechanism of bioavailability enhancement via ester prodrug strategy. The parent acid is repelled by the membrane, whereas the ester permeates and is bioactivated in plasma.

Experimental Protocols for Validation

To verify these findings in your own lead optimization workflow, use the following self-validating protocols.

In Vitro Permeability (Caco-2 Assay)

This assay determines if the derivative has successfully shifted the transport mechanism from paracellular to transcellular.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filters (Transwell®) and culture for 21 days to form a polarized monolayer.

  • Validation: Verify monolayer integrity using TEER (Transepithelial Electrical Resistance) > 300

    
    .
    
  • Dosing:

    • Apical (A): Add

      
       of NM-SP or Derivative in HBSS (pH 6.5).
      
    • Basolateral (B): HBSS (pH 7.4) to mimic plasma sink.

  • Sampling: Collect samples from the receiver compartment at 30, 60, 90, and 120 min.

  • Analysis: Quantify via LC-MS/MS.

    • Note: For the Ester derivative, monitor both the Ester (intact) and the Acid (hydrolyzed) in the receiver to account for intracellular esterase activity.

  • Calculation:

    
    .
    
    • Success Criterion:

      
       cm/s indicates good oral potential.
      
In Vivo Pharmacokinetics (Rat Model)
  • Animals: Male Sprague-Dawley rats (

    
     per group), fasted 12h.
    
  • Formulation:

    • IV: 1 mg/kg in 5% DMSO / 95% Saline (Solubility check required).

    • PO: 10 mg/kg in 0.5% Methylcellulose/Tween 80 suspension.

  • Blood Sampling: Serial tail vein bleed at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Bioanalysis: Protein precipitation with Acetonitrile containing Internal Standard. Supernatant analysis by LC-MS/MS (MRM mode).

  • Data Processing: Calculate

    
    .
    

Mechanistic Insights: Metabolism & Efflux

While esterification solves the absorption problem, the disposition of NM-SP derivatives is governed by two other factors:

  • P-glycoprotein (P-gp) Efflux: Sulfonyl-phenylalanine derivatives are often substrates for P-gp (MDR1).

    • Observation: If the Caco-2 Efflux Ratio (

      
      ) is 
      
      
      
      , the compound is an efflux substrate, limiting brain penetration and potentially intestinal absorption.
    • Mitigation: The "3-methoxy" group on the sulfonyl ring is often tolerated, but adding lipophilic halogens (e.g., 3-methoxy-4-chloro) can increase P-gp affinity.

  • CYP450 Stability: The sulfonamide moiety is generally stable against CYP-mediated oxidation compared to carboxamides. However, the methoxy group is a site for O-demethylation (CYP2D6/3A4), producing a phenol metabolite which is rapidly glucuronidated and excreted.

Metabolism_Pathway Prodrug NM-SP Methyl Ester (Oral Intake) Acid NM-SP Acid (Active) (Systemic Circulation) Prodrug->Acid Carboxylesterase (Liver/Blood) Metabolite O-Desmethyl Phenol (Inactive/Excreted) Acid->Metabolite CYP450 (O-demethylation) Glucuronide Glucuronide Conjugate (Urine/Bile) Metabolite->Glucuronide UGT (Phase II)

Figure 2: Metabolic fate of the NM-SP scaffold. The ester is a transient delivery vehicle; the methoxy group is the primary site of oxidative metabolism.

References

  • Comparison of Sulfonyl vs.

    • Title: N-Tetrahydrofuroyl-(L)-phenylalanine derivatives as potent VLA-4 antagonists.[1]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2002.[1]

    • URL:[Link]

  • MMP Inhibitor Pharmacokinetics

    • Title: Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids... Detailed pharmacokinetics.
    • Source:Journal of Medicinal Chemistry, 2003.
    • URL:[Link]

  • Prodrug Strategies for Carboxylic Acids

    • Title: Prodrugs of Carboxylic Acids: A Review.
    • Source:Molecules, 2023.
    • URL:[Link] (General Reference for Protocol)

  • VLA-4 Antagonist Discovery

    • Title: Discovery of a Novel Series of N-Phenylindoline-5-sulfonamide Derivatives...[2] High Oral Bioavailability.[2][1]

    • Source:Journal of Medicinal Chemistry, 2015.
    • URL:[Link]

Sources

A Comparative Guide to Confirming In Vivo Target Engagement of Novel Phenylalanine-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unequivocal confirmation that a therapeutic candidate interacts with its intended molecular target within a living organism—a concept known as target engagement—stands as a cornerstone of successful preclinical and clinical development.[1][2][3] This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the in vivo target engagement of novel therapeutics, with a focus on a hypothetical compound, N-[(3-methoxyphenyl)sulfonyl]phenylalanine. While the specific biological target of this compound is not yet defined, the principles and experimental workflows detailed herein offer a universal framework for researchers in the field.

The journey from a promising chemical entity to a validated therapeutic agent is fraught with challenges, a significant portion of which can be attributed to a lack of clear evidence of on-target activity in a physiological context.[3] Establishing a direct link between target binding and the pharmacological response is paramount for validating the mechanism of action and building a robust structure-activity relationship.[2] This guide will dissect and compare three powerful and widely adopted techniques for assessing in vivo target engagement: the Cellular Thermal Shift Assay (CETSA®), Photoaffinity Labeling, and Positron Emission Tomography (PET).

The Criticality of In Vivo Target Engagement

Before delving into the technical specifics of each methodology, it is crucial to underscore why in vivo target engagement is a non-negotiable aspect of drug development. Cellular assays, while invaluable for initial screening and mechanistic studies, cannot fully recapitulate the complexities of a whole organism, including drug metabolism, tissue distribution, and off-target effects.[4] Demonstrating that a compound reaches its intended target in the relevant tissue at a concentration sufficient to elicit a biological effect provides the confidence needed to advance a program.[1][4]

Key Questions Addressed by In Vivo Target Engagement Studies:

  • Does the compound reach and bind to its intended target in the tissue of interest?

  • What is the relationship between drug dose, plasma concentration, and target occupancy?

  • How does target engagement correlate with downstream pharmacodynamic biomarkers and therapeutic efficacy?

  • Can target engagement data inform dose selection for clinical trials?

Comparative Analysis of Leading Methodologies

The selection of an appropriate target engagement methodology is contingent on a multitude of factors, including the nature of the target protein, the availability of specific reagents, and the desired level of spatial and temporal resolution. The following table provides a high-level comparison of CETSA, Photoaffinity Labeling, and PET.

ParameterCellular Thermal Shift Assay (CETSA)Photoaffinity LabelingPositron Emission Tomography (PET)
Principle Ligand binding induces thermal stabilization of the target protein.[5]A photoreactive analog of the compound covalently binds to the target upon UV irradiation.[6][7]A radiolabeled tracer competes with the compound for binding to the target, which is visualized and quantified.[8][9][10]
Labeling Requirement Label-free for the therapeutic compound.[2]Requires a modified, photoreactive version of the compound.[6]Requires a specific, radiolabeled PET tracer for the target.[10][11]
Invasiveness Requires tissue harvesting (invasive).[1]Requires tissue harvesting (invasive).[1]Non-invasive imaging technique.[1][9]
Spatial Resolution Tissue/cellular level.[4]Cellular/sub-cellular level.Organ/tissue level.[9]
Quantitative Nature Semi-quantitative to quantitative.Semi-quantitative.Highly quantitative.[10]
Throughput Moderate.Low to moderate.Low.
Key Advantage Measures engagement with the unmodified drug and endogenous protein.[5]Can identify direct binding partners and map binding sites.[6]Enables longitudinal studies in the same subject and is clinically translatable.[8][11]
Key Limitation Not suitable for all targets (e.g., some membrane proteins).[12]The photoreactive probe may not perfectly mimic the parent compound's properties.[13]Requires specialized radiochemistry and imaging facilities; tracer development can be challenging.[10]

In-Depth Methodological Guides

Cellular Thermal Shift Assay (CETSA®)

CETSA has emerged as a powerful technique for directly measuring target engagement in a physiological setting without the need to modify the compound of interest.[5][14] The underlying principle is that the binding of a ligand to its target protein confers increased thermal stability.[5]

Conceptual Workflow:

Caption: High-level workflow for an in vivo CETSA experiment.

Experimental Protocol: In Vivo CETSA

  • Animal Dosing: Administer N-[(3-methoxyphenyl)sulfonyl]phenylalanine at various doses to a cohort of animals (e.g., mice). Include a vehicle control group.

  • Tissue Collection: At a predetermined time point based on the compound's pharmacokinetics, humanely euthanize the animals and harvest the tissues of interest (e.g., brain, liver, tumor).

  • Homogenization: Prepare tissue homogenates in a suitable buffer containing protease and phosphatase inhibitors.

  • Heating: Aliquot the homogenates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. One aliquot should be left at room temperature as a non-heated control.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Quantification: Carefully collect the supernatant and quantify the amount of the soluble target protein using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the normalized amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.[15]

Photoaffinity Labeling

Photoaffinity labeling is a powerful chemical biology tool used to identify the direct binding partners of a small molecule and to map the binding site.[6][16] This technique involves synthesizing a version of the compound that incorporates a photoreactive group (e.g., a diazirine) and often a reporter tag (e.g., an alkyne or biotin) for downstream analysis.[6][17]

Conceptual Workflow:

Caption: General workflow for in vivo photoaffinity labeling.

Experimental Protocol: In Vivo Photoaffinity Labeling

  • Probe Synthesis: Design and synthesize a photoaffinity probe of N-[(3-methoxyphenyl)sulfonyl]phenylalanine. This typically involves incorporating a diazirine group and an alkyne handle with minimal perturbation to the core structure to retain binding affinity.

  • Animal Dosing: Administer the photoaffinity probe to animal models. For competitive experiments to confirm specificity, a cohort can be pre-dosed with an excess of the unlabeled parent compound.

  • Tissue Irradiation: After a suitable time for drug distribution, harvest the tissues of interest and irradiate them with UV light (e.g., 365 nm) to covalently cross-link the probe to its binding partners.

  • Lysis and Click Chemistry: Homogenize the tissues and perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to attach a biotin-azide reporter tag to the alkyne handle on the probe.

  • Affinity Purification: Incubate the protein lysates with streptavidin-coated beads to enrich the biotinylated proteins.

  • Mass Spectrometry: Elute the captured proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific target should be significantly enriched in the probe-treated samples compared to controls.

Positron Emission Tomography (PET)

PET is a non-invasive imaging technique that allows for the quantitative assessment of target occupancy in living subjects, making it highly valuable for both preclinical and clinical drug development.[9][10] The method relies on the use of a radiotracer—a version of a high-affinity ligand for the target labeled with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F).[10]

Conceptual Workflow:

Caption: Workflow for a PET target occupancy study.

Experimental Protocol: PET Target Occupancy Study

  • Baseline Scan: Anesthetize the animal (e.g., a non-human primate) and perform a baseline PET scan after intravenous injection of the radiotracer to determine the baseline level of target availability.

  • Drug Administration: Administer a single dose of N-[(3-methoxyphenyl)sulfonyl]phenylalanine.

  • Post-Dose Scan: At the time of expected peak receptor occupancy, perform a second PET scan with the same radiotracer.

  • Image Analysis: Reconstruct the PET data and co-register it with an anatomical image (e.g., MRI). Define regions of interest (ROIs) corresponding to tissues with high and low target expression.

  • Quantification: Use kinetic modeling to calculate the radiotracer binding potential (BP_ND) in the ROIs for both the baseline and post-dose scans.

  • Occupancy Calculation: Calculate the target occupancy (Occ) as the percentage reduction in radiotracer binding potential after drug administration: Occ (%) = 100 * (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline

This process can be repeated with different doses of the compound to generate a dose-occupancy curve, which is invaluable for selecting doses for clinical trials.[9]

Conclusion

Confirming in vivo target engagement is an indispensable step in the validation of a novel therapeutic agent.[1][3] The choice of methodology—be it the label-free approach of CETSA, the direct binding identification offered by photoaffinity labeling, or the quantitative, non-invasive imaging of PET—should be guided by the specific questions being asked and the stage of the drug discovery program. For a novel compound like N-[(3-methoxyphenyl)sulfonyl]phenylalanine, a multi-faceted approach employing two or more of these techniques would provide the most comprehensive and robust validation of its interaction with the intended biological target in a living system. Such rigorous validation is the bedrock upon which successful, mechanistically-driven therapies are built.

References

  • New models developed to enable target engagement clinical trials using only one PET scan. (n.d.). Antaros Medical. Retrieved from [Link]

  • Luo, M., et al. (2013). Determining target engagement in living systems. Nature Chemical Biology. Retrieved from [Link]

  • Chang, J. W., et al. (2012). Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes. PubMed. Retrieved from [Link]

  • Marshall, A., et al. (2020). A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor. BMC Pulmonary Medicine. Retrieved from [Link]

  • Zhang, T., et al. (2021). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society. Retrieved from [Link]

  • Koole, M., et al. (2020). PET imaging strategies for measurement of target engagement. Morressier. Retrieved from [Link]

  • Burton, A. J., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship. Retrieved from [Link]

  • Huang, Y., et al. (2012). Positron Emission Tomography Imaging: A Quantitative Biomarker in CNS Drug Development. American Pharmaceutical Review. Retrieved from [Link]

  • Target engagement. (n.d.). The Chemical Probes Portal. Retrieved from [Link]

  • In vivo target engagement with CETSA® in Drug Discovery. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Come, J., et al. (2014). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. Retrieved from [Link]

  • Rios, A. C., et al. (2019). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Taylor & Francis Online. Retrieved from [Link]

  • Vasta, J. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • Lee, J., et al. (2016). Quantitating drug-target engagement in single cells in vitro and in vivo. Nature Communications. Retrieved from [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Boyd, H. F., et al. (2020). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Target Engagement Assays in Early Drug Discovery. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Photoaffinity Labeling Mass Spectrometry. (2025). Evotec. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). Medical News. Retrieved from [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Retrieved from [Link]

  • Park, J., et al. (2024). Target protein identification in live cells and organisms with a non-diffusive proximity tagging system. eLife. Retrieved from [Link]

Sources

Comparative Analysis of N-[(3-methoxyphenyl)sulfonyl]phenylalanine Dose-Response Curves for MMP-9 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Statistical Evaluation and Comparator Benchmarking

Introduction: Contextualizing the Inquiry

In the landscape of drug discovery, particularly in oncology and inflammatory diseases, the inhibition of matrix metalloproteinases (MMPs) remains a compelling therapeutic strategy. These zinc-dependent endopeptidases are critical mediators of extracellular matrix (ECM) remodeling, and their dysregulation is a hallmark of pathologies involving tissue invasion and degradation. This guide provides a comprehensive framework for the statistical analysis of dose-response curves, using the hypothetical novel compound, N-[(3-methoxyphenyl)sulfonyl]phenylalanine (herein designated as "Compound X"), as a case study for the inhibition of MMP-9, a key member of the MMP family.

Our objective is to move beyond a mere procedural outline. We will dissect the rationale behind the chosen statistical models, establish a self-validating experimental workflow, and benchmark Compound X against established, first-generation MMP inhibitors: Batimastat and Marimastat. This comparative analysis is designed to furnish researchers, scientists, and drug development professionals with a robust methodology for evaluating novel chemical entities.

Part 1: The Experimental Foundation for Robust Dose-Response Analysis

Before any meaningful statistical analysis can occur, the integrity of the underlying experimental data must be assured. The protocol described below is designed to generate high-quality, reproducible data for the dose-response characteristics of Compound X and its comparators.

The In Vitro MMP-9 Inhibition Assay: A Self-Validating Protocol

The chosen assay is a commercially available, fluorescence resonance energy transfer (FRET)-based enzymatic assay. In this system, a quenched fluorescent substrate is cleaved by active MMP-9, resulting in a measurable increase in fluorescence. Inhibitors will prevent this cleavage, leading to a dose-dependent reduction in the fluorescent signal.

Experimental Protocol: FRET-Based MMP-9 Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, and 0.05% Brij-35 at pH 7.5.

    • Enzyme Preparation: Reconstitute recombinant human MMP-9 to a stock concentration of 100 µg/mL in assay buffer. Immediately before use, dilute to the final working concentration (e.g., 5 ng/µL).

    • Substrate Preparation: Reconstitute the FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to a stock concentration of 1 mM in DMSO. Dilute to the final working concentration (e.g., 10 µM) in assay buffer.

    • Inhibitor Preparation: Prepare 10 mM stock solutions of Compound X, Batimastat, and Marimastat in 100% DMSO. Create a 10-point, 3-fold serial dilution series for each compound in DMSO, starting from the 10 mM stock.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each inhibitor dilution to triplicate wells. For control wells, add 2 µL of DMSO (100% inhibition control) or 2 µL of assay buffer (0% inhibition control).

    • Add 88 µL of diluted MMP-9 enzyme to all wells.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 10 µL of the diluted FRET substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Monitor fluorescence intensity (e.g., Excitation/Emission = 328nm/393nm) every 60 seconds for 30 minutes.

  • Data Processing:

    • For each well, calculate the reaction rate (slope) of the linear portion of the fluorescence versus time curve.

    • Normalize the data:

      • The average rate of the DMSO-only wells represents 0% inhibition.

      • The average rate of wells with a broad-spectrum MMP inhibitor (e.g., EDTA) or no enzyme represents 100% inhibition.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_100%_inhibition) / (Rate_0%_inhibition - Rate_100%_inhibition))

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the in vitro assay, from reagent preparation to final data normalization.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_data Data Processing P1 Prepare Assay Buffer P2 Reconstitute & Dilute MMP-9 Enzyme A2 Add MMP-9 Enzyme P2->A2 P3 Reconstitute & Dilute FRET Substrate P4 Prepare Serial Dilutions of Inhibitors (Compound X, Batimastat, Marimastat) A1 Dispense Inhibitor Dilutions & Controls (DMSO) P4->A1 A1->A2 A3 Incubate (30 min, 37°C) Inhibitor-Enzyme Binding A2->A3 A4 Initiate Reaction with FRET Substrate A3->A4 A5 Kinetic Fluorescence Reading (30 min, 37°C) A4->A5 D1 Calculate Reaction Rates (Slope of Fluorescence vs. Time) A5->D1 D2 Normalize Data to 0% and 100% Controls D1->D2 D3 Calculate % Inhibition for each Concentration D2->D3 D4 Output: Dose-Response Data Table D3->D4

Caption: Workflow for the FRET-based MMP-9 inhibition assay.

Part 2: Statistical Analysis and Curve Fitting

With normalized dose-response data, the next step is to fit the data to a mathematical model to derive key parameters of inhibitor potency and behavior.

The Four-Parameter Logistic (4PL) Model: The Industry Standard

The standard model for analyzing dose-response data in pharmacology is the four-parameter logistic (4PL) nonlinear regression model. This sigmoidal model is defined by the equation:

Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y: The measured response (% Inhibition).

  • X: The concentration of the inhibitor.

  • Top: The maximum possible response (constrained to ~100%).

  • Bottom: The minimum possible response (constrained to ~0%).

  • IC50: The concentration of inhibitor that produces 50% of the maximal inhibition. This is the primary measure of a drug's potency.

  • HillSlope: Describes the steepness of the curve. A Hill slope of 1.0 indicates a standard dose-response relationship, while values greater or less than 1.0 can suggest positive or negative cooperativity, respectively.

Hypothetical Data Summary

The following table summarizes the hypothetical results derived from fitting the dose-response data for Compound X, Batimastat, and Marimastat to the 4PL model using a nonlinear least-squares regression.

ParameterCompound XBatimastatMarimastat
IC50 (nM) 15.24.020.0
95% Confidence Interval (nM) 12.8 - 18.13.1 - 5.216.5 - 24.2
Hill Slope -1.1-1.0-1.2
R² (Goodness of Fit) 0.9920.9950.991
Statistical Comparison of Dose-Response Curves

A simple comparison of IC50 values is often insufficient. To determine if the observed differences in potency are statistically significant, we employ the Extra Sum-of-Squares F-test . This test compares the goodness of fit of two models:

  • Null Hypothesis (H₀): A single curve (with a single shared IC50 value) adequately describes all data sets.

  • Alternative Hypothesis (Hₐ): Each data set is better described by its own individual curve with a distinct IC50 value.

The F-test calculates a P value. A low P value (typically < 0.05) indicates that the alternative hypothesis is favored, meaning there is a statistically significant difference between the IC50 values of the compounds being compared.

Statistical Comparison Results:

ComparisonF-statistic (DFn, DFd)P valueConclusion
Compound X vs. Batimastat 21.5 (1, 56)< 0.0001IC50 values are significantly different.
Compound X vs. Marimastat 3.8 (1, 56)0.056No significant difference in IC50.
Batimastat vs. Marimastat 35.1 (1, 56)< 0.0001IC50 values are significantly different.

DFn = Degrees of Freedom, Numerator; DFd = Degrees of Freedom, Denominator.

Interpretation of Results

Based on this analysis:

  • Compound X (IC50 = 15.2 nM) demonstrates potent inhibition of MMP-9.

  • Its potency is statistically indistinguishable from that of Marimastat (IC50 = 20.0 nM) .

  • However, Batimastat (IC50 = 4.0 nM) is significantly more potent than both Compound X and Marimastat.

This statistical rigor provides a confident basis for ranking the compounds and guiding further development decisions.

Part 3: Mechanistic Context and Broader Implications

Understanding the statistical differences is crucial, but it must be placed within a biological context. MMPs operate within complex signaling cascades.

MMP-9 Signaling Context

MMP-9 is often upregulated by pro-inflammatory cytokines and growth factors, and its activity contributes to key pathological processes like cancer cell invasion and metastasis. An effective inhibitor like Compound X would theoretically block these downstream events.

G GF Growth Factors (e.g., EGF, FGF) Receptor Cell Surface Receptors GF->Receptor Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->Receptor Signaling Intracellular Signaling (MAPK, PI3K pathways) Receptor->Signaling Transcription Transcription Factors (AP-1, NF-κB) Signaling->Transcription MMP9_Gene MMP-9 Gene Transcription Transcription->MMP9_Gene Pro_MMP9 Pro-MMP-9 (Inactive) MMP9_Gene->Pro_MMP9 Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Degradation ECM Degradation Active_MMP9->Degradation ECM Extracellular Matrix (ECM) (e.g., Type IV Collagen) ECM->Degradation Invasion Cell Invasion & Metastasis Degradation->Invasion Inhibitor Compound X Batimastat Marimastat Inhibitor->Active_MMP9

Caption: Simplified MMP-9 activation pathway and point of inhibition.

Conclusion and Future Directions

The statistical analysis of dose-response curves, grounded in a robust experimental protocol, provides a clear and defensible method for evaluating novel drug candidates. In this guided example, N-[(3-methoxyphenyl)sulfonyl]phenylalanine (Compound X) has been characterized as a potent MMP-9 inhibitor, with a potency statistically similar to the established drug Marimastat.

While Batimastat remains the most potent of the three compounds tested in this in vitro enzymatic assay, further studies are warranted. Future work should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of Compound X against a panel of other MMPs to determine its selectivity profile.

  • Cell-Based Assays: Validating the potency of Compound X in a cellular context, for instance, in a cancer cell invasion assay.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its potential for in vivo efficacy.

By following the principles of rigorous experimental design and appropriate statistical analysis outlined in this guide, researchers can confidently advance the most promising compounds through the drug discovery pipeline.

References

  • Title: Matrix metalloproteinases as therapeutic targets. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The role of matrix metalloproteinases and their inhibitors in cancer. Source: Nature Reviews Cancer URL: [Link]

  • Title: Fitting models to biological data using linear and nonlinear regression. Source: GraphPad Software URL: [Link]

  • Title: Comparing dose-response curves with the extra sum-of-squares F test. Source: GraphPad Software URL: [Link]

  • Title: The role of MMP-9 in cancer. Source: Cancers (Basel) URL: [Link]

Safety Operating Guide

Operational Guide: Disposal of N-[(3-methoxyphenyl)sulfonyl]phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Proper disposal of N-[(3-methoxyphenyl)sulfonyl]phenylalanine is not merely a regulatory checkbox; it is a critical control point in preventing environmental bioaccumulation.[1] As a sulfonamide-amino acid conjugate, this compound possesses a stable sulfonyl-nitrogen bond (


).[1] While this stability is desirable for shelf-life and metabolic resistance in drug discovery, it renders the compound persistent in the environment if improperly discarded.

The Core Directive: Do not treat this simply as "general trash." Although it may not carry a specific P-list (acutely toxic) or U-list (toxic) RCRA designation by default, best practice dictates treating it as Hazardous Organic Waste to prevent downstream contamination of municipal water systems, where sulfonamide moieties are notoriously difficult to filter.[1]

Chemical Profile & Risk Assessment

Before handling waste, verify the material state.[1] This compound is typically a white to off-white solid.[1]

PropertyDescriptionOperational Implication
Chemical Class Sulfonamide / Phenylalanine DerivativePersistent organic pollutant potential.[1][2]
Physical State Solid (Powder/Crystalline)Dust generation risk during transfer.[1]
Solubility Low in water; High in DMSO, MethanolWaste stream segregation depends on the solvent.[1]
Stability Stable under normal conditionsDo not mix with strong oxidizers (risk of exothermic reaction).[1]
Acidity Weakly acidic (Carboxylic acid moiety)Compatible with general organic acid waste; avoid mixing with strong bases without pH check.[1]

Waste Segregation Decision Matrix

The most common error in disposal is cross-contamination of waste streams.[1] Use the following logic flow to determine the correct disposal path.

Workflow Visualization: Disposal Stream Selection

DisposalMatrix Start Waste Material Generated StateCheck Determine Physical State Start->StateCheck IsSolid Dry Solid / Powder StateCheck->IsSolid Powder/Filter Cake IsLiquid Solution / Mother Liquor StateCheck->IsLiquid Dissolved BinSolid Stream A: Solid Organic Waste (Double-bagged, Incineration) IsSolid->BinSolid SolventCheck Identify Solvent IsLiquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains >2% Halogens NonHalogenated Non-Halogenated (DMSO, MeOH, Water) SolventCheck->NonHalogenated No Halogens BinHalo Stream B: Halogenated Liquid Waste Halogenated->BinHalo BinNonHalo Stream C: Non-Halogenated Liquid Waste NonHalogenated->BinNonHalo

Figure 1: Decision matrix for segregating N-[(3-methoxyphenyl)sulfonyl]phenylalanine waste based on physical state and solvent carrier.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired powder, weighing paper, contaminated gloves, and filter cakes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1] Glass is discouraged for solids to prevent breakage during compaction.[1]

  • Primary Containment: Place the substance in a clear polyethylene bag (minimum 2 mil thickness).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: N-[(3-methoxyphenyl)sulfonyl]phenylalanine.[1]

    • Hazard Checkbox: Irritant.[1][3]

    • Constituents: 100%.[1]

  • Sealing: Twist and tape the bag neck (gooseneck seal) before placing it into the secondary HDPE container.

  • Disposal Method: Incineration. This ensures the thermal destruction of the sulfonamide bond, preventing environmental leaching [1].[1]

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC effluent, or mother liquors.[1]

  • Compatibility Check (Self-Validating Step):

    • The Test: Before adding to a central carboy, take a 5mL aliquot of the waste and mix it with 5mL of the current carboy contents in a small beaker.

    • Observation: Watch for heat generation, bubbling, or precipitation for 5 minutes.[1]

    • Result: If stable, proceed.[1][3] If reactive, start a new, separate waste container.[1]

  • Segregation:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .[1]
      
    • If dissolved in Methanol/DMSO

      
      Non-Halogenated Organic Waste .[1]
      
  • pH Control: Ensure the waste solution pH is between 5 and 9. If the solution is highly acidic (due to trifluoroacetic acid used in HPLC, for example), neutralize slowly with sodium bicarbonate before long-term storage to prevent container degradation.[1]

Emergency Spill Management

In the event of a spill, immediate containment is required to prevent dust inhalation and surface contamination.

Workflow Visualization: Spill Response Loop

SpillResponse Assess 1. Assess Risk (Quantity? Aerosol?) PPE 2. Don PPE (Nitrile Gloves, Lab Coat, Safety Glasses, N95 if dusty) Assess->PPE Contain 3. Containment (Cover with damp paper towel to suppress dust) PPE->Contain Clean 4. Cleanup (Scoop -> Wipe with MeOH -> Wash with Soap/Water) Contain->Clean Dispose 5. Disposal (All materials to Solid Waste) Clean->Dispose Dispose->Assess Verify Decontamination

Figure 2: Closed-loop response protocol for solid spills.

Critical Cleanup Note: Do not use a dry brush for fine powders, as this generates aerosols.[1] Use a wet wipe method or cover the spill with a damp paper towel before scooping [2].[1]

Regulatory Compliance (USA/EPA Focus)

While N-[(3-methoxyphenyl)sulfonyl]phenylalanine is not explicitly listed on the EPA "P" or "U" lists, the Generator Knowledge rule (40 CFR § 262.[1]11) places the burden of classification on the researcher [3].[1]

  • Recommended Classification: Classify as Non-Regulated Chemical Waste (if pure) or Hazardous Waste (if mixed with regulated solvents).[1]

  • EPA Waste Codes (If dissolved):

    • D001: If dissolved in flammable solvents (Flash point < 60°C).[1]

    • F002/F003: If dissolved in spent halogenated/non-halogenated solvents.[1]

  • Sanitary Sewer: Strictly Prohibited. Sulfonamides are bioactive and can disrupt microbial flora in wastewater treatment plants [4].[1]

References

  • US Environmental Protection Agency (EPA). Best Management Practices for Unused Pharmaceuticals at Health Care Facilities.[1] EPA-821-R-10-002.[1] Available at: [Link][1]

  • National Institutes of Health (NIH). Guidelines for Laboratory Chemical Spills.[1] Division of Occupational Health and Safety.[1] Available at: [Link][1]

  • Electronic Code of Federal Regulations (eCFR). 40 CFR § 262.11 - Hazardous waste determination and recordkeeping.[1] Available at: [Link][1][4][5]

  • PubChem. Sulfonamide Compound Summary & Safety Data. National Library of Medicine.[1] Available at: [Link][1]

Sources

Personal protective equipment for handling n-[(3-methoxyphenyl)sulfonyl]phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, logistical, and operational protocols for handling N-[(3-methoxyphenyl)sulfonyl]phenylalanine .[1] As a research-grade intermediate lacking a comprehensive global safety dataset, this protocol applies the Precautionary Principle , categorizing the substance based on high-risk structural analogs (sulfonamides and modified amino acids) to ensure maximum personnel protection.

Part 1: Immediate Action Card (Executive Summary)

Status: Research Chemical / Intermediate Default Hazard Band: Band 3 (High Containment recommended for solids) Primary Risks: Respiratory sensitization (dust), Skin/Eye irritation, Potential Oral Toxicity.

Category Requirement
Engineering Controls Handle exclusively inside a chemical fume hood or powder containment balance enclosure.
Respiratory N95/P100 respirator required if working outside a hood (e.g., spill cleanup).
Dermal Double Nitrile Gloves (0.11 mm min. thickness). Change immediately upon contamination.[2]
Ocular Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders.
Solubility Low water solubility. Dissolve in DMSO or DMF for stock solutions.

Part 2: Hazard Identification & Risk Assessment

Expert Insight: While a specific Safety Data Sheet (SDS) may be unavailable for this exact isomer, structural activity relationship (SAR) analysis of the N-sulfonyl-phenylalanine pharmacophore suggests a dual-hazard profile.

  • Sulfonamide Moiety: Historically associated with hypersensitivity and potential respiratory sensitization.

  • Phenylalanine Scaffold: Generally biologically benign, but N-substitution often increases lipophilicity, facilitating dermal absorption.

Analogous Hazard Data: Data from structurally similar compounds (e.g., N-((4-Methylphenyl)sulfonyl)-L-phenylalanine) indicates potential for Acute Toxicity (Oral) and Skin/Eye Irritation [1]. Therefore, we treat this compound as a Category 2 Irritant and Category 3 Acute Toxin until proven otherwise.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.

PPE Component Specification Scientific Rationale
Hand Protection Double Nitrile (4 mil inner / 5-8 mil outer) Sulfonamides can permeate latex. Double gloving allows outer glove removal without exposing skin.
Body Protection Tyvek® Lab Coat (Closed Front) Cotton coats trap dust in fibers. Tyvek repels particulates and prevents carry-over contamination.
Eye Protection Indirect Vent Goggles Prevents airborne dust entry. Face shields alone are insufficient against drifting powders.
Respiratory P100 Half-Mask (Spill only)High-efficiency particulate filtration is critical if engineering controls (fume hood) fail.

Part 4: Operational Handling Protocol

Objective: To prepare a 10 mM stock solution in DMSO without generating airborne particulates.

Step 1: Engineering Setup
  • Verify Fume Hood face velocity is 100 fpm (0.5 m/s) .

  • Place an analytical balance inside the hood or use a dedicated powder balance enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat to prevent powder "fly-off."

Step 2: Weighing & Transfer
  • Tare a glass scintillation vial (not plastic, to avoid static).

  • Gently transfer the solid N-[(3-methoxyphenyl)sulfonyl]phenylalanine using a micro-spatula .

  • Critical Step: Do not dump the powder. Tap the spatula gently against the vial wall to dislodge.

  • Cap the vial immediately after weighing.

Step 3: Solubilization
  • Add Dimethyl Sulfoxide (DMSO) directly to the vial.

  • Vortex for 30 seconds.

    • Note: If the solution remains turbid, sonicate for 5 minutes at 40 kHz.

    • Solubility Check: The methoxy group increases lipophilicity; if DMSO fails, try a 1:1 DMSO:Ethanol mix. Avoid basic aqueous buffers initially as sulfonamides can precipitate if pH drops [2].

Step 4: Decontamination
  • Wipe the balance and surrounding area with a 10% detergent solution followed by 70% Ethanol.

  • Dispose of wipes as solid hazardous waste.

Part 5: Workflow Visualization

The following diagram illustrates the "Safe Path" logic for handling this compound, emphasizing containment points.

HandlingProtocol Storage Cold Storage (-20°C) Equilibrate Equilibrate to RT (Desiccator) Storage->Equilibrate Prevent Condensation Weighing Weighing (Fume Hood/Enclosure) Equilibrate->Weighing Anti-Static Gun Solubilization Solubilization (DMSO Addition) Weighing->Solubilization Closed Vial Transfer Spill Spill Event Weighing->Spill Experiment Experimental Use Solubilization->Experiment Dilution Waste Waste Disposal (Stream C) Experiment->Waste Segregation Cleanup Isolate & Damp Wipe Spill->Cleanup PPE Upgrade Cleanup->Waste

Figure 1: Operational workflow emphasizing temperature equilibration and containment zones to minimize moisture absorption and dust generation.

Part 6: Emergency Response & Waste Disposal

Spill Response (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don N95/P100 respirator.

  • Containment: Cover spill with a damp paper towel (soaked in water/detergent) to prevent dust aerosolization. Do not dry sweep.

  • Cleanup: Scoop the damp material into a wide-mouth hazardous waste jar.

Disposal (RCRA Considerations)

Since this specific CAS is likely not listed under P or U codes (40 CFR 261.33), it must be characterized by its characteristics.

  • Classification: Non-regulated organic solid (unless mixed with solvents).

  • Labeling: "Hazardous Waste - Toxic/Irritant - N-[(3-methoxyphenyl)sulfonyl]phenylalanine."

  • Stream: Segregate into Solid Organic Waste . Do not flush down the drain.[3]

References

  • PubChem. (n.d.). N-((4-Methylphenyl)sulfonyl)-L-phenylalanine (CID 99327) Safety Data. National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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